Pevonedistat Hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKDNNXKYODZJI-BVMPOVDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151270 | |
| Record name | MLN4924 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160295-21-5 | |
| Record name | Pevonedistat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN4924 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEVONEDISTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the MLN4924 (Pevonedistat) NEDD8-Activating Enzyme Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN4924, also known as Pevonedistat, is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, MLN4924 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of a plethora of CRL substrate proteins, which in turn induces various anti-cancer cellular responses, including cell cycle arrest, apoptosis, and senescence. This technical guide provides a comprehensive overview of the MLN4924 pathway, including its mechanism of action, downstream cellular consequences, quantitative data on its efficacy, and detailed experimental protocols for its study.
The Neddylation Pathway and its Role in Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and maintaining protein homeostasis. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, playing a pivotal role in targeting a wide array of proteins for proteasomal degradation.[4][5] The activity of CRLs is tightly regulated by neddylation, a process where the ubiquitin-like protein NEDD8 is covalently attached to a conserved lysine residue on the cullin subunit.[4][5][6] This modification induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.[6]
The neddylation pathway is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (APP-BP1) and UBA3. NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), typically UBE2M or UBE2F. Finally, a NEDD8-E3 ligase facilitates the transfer of NEDD8 to the cullin subunit of a CRL.
In many human cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival.[7][8] This makes the neddylation pathway an attractive target for cancer therapy.[3][9]
Mechanism of Action of MLN4924
MLN4924 is a selective inhibitor of NAE with a reported IC50 of 4.7 nM. It acts as a substrate-assisted inhibitor.[10] MLN4924 mimics adenosine monophosphate (AMP) and binds to the active site of NAE.[11][12] The enzyme then catalyzes the formation of a covalent adduct between MLN4924 and NEDD8.[10][12][13] This stable MLN4924-NEDD8 adduct remains tightly bound to NAE, blocking its activity and preventing the transfer of NEDD8 to the E2 conjugating enzyme.[10]
The inhibition of NAE by MLN4924 effectively shuts down the entire neddylation cascade. Consequently, cullin proteins are not neddylated, leading to the inactivation of CRL E3 ubiquitin ligases.[8][14]
Downstream Cellular Consequences of NAE Inhibition
The inactivation of CRLs by MLN4924 leads to the accumulation of their specific substrate proteins. Since CRLs regulate a vast number of cellular processes, their inhibition has pleiotropic effects on cancer cells.
Cell Cycle Arrest
A primary consequence of MLN4924 treatment is cell cycle arrest, most commonly at the G2/M phase.[15][16] This is attributed to the accumulation of key cell cycle regulators that are substrates of CRLs. These include:
-
p21 (WAF1/CIP1) and p27 (KIP1) : Cyclin-dependent kinase (CDK) inhibitors that are substrates of CRL1 (SCF). Their accumulation leads to the inhibition of CDK activity and cell cycle arrest.[7][8]
-
Wee1 : A tyrosine kinase that inhibits CDK1, a key regulator of the G2/M transition. Wee1 is a substrate of CRL1. Its stabilization prevents entry into mitosis.[7][8]
-
CDT1 : A DNA replication licensing factor. Its accumulation during S and G2 phases, due to the inhibition of CRL1 and CRL4, can lead to DNA re-replication, DNA damage, and subsequent cell cycle arrest.[17][18]
Apoptosis
MLN4924 induces apoptosis in a wide range of cancer cell lines.[1][8] The accumulation of pro-apoptotic proteins and the induction of DNA damage contribute to this effect. Key mechanisms include:
-
Accumulation of Noxa : A pro-apoptotic BH3-only protein that is a substrate of CRLs. Its stabilization can trigger the intrinsic apoptotic pathway.[8]
-
c-Myc Stabilization : The oncoprotein c-Myc, a substrate of CRL1, can be stabilized by MLN4924. While counterintuitive, in some contexts, the accumulated c-Myc can transcriptionally activate pro-apoptotic genes like Noxa, leading to apoptosis.
-
DNA Damage Response : The DNA re-replication induced by CDT1 accumulation triggers a DNA damage response, leading to the activation of checkpoint kinases like Chk1 and Chk2 and subsequent apoptosis.[1][18]
-
Inhibition of NF-κB : The NF-κB pathway, which promotes cell survival, is regulated by CRLs through the degradation of IκBα. MLN4924-mediated inhibition of CRLs can suppress NF-κB activity, thereby sensitizing cells to apoptosis.[19][20]
Senescence
In some cancer cell types, MLN4924 can induce cellular senescence, a state of irreversible growth arrest.[1][8] This is often dependent on the p53/p21 pathway and is characterized by the expression of senescence-associated β-galactosidase (SA-β-gal).[18]
Autophagy
MLN4924 has also been shown to induce autophagy in cancer cells.[1][15][21] This can be a pro-survival mechanism in some contexts, but can also contribute to cell death. The induction of autophagy is linked to the accumulation of DEPTOR, an inhibitor of the mTOR pathway, and the generation of reactive oxygen species (ROS).[21]
Quantitative Data
In Vitro Efficacy of MLN4924
MLN4924 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 73 | [7] |
| MG-63 | Osteosarcoma | 71 | [7] |
| Saos-2 | Osteosarcoma | 190 | [7] |
| HOS | Osteosarcoma | 250 | [7] |
| Various Pediatric Cancers | Mixed | Median: 143 (Range: 15-678) | [3] |
| Ewing Sarcoma Panel | Ewing Sarcoma | Median: 31 | [3] |
In Vivo Efficacy of MLN4924
Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of MLN4924.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| ME-180, HeLa | Cervical Carcinoma | 10 mg/kg, i.p., daily for 32 days | Significant tumor growth inhibition | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 60 mg/kg, i.p., daily for 7 days | Tumor growth impairment, some complete disappearance | [13] |
| ACHN | Renal Cell Carcinoma | 10 mg/kg and 60 mg/kg | Significant tumor growth inhibition | [22] |
| HCT-116 | Colon Cancer | Not specified | Blocks NEDD8 pathway, causes DNA damage | |
| Osteosarcoma | Osteosarcoma | 30 mg/kg, twice daily for 2 weeks | ~50% tumor growth inhibition | [7] |
Clinical Trial Data
MLN4924 (Pevonedistat) has been evaluated in numerous clinical trials, particularly for hematologic malignancies.
| Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings | Reference |
| I | Relapsed/Refractory Myeloma or Lymphoma | Schedule A: Days 1, 2, 8, 9 of 21-day cycle | 110 mg/m² | Tolerable safety profile, preliminary evidence of anti-tumor activity in lymphoma. | [21] |
| I | Relapsed/Refractory Myeloma or Lymphoma | Schedule B: Days 1, 4, 8, 11 of 21-day cycle | 196 mg/m² | Tolerable safety profile, preliminary evidence of anti-tumor activity in lymphoma. | [21] |
| I | Metastatic Melanoma | Schedule A: Days 1, 4, 8, 11 of 21-day cycle | Not explicitly stated | Generally well-tolerated, pharmacodynamic evidence of NAE inhibition. | [20] |
Experimental Protocols
Western Blot Analysis of Cullin Neddylation and Substrate Accumulation
Objective: To assess the effect of MLN4924 on the neddylation status of cullins and the protein levels of CRL substrates.
Materials:
-
Cancer cell lines of interest
-
MLN4924 (Pevonedistat)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-Cullin1, anti-Neddylated Cullin1, anti-p21, anti-p27, anti-Wee1, anti-CDT1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MLN4924 or DMSO for the desired time points (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of MLN4924 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
MLN4924
-
DMSO
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with MLN4924 or DMSO as described above.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle profile using a flow cytometer.
Apoptosis Assay using Caspase-Glo 3/7 Assay
Objective: To quantify the induction of apoptosis by MLN4924 through measuring caspase-3 and -7 activity.
Materials:
-
Cancer cell lines
-
MLN4924
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^5 cells/ml.
-
After overnight incubation, treat the cells with increasing concentrations of MLN4924 or DMSO for the desired time (e.g., 24, 48 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µl of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30 minutes to 2 hours.
-
Measure the luminescence using a luminometer.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect the induction of cellular senescence by MLN4924.
Materials:
-
Cancer cell lines
-
MLN4924
-
DMSO
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, at pH 6.0)
-
Microscope
Procedure:
-
Seed cells in 6-well plates and treat with MLN4924 or DMSO for an extended period (e.g., 4-5 days).
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C (without CO2) overnight.
-
Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
Conclusion
MLN4924 (Pevonedistat) is a pioneering inhibitor of the NEDD8-activating enzyme, representing a novel therapeutic strategy for cancer treatment. Its mechanism of action, involving the inactivation of Cullin-RING E3 ubiquitin ligases and the subsequent accumulation of their substrates, leads to a multi-pronged attack on cancer cell proliferation and survival. The induction of cell cycle arrest, apoptosis, and senescence underscores the potential of targeting the neddylation pathway. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development, particularly in combination with other anti-cancer agents. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the intricate biology of the MLN4924 pathway and to explore its therapeutic potential in various cancer contexts.
References
- 1. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation of Cullin-RING Ligases (CRLs) in Arabidopsis thaliana Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of NEDD8 Activation of CUL5 Ubiquitin E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 10. Neddylation inhibitor MLN4924 induces G2 cell cycle arrest, DNA damage and sensitizes esophageal squamous cell carcinoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abcam.co.jp [abcam.co.jp]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. buckinstitute.org [buckinstitute.org]
- 20. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Pevonedistat Hydrochloride Target Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (TAK-924/MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[2][4] This disruption of protein homeostasis induces cell cycle arrest, DNA damage, and apoptosis in cancer cells, making pevonedistat a promising therapeutic agent in oncology.[1][3] This technical guide provides a comprehensive overview of pevonedistat's target engagement, including its mechanism of action, key pharmacodynamic markers, and detailed experimental protocols for their assessment.
Mechanism of Action: Inhibition of the Neddylation Pathway
Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site.[5] This binding leads to the formation of a stable, covalent pevonedistat-NEDD8 adduct, which effectively terminates the neddylation cascade.[2][4] The inhibition of NAE prevents the transfer of NEDD8 to the E2 conjugating enzymes (UBE2M/F) and subsequently to the cullin subunits of CRLs.[5] This abrogation of cullin neddylation inactivates CRLs, leading to the accumulation of various CRL substrate proteins that are involved in critical cellular processes such as cell cycle progression, DNA replication, and stress responses.[1][4]
Quantitative Data on Pevonedistat Target Engagement and Activity
The following tables summarize key quantitative data from preclinical and clinical studies of pevonedistat, demonstrating its potency and clinical activity.
Table 1: In Vitro Activity of Pevonedistat
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Neuroblastoma Cell Lines | Neuroblastoma | 136–400 | [1] |
| K-562 | Chronic Myelogenous Leukemia | 300 (concentration for effect) |[6] |
Table 2: Clinical Trial Data for Pevonedistat
| Study Identifier | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Findings | Reference |
|---|---|---|---|---|---|
| NCT00722488 | Relapsed/Refractory Multiple Myeloma or Lymphoma | Schedule A: Days 1, 2, 8, 9 of a 21-day cycle | 110 mg/m² | Pharmacodynamic evidence of NAE inhibition. 3 lymphoma patients had partial responses. | [4] |
| NCT00722488 | Relapsed/Refractory Multiple Myeloma or Lymphoma | Schedule B: Days 1, 4, 8, 11 of a 21-day cycle | 196 mg/m² | [4] | |
| NCT01011530 | Metastatic Melanoma | Schedule A: Days 1, 8, 15 of a 28-day cycle | 209 mg/m² | All post-dose biopsy samples were positive for pevonedistat-NEDD8 adduct. | [7] |
| NCT00911066 | Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) | Schedule A: Days 1, 3, 5 of a 21-day cycle | 59 mg/m² | Target-specific activity of pevonedistat demonstrated. | [8] |
| NCT00911066 | Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) | Schedule B: Days 1, 4, 8, 11 of a 21-day cycle | 83 mg/m² | [8] | |
| NCT01814826 | AML (in combination with Azacitidine) | Days 1, 3, 5 of a 28-day cycle | RP2D: 20 mg/m² | Overall response rate of 50%. | [9] |
| ADVL1615 (NCT03323034) | Pediatric Recurrent/Refractory Solid Tumors | Days 1, 3, 5 of a 21-day cycle (with Irinotecan/Temozolomide) | RP2D: 35 mg/m² | Well tolerated in children. Two patients had a partial response. |[10] |
Experimental Protocols for Target Engagement Assessment
Accurate assessment of pevonedistat's target engagement is critical for both preclinical and clinical development. The following are detailed methodologies for key experiments.
Immunoblotting for CRL Substrate Accumulation
This protocol is used to detect the accumulation of CRL substrates, such as CDT1 and NRF2, in cells or tissues following pevonedistat treatment, which is a direct indicator of NAE inhibition.
Protocol:
-
Sample Preparation:
-
Cell Lysates: Treat cells with the desired concentrations of pevonedistat for the specified duration. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Tissue Homogenates: Snap-freeze tissue samples in liquid nitrogen. Homogenize the tissue in lysis buffer and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDT1, NRF2, or other CRL substrates overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 7. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Effects of Pevonedistat on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Neddylation is a post-translational modification process crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which play a pivotal role in regulating the degradation of a significant portion of the cellular proteome.[3][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullin proteins, leading to the inactivation of CRLs.[1][2] This disruption of the ubiquitin-proteasome system results in the accumulation of various CRL substrate proteins, many of which are key regulators of critical cellular processes.[3][5][6] Consequently, pevonedistat exhibits potent anti-tumor activity across a wide range of cancer cell lines by inducing cell cycle arrest, apoptosis, and senescence.[1][3][7] This technical guide provides an in-depth overview of the biological effects of pevonedistat on cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
Pevonedistat's primary mechanism of action is the inhibition of the Nedd8-activating enzyme (NAE), a critical upstream enzyme in the neddylation pathway.[2] This inhibition disrupts the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for targeting a wide array of proteins for proteasomal degradation.[3][8] The inactivation of CRLs leads to the accumulation of their substrate proteins, which include several key regulators of the cell cycle and cell survival.[3][5][6]
The accumulation of these proteins triggers a cascade of downstream events, including DNA damage stress responses, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[7][9][10] The specific cellular outcome can be dependent on the cancer cell type and the status of tumor suppressor genes like p53.[8][11]
Caption: Pevonedistat's mechanism of action.
Quantitative Data: In Vitro Efficacy of Pevonedistat
Pevonedistat has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific cancer type and the genetic background of the cell line.
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration (hours) | Reference |
| Pancreatic Cancer | Miapaca-2 | ~200 | 72 | [3] |
| Capan-1 | ~150 | 72 | [3] | |
| BxPC-3 | 213 | Not Specified | [12] | |
| Mantle Cell Lymphoma | Granta | 78 | 48 | [1] |
| HBL-2 | ~250-500 | 48 | [1] | |
| Jeko-1 | >1000 | 48 | [1] | |
| Rec-1 | 8445 | 48 | [1] | |
| Neuroblastoma | CHLA255 (p53 WT) | ~200 | Not Specified | [8][11] |
| SKNSH (p53 WT) | ~250 | Not Specified | [8][11] | |
| SKNAS (p53 MUT) | ~150 | Not Specified | [8][11] | |
| LAN1 (p53 MUT) | ~400 | Not Specified | [8][11] | |
| Renal Cell Carcinoma | 786-0 | LD50: 109,600 | 48 | [9] |
| Colon Cancer | HCT-116 | 190 | 72 | [13] |
| Melanoma | Multiple Lines | < 300 (sensitive) | 72 | [14] |
| Multiple Lines | > 1000 (resistant) | 72 | [14] |
Key Biological Effects
Cell Cycle Arrest
A hallmark of pevonedistat's activity is the induction of cell cycle arrest. The specific phase of arrest is often cell-type dependent. In pancreatic cancer cells, pevonedistat treatment leads to a G2 phase arrest.[3][5] In contrast, mantle cell lymphoma cell lines with lower IC50 values exhibit a G1 phase arrest.[1] Studies in neuroblastoma have revealed a dependency on p53 status, with p53 wild-type cells arresting in G0/G1, while p53 mutant cells undergo G2-M arrest and can proceed to rereplication.[8][11] This cell cycle disruption is a direct consequence of the accumulation of key cell cycle regulators such as p21, p27, and WEE1.[3][5][6]
Caption: Pevonedistat's differential effects on the cell cycle.
Induction of Apoptosis
Pevonedistat is a potent inducer of apoptosis in a variety of cancer cell lines.[1][7] The apoptotic response can be both time- and dose-dependent.[1] Mechanistically, pevonedistat-induced apoptosis is often associated with the cleavage of PARP and can be caspase-dependent.[1] The accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, such as Bcl-xL, contribute to this process.[1] In neuroblastoma cells, the extent of apoptosis has been shown to be greater in p53 wild-type cells compared to p53 mutant cells.[11]
DNA Damage Response
By causing the accumulation of proteins involved in DNA replication licensing, such as CDT1, pevonedistat can induce DNA re-replication and subsequent DNA damage.[6][15] This is evidenced by an increase in markers of DNA damage, such as γH2AX.[6][16] The induction of DNA damage contributes to the cytotoxic effects of pevonedistat and provides a rationale for its combination with DNA-damaging agents and radiotherapy.[5][15][17]
Modulation of Signaling Pathways
Beyond its direct impact on cell cycle and apoptosis regulators, pevonedistat also modulates key signaling pathways. Notably, it can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[1][18] This is particularly relevant in malignancies driven by aberrant NF-κB activity, such as activated B-cell like diffuse large B-cell lymphoma.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pevonedistat's biological effects. Below are representative protocols for key in vitro assays.
Cell Viability Assay (MTS/CCK8)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,500-5,000 cells per well in triplicate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of pevonedistat for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with pevonedistat at the desired concentration and for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Following treatment with pevonedistat, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p21, p27, WEE1, CDT1, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 4. Frontiers | Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs [frontiersin.org]
- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-class inhibitor, MLN4924 (pevonedistat), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 9. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NEDD8-activating enzyme inhibitor MLN4924 induces DNA damage in Ph+ leukemia and sensitizes for ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat Hydrochloride in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of pevonedistat hydrochloride when dissolved in dimethyl sulfoxide (DMSO). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this potent and selective inhibitor of the NEDD8-activating enzyme (NAE).
Core Concepts: Pevonedistat and the Neddylation Pathway
Pevonedistat (also known as MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process analogous to ubiquitination.[2][3][4][5] This pathway is essential for the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[6][7] By forming a covalent adduct with NEDD8, pevonedistat blocks the transfer of NEDD8 to E2 conjugating enzymes, thereby inhibiting CRL activity.[7] This disruption of CRL-mediated protein turnover leads to the accumulation of CRL substrates, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][8]
Solubility of this compound in DMSO
DMSO is the most common solvent for preparing stock solutions of this compound for in vitro research. However, the reported solubility can vary between different suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[2][6] Sonication is often recommended to aid dissolution.[1]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various commercial suppliers.
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 80 | 166.67 | Sonication is recommended.[1] |
| Selleck Chemicals (1) | 89 | 200.66 | Use fresh, anhydrous DMSO.[2] |
| Selleck Chemicals (2) | 96 | 200.0 | Use fresh, anhydrous DMSO.[6] |
| MedChemExpress | 62.5 | 140.92 | Sonication is recommended.[3] |
| Cell Signaling Tech. | 10 | ~22.5 | Reconstitute 1 mg in 451.2 µl DMSO for 5 mM.[9] |
Note: The molar concentration is calculated based on the molecular weight of this compound (479.98 g/mol ) or pevonedistat free base (443.54 g/mol ), depending on the supplier's reporting. Researchers should always refer to the specific product datasheet.
Experimental Protocol for Determining Kinetic Solubility in DMSO
This protocol outlines a general method for determining the kinetic solubility of this compound in DMSO, followed by dilution in an aqueous buffer, using nephelometry.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Use a vortex mixer and sonication to ensure complete dissolution.
-
Serial Dilution: In a clear 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with fresh DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-5%) to mimic experimental conditions.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to the buffer-only control.
Stability of this compound in DMSO
The stability of this compound in DMSO stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the generation of unknown impurities.
Storage Recommendations and Stability Data
Proper storage is essential to maintain the integrity of this compound stock solutions.
| Parameter | Recommendation | Rationale |
| Storage Temp. | -20°C or -80°C for long-term storage.[1] | Low temperatures slow down chemical degradation processes. |
| Duration | In solvent at -80°C for up to 1 year; at -20°C for up to 3 months.[1][9] | Based on supplier-provided stability data. It is recommended to use freshly prepared solutions when possible. |
| Aliquoting | Aliquot stock solutions into single-use volumes.[9] | Avoids multiple freeze-thaw cycles, which can lead to compound precipitation and degradation.[10] |
| Solvent Quality | Use anhydrous (dry) DMSO. | Water in DMSO can promote hydrolysis of susceptible compounds.[10][11] |
| Light Exposure | Store protected from light. | While not explicitly stated for DMSO solutions, it is good practice for most complex organic molecules. |
Experimental Protocol for Assessing Stability in DMSO
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound in solution. This protocol provides a general framework for such an analysis.
Methodology:
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating pevonedistat from potential degradants.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where pevonedistat has strong absorbance (e.g., ~272 nm).
-
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration. This will serve as the time-zero (T=0) reference sample.
-
Incubation: Aliquot the stock solution and store it under the conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each storage condition. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the T=0 sample and the stored samples onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the parent pevonedistat peak and any new peaks that appear (degradation products).
-
Calculate the percentage of pevonedistat remaining at each time point relative to the T=0 sample.
-
A compound is often considered stable if >95% of the initial concentration remains.
-
Conclusion
This technical guide provides essential data and protocols for handling this compound in a research setting. Understanding its solubility limits and ensuring the stability of stock solutions are paramount for generating reliable and reproducible data. Researchers should consult the specific product information provided by their supplier and consider performing in-house verification of solubility and stability under their specific experimental conditions. By adhering to the best practices outlined in this document, scientists can confidently utilize this compound in their investigations of the neddylation pathway and its role in disease.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The NEDD8 modification pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NEDD8 modification pathway in plants [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevonedistat Hydrochloride's Impact on Cullin-RING Ligases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat (TAK-924/MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). This targeted inhibition disrupts the process of neddylation, a crucial post-translational modification essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inactivating CRLs, pevonedistat leads to the accumulation of a multitude of CRL substrate proteins, many of which are key regulators of critical cellular processes. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising therapeutic agent in oncology. This in-depth technical guide elucidates the mechanism of action of pevonedistat on CRLs, provides detailed experimental protocols for its study, presents quantitative data from preclinical and clinical investigations, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Cullin-RING Ligases and Neddylation
Cullin-RING ligases (CRLs) are multisubunit E3 ubiquitin ligases that play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA replication and repair.[1] CRLs are responsible for targeting a significant portion of the proteome for ubiquitination and subsequent degradation by the 26S proteasome. The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a conserved lysine residue on the cullin subunit.[1][2] This process is catalyzed by a cascade of enzymes: the E1 NEDD8-activating enzyme (NAE), an E2 NEDD8-conjugating enzyme, and an E3 NEDD8 ligase.[2] Neddylation of the cullin scaffold induces a conformational change that is essential for the recruitment of the ubiquitin-charged E2 enzyme and the subsequent ubiquitination of the substrate.[1]
Mechanism of Action of Pevonedistat Hydrochloride
This compound is a highly specific and potent inhibitor of the NEDD8-activating enzyme (NAE).[3] It functions by forming a covalent adduct with NEDD8 in the active site of NAE, mimicking a reaction intermediate.[2] This action effectively blocks the initial step of the neddylation cascade, preventing the transfer of NEDD8 to the E2 conjugating enzyme and, consequently, the neddylation of cullin proteins.[3][4] The inhibition of cullin neddylation leads to the inactivation of CRLs. As a result, the substrate proteins that are normally targeted for degradation by these CRLs accumulate within the cell.[4][5]
The accumulation of these substrates, which include critical cell cycle regulators and tumor suppressors, disrupts normal cellular function and can lead to various anti-cancer effects. For instance, the accumulation of CDT1, a DNA replication licensing factor, can lead to DNA re-replication and the induction of DNA damage, ultimately triggering apoptosis.[2][4] Similarly, the stabilization of cell cycle inhibitors like p21 and p27, and the G2-M checkpoint kinase WEE1, contributes to cell cycle arrest and apoptosis.[5][6] Furthermore, pevonedistat has been shown to abrogate the activity of the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[7]
Quantitative Data
In Vitro Efficacy of Pevonedistat
Pevonedistat has demonstrated potent cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific genetic context.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma Panel | Neuroblastoma | 136 - 400 | [8] |
| Melanoma Panel | Melanoma | < 300 (sensitive) | [9] |
| Melanoma Panel | Melanoma | > 1000 (resistant) | [9] |
| Malignant Pleural Mesothelioma | Mesothelioma | < 500 (sensitive) | [9] |
Pharmacokinetics of Pevonedistat in Humans
Pharmacokinetic studies in patients with advanced solid tumors and hematological malignancies have characterized the clinical profile of pevonedistat.
| Parameter | Value | Reference |
| Mean Terminal Half-life (t½) | ~8.4 - 8.5 hours | [10][11] |
| Clearance (CL) | ~29.0 - 32.2 L/h | [1][10] |
| Volume of Distribution (Vss) | ~296 L | [10] |
Clinical Trial Data
Pevonedistat has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies. The PANTHER (Pevonedistat-3001) trial was a notable Phase 3 study.
| Trial Identifier | Phase | Condition | Intervention | Primary Endpoint | Outcome | Reference |
| PANTHER (NCT03268954) | 3 | Higher-Risk MDS/CMML, Low-Blast AML | Pevonedistat + Azacitidine vs. Azacitidine alone | Event-Free Survival (EFS) | Did not meet statistical significance for the primary endpoint. Median EFS was 17.7 months with the combination vs. 15.7 months with azacitidine alone. | [3][12][13][14] |
| NCT03228186 | 2 | Advanced Non-Small-Cell Lung Cancer (NSCLC) | Pevonedistat + Docetaxel | Overall Response Rate (ORR) | ORR was 22%. Median Progression-Free Survival (PFS) was 4.1 months, and median Overall Survival (OS) was 13.1 months. | [15] |
| Phase 1b (AML) | 1b | Acute Myeloid Leukemia (AML) | Pevonedistat + Azacitidine | Safety, Tolerability, MTD | Overall response rate (ORR) in 52 response-evaluable patients was 60%. | [16] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of pevonedistat on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of pevonedistat in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of pevonedistat or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[17][18]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570-600 nm for MTT) using a microplate reader.[7][17]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunoblotting for CRL Substrates
This protocol outlines the detection of CRL substrate accumulation following pevonedistat treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CRL substrates (e.g., anti-p21, anti-CDT1, anti-WEE1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with pevonedistat at various concentrations or for different time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the fold-change in protein expression.[19]
In Vitro Neddylation Assay
This protocol provides a method to assess the direct inhibitory effect of pevonedistat on the neddylation reaction.
Materials:
-
Recombinant NAE (E1 enzyme)
-
Recombinant UBE2M (E2 enzyme)
-
Recombinant NEDD8
-
Recombinant Cullin protein (or a substrate for neddylation)
-
ATP
-
Neddylation reaction buffer
-
This compound
-
Non-reducing SDS-PAGE sample buffer
-
Anti-NEDD8 antibody for immunoblotting
Procedure:
-
Set up the neddylation reaction by combining the reaction buffer, ATP, NEDD8, UBE2M, and the Cullin substrate in a microcentrifuge tube.
-
Add varying concentrations of pevonedistat or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding the NAE (E1) enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform an immunoblot analysis using an anti-NEDD8 antibody to detect the formation of neddylated Cullin. A decrease in the neddylated Cullin band in the presence of pevonedistat indicates inhibition of the NAE.
Signaling Pathways and Logical Relationships
Conclusion
This compound represents a novel therapeutic strategy that targets a fundamental cellular process – protein homeostasis – through the specific inhibition of the NEDD8-activating enzyme. Its mechanism of action, leading to the inactivation of Cullin-RING ligases and the subsequent accumulation of their substrates, has profound effects on cancer cell proliferation, survival, and cell cycle progression. The preclinical and clinical data, while not uniformly positive in all settings, underscore the therapeutic potential of this approach. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic utility of NAE inhibition in oncology. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to overcome resistance and enhance the clinical benefit of pevonedistat.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 4. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Takeda Provides Update on Phase 3 PANTHER (Pevonedistat-3001) Trial [takedaoncology.com]
- 6. Drug: Pevonedistat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. 2.5. Cell Proliferation/Viability Assays and Washout Experiments [bio-protocol.org]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [<sup>14</sup>C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. takeda.com [takeda.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Pevonedistat Hydrochloride: An In-Depth Technical Guide on In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat hydrochloride (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] Neddylation is a post-translational modification process analogous to ubiquitination that plays a crucial role in regulating the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4][5] By inhibiting NAE, pevonedistat disrupts CRL-mediated protein degradation, leading to the accumulation of various CRL substrates. This disruption of protein homeostasis affects multiple cellular processes, including cell cycle progression, DNA replication, and stress responses, ultimately inducing apoptosis in cancer cells.[1][3][5][6] This technical guide provides a comprehensive overview of the in vitro potency of this compound, detailing its IC50 values across various cancer cell lines, the experimental protocols used for these determinations, and a visual representation of its mechanism of action.
In Vitro Potency and IC50 Values
Pevonedistat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. Its efficacy is highlighted by low nanomolar to micromolar IC50 values. The following table summarizes the in vitro potency of pevonedistat in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Enzymatic Assay | - | 4.7 nM | [2][4] |
| HCT116 | Colorectal Cancer | 33.89 nM | [2] |
| HuTu80 | Duodenal Cancer | 42.6 nM | [2] |
| HT29 | Colorectal Cancer | 484 nM | [2] |
| Caco-2 | Colorectal Cancer | 4.4 µM | [2] |
| CAPAN-1 | Pancreatic Cancer | 101 nM | [2] |
| DU-145 | Prostate Cancer | 201 nM | [2] |
| A549 | Lung Cancer | 0.63 µM | [2] |
| HepG2 | Liver Cancer | 0.3 µM | [2] |
| Huh7 | Liver Cancer | 0.3 µM | [2] |
| HGC-27 | Gastric Cancer | 1.25 µM | [2] |
| GES1 | Gastric Epithelium | 13.45 µM | [2] |
| EKVX | Non-Small Cell Lung Cancer | 0.3 µM | [2] |
| BEAS-2B | Bronchial Epithelium | 1.22 µM | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | 136-400 nM | [2][5] |
| HEL | Myeloproliferative Neoplasm | Potent (concentration-dependent inhibition) | [7] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 174.0 nM | [8] |
| HN13 | Head and Neck Squamous Cell Carcinoma | 65.57 nM | [8] |
| Melanoma Cell Lines (sensitive) | Melanoma | < 0.3 µM | [9] |
| Melanoma Cell Lines (resistant) | Melanoma | > 1 µM | [9] |
Mechanism of Action: Inhibition of the Neddylation Pathway
Pevonedistat functions as a substrate-assisted inhibitor of NAE.[10] It acts as an adenosine monophosphate (AMP) mimetic and forms a covalent adduct with NEDD8 in the catalytic pocket of the NAE, preventing the transfer of NEDD8 to the E2 conjugating enzyme.[1][3][6] This action effectively terminates the neddylation cascade. The inhibition of NAE leads to the inactivation of CRLs, which are dependent on neddylation for their function.[3][6] Consequently, substrate proteins that are normally targeted for proteasomal degradation by CRLs accumulate in the cell. This accumulation disrupts critical cellular processes and induces apoptosis.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat (MLN4924) | NAE inhibitor | TargetMol [targetmol.com]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Pevonedistat - Wikipedia [en.wikipedia.org]
- 7. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Pevonedistat Hydrochloride: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (TAK-924; formerly MLN4924) is an investigational, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the ubiquitin-proteasome system, responsible for the catalysis of protein neddylation, a process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, pevonedistat prevents the degradation of a specific subset of proteins, leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells. This unique mechanism of action has positioned pevonedistat as a promising therapeutic agent in various hematologic malignancies and solid tumors. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of pevonedistat hydrochloride, summarizing key data from clinical trials and preclinical studies.
Pharmacokinetics
The pharmacokinetic profile of pevonedistat has been characterized in multiple Phase 1 clinical trials involving patients with advanced solid tumors and hematologic malignancies. The drug is administered intravenously, and its disposition in the body has been extensively studied.
General Profile
Following intravenous infusion, pevonedistat plasma concentrations decline in a bi-exponential manner.[1][2] The pharmacokinetic profile is linear, with the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) increasing proportionally with the dose.[1] There is little to no drug accumulation observed with multiple dosing regimens.[1]
A population pharmacokinetic analysis, which pooled data from 335 patients across six clinical studies, best described pevonedistat's pharmacokinetics using a linear two-compartment model.[3] This analysis revealed that body surface area (BSA) is a significant covariate affecting clearance and volume of distribution, supporting BSA-based dosing to minimize inter-individual variability in drug exposure.[3] Co-administration of carboplatin and paclitaxel was found to decrease pevonedistat clearance by approximately 44%, while co-administration with azacitidine, gemcitabine, or docetaxel did not significantly alter its clearance.[3] Factors such as age, sex, race, tumor type (hematologic versus solid), and mild to moderate renal or hepatic impairment did not have a clinically significant impact on pevonedistat pharmacokinetics.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Single-Agent Pevonedistat Pharmacokinetic Parameters
| Study Identifier | Patient Population | Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (L/h/m²) | Vss (L/m²) |
| NCT03057366[3] | Advanced Solid Tumors | 25 (single dose) | - | - | 8.4 | - | - |
| NCT00911066[4] | AML/MDS | 25-147 | Dose-proportional increase | Dose-proportional increase | ~12 | - | - |
| Population PK Analysis[3] | Solid Tumors & Hematologic Malignancies | 25-278 | - | - | 5-8 | 16.9 | 118 |
Data presented as mean or range where available. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Clearance; Vss: Volume of distribution at steady state.
Table 2: Pevonedistat Pharmacokinetic Parameters in Combination Therapy
| Study Identifier | Patient Population | Pevonedistat Dose (mg/m²) | Combination Agent(s) | Key Findings |
| NCT01814826[4][5] | Treatment-naïve AML (≥60 years) | 20 or 30 | Azacitidine | Pevonedistat PK was not altered by the addition of azacitidine.[5] |
| Population PK Analysis[3] | Solid Tumors | - | Carboplatin + Paclitaxel | Pevonedistat clearance decreased by ~44%. |
| Population PK Analysis[3] | Solid Tumors | - | Docetaxel or Gemcitabine | No significant alteration in pevonedistat clearance. |
Pharmacodynamics
The pharmacodynamic effects of pevonedistat are a direct consequence of its mechanism of action: the inhibition of NAE. This leads to a disruption of the neddylation pathway and the accumulation of CRL substrate proteins.
Mechanism of Action
Pevonedistat is an AMP mimetic that forms a stable covalent adduct with NEDD8 in the catalytic pocket of the NAE subunit UBA3. This pevonedistat-NEDD8 adduct cannot be utilized in subsequent steps of the neddylation cascade, effectively shutting down the process. The inhibition of NAE prevents the activation of CRLs, which are responsible for the ubiquitination and subsequent proteasomal degradation of a multitude of proteins involved in critical cellular processes.
The accumulation of CRL substrates, such as CDT1 (a DNA replication licensing factor) and NRF2 (a transcription factor involved in the oxidative stress response), leads to S-phase DNA re-replication, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Biomarkers of Pevonedistat Activity
Pharmacodynamic studies in clinical trials have confirmed the on-target activity of pevonedistat through the measurement of several biomarkers:
-
Pevonedistat-NEDD8 Adduct: The formation of this adduct is a direct indicator of NAE engagement by the drug.
-
Accumulation of CRL Substrates: Increased levels of CDT1 and NRF2 have been observed in tumor biopsies and skin samples from patients treated with pevonedistat, demonstrating downstream pathway inhibition.
-
NRF2-regulated Gene Expression: An increase in the mRNA transcripts of NRF2 target genes has been documented in whole blood samples.
Experimental Protocols
Quantification of Pevonedistat in Human Plasma (LC-MS/MS)
Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of pevonedistat in human plasma.
Methodology:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger proteins. This can be achieved by adding a solvent like acetonitrile. Further cleanup to remove lipids may be performed using techniques like solid-phase extraction or a Captiva EMR-Lipid cleanup plate. An internal standard (e.g., a stable isotope-labeled version of pevonedistat) is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The processed samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of pevonedistat from other plasma components is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify pevonedistat and its internal standard based on their unique precursor-to-product ion transitions.
-
Quantification: A calibration curve is generated by analyzing plasma samples spiked with known concentrations of pevonedistat. The concentration of pevonedistat in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The dynamic range of the assay is typically validated to cover the expected plasma concentrations in clinical studies.
Pharmacodynamic Assessment in Tumor Biopsies (Immunohistochemistry)
Principle: Immunohistochemistry (IHC) is employed to detect the accumulation of CRL substrate proteins, such as CDT1 and NRF2, in formalin-fixed, paraffin-embedded tumor tissue sections.
Methodology:
-
Tissue Preparation: Tumor biopsies are fixed in formalin and embedded in paraffin. Thin sections (typically 4-5 µm) are cut and mounted on glass slides.
-
Antigen Retrieval: The tissue sections are deparaffinized and rehydrated. Antigen retrieval is then performed to unmask the target protein epitopes, often using heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the target protein (e.g., anti-CDT1 or anti-NRF2) at an optimized concentration and for a specific duration.
-
Secondary Antibody and Detection: After washing, the slides are incubated with a labeled secondary antibody that binds to the primary antibody. The detection system often involves an enzyme (e.g., horseradish peroxidase) conjugated to the secondary antibody, which catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The tissue sections are counterstained with a nuclear stain like hematoxylin to visualize the cell nuclei. The slides are then dehydrated, cleared, and coverslipped.
-
Analysis: The stained slides are examined under a microscope. The intensity and localization of the staining for the target protein are assessed and can be semi-quantitatively scored to compare pre- and post-treatment samples.
Visualizations
Signaling Pathway of Pevonedistat
Caption: Pevonedistat inhibits NAE, leading to CRL substrate accumulation and apoptosis.
Experimental Workflow for a Pevonedistat Clinical Trial
Caption: A typical workflow for a Phase 1 clinical trial of pevonedistat.
Conclusion
This compound has a well-characterized pharmacokinetic profile that is linear and predictable, with BSA being the primary covariate influencing its disposition. Its pharmacodynamic effects are consistent with its mechanism of action as a potent and specific NAE inhibitor. The on-target activity of pevonedistat has been confirmed in clinical trials through the measurement of reliable biomarkers. The data summarized in this technical guide provide a comprehensive overview for researchers and drug development professionals working with this novel anti-cancer agent. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of pevonedistat in various malignancies.
References
- 1. Population pharmacokinetics of pevonedistat alone or in combination with standard of care in patients with solid tumours or haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat Hydrochloride and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat hydrochloride (TAK-924/MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of a plethora of CRL substrate proteins. Many of these substrates are key regulators of the cell cycle, DNA replication, and the DNA damage response (DDR). This technical guide provides an in-depth overview of the effects of pevonedistat on the DNA damage response, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action
Pevonedistat's primary mechanism of action is the inhibition of NAE, which disrupts the neddylation cascade.[1][2] This leads to the inactivation of CRLs, which are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the proteome. The resulting accumulation of CRL substrates, such as CDT1, p21, and WEE1, triggers a cascade of cellular events, including cell cycle arrest, senescence, and apoptosis, and profoundly impacts the DNA damage response.[3][4]
Quantitative Effects of Pevonedistat on Cancer Cells
The following tables summarize the quantitative effects of pevonedistat on various cancer cell lines as reported in the literature.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma (p53-WT) | Neuroblastoma | 136-400 | [5] |
| Neuroblastoma (p53-MUT) | Neuroblastoma | 136-400 | [5] |
| HEL | Myeloproliferative Neoplasm | ~80 | [6] |
| Melanoma (sensitive) | Melanoma | < 300 | [7] |
| Melanoma (resistant) | Melanoma | > 1000 | [7] |
| Oral Cancer (CAL 27) | Oral Cancer | 1800 | [8] |
| Oral Cancer (OC-2) | Oral Cancer | 1400 | [8] |
| Oral Cancer (Ca9-22) | Oral Cancer | 1900 | [8] |
Table 2: Effect of Pevonedistat on Cell Cycle Distribution
| Cell Line | p53 Status | Treatment Conditions | % G0/G1 | % S | % G2/M | Reference |
| LAN5 (Neuroblastoma) | Wild-Type | IC50 | 76% (increase from 42%) | - | - | [3] |
| SKNBE (Neuroblastoma) | Mutant | IC50 | <25% (decrease from >70%) | - | 46.1% (increase from 8.2%) | [3] |
| SKNAS (Neuroblastoma) | Mutant | IC50 | <25% (decrease from >70%) | - | 48.6% (increase from 7.8%) | [3] |
| HEL | JAK2 V617F mutant | 80 nM | Increase in G2/M | - | - | [6] |
Table 3: Pevonedistat-Induced Apoptosis
| Cell Line | p53 Status | Treatment Conditions | % Apoptotic Cells (Annexin V+) | Reference |
| Neuroblastoma (pooled) | Wild-Type | IC50 | Median 73% (range 22-91%) | [3] |
| Neuroblastoma (pooled) | Mutant | IC50 | Median 19% (range 12-32%) | [3] |
| SH-SY5Y (Neuroblastoma) | Wild-Type | IC50 | 54% (range 58-77%) | [3] |
| SH-SY5Y (p53 knockdown) | - | IC50 | 30% (range 14-36%) | [3] |
| HEL | JAK2 V617F mutant | 80 nM | Time-dependent increase | [6] |
Key Signaling Pathways Affected by Pevonedistat
Pevonedistat's inhibition of CRLs leads to the accumulation of key regulatory proteins that directly and indirectly modulate the DNA damage response signaling network.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of pevonedistat's effect on the DNA damage response are provided below.
Western Blotting for CRL Substrates (CDT1, p21)
Objective: To detect the accumulation of CRL substrates following pevonedistat treatment.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116, neuroblastoma cell lines)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDT1 (specific dilution to be optimized, typically 1:1000)
-
Mouse anti-p21 (specific dilution to be optimized, typically 1:1000)
-
Rabbit anti-β-actin (loading control, typically 1:5000)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of pevonedistat for the desired time (e.g., 24, 48 hours).
-
Harvest cells and lyse in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay kit.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunofluorescence for γH2AX
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by pevonedistat.
Materials:
-
This compound
-
Cancer cell lines
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Millipore, clone JBW301, dilution 1:800 to 1:2000).[9]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, dilution 1:500 to 1:2000).[9]
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with pevonedistat for the desired time.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To quantify the effects of pevonedistat on cell cycle distribution and apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Treat cells with pevonedistat for the desired duration.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Procedure for Apoptosis Analysis:
-
Treat cells with pevonedistat.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Impact on DNA Repair Pathways
Pevonedistat has been shown to interfere with key DNA repair pathways, including Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). This is partly due to the role of CRLs in the degradation of proteins involved in these processes. For instance, the CRL4-DDB1 complex is involved in nucleotide excision repair (NER), and its inhibition by pevonedistat can sensitize cells to DNA damaging agents that induce lesions repaired by NER. While direct quantitative data on the reduction of NHEJ and HR efficiency by pevonedistat is limited, the accumulation of DNA damage markers like γH2AX and the synergistic effects with other DNA damaging agents strongly suggest an impairment of these critical repair mechanisms.
Conclusion
This compound, through its inhibition of the neddylation pathway, exerts profound effects on the DNA damage response in cancer cells. By causing the accumulation of key regulatory proteins, it induces DNA damage, triggers cell cycle arrest, and promotes apoptosis. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of pevonedistat and explore its therapeutic potential, both as a monotherapy and in combination with other anticancer agents. The visualization of the affected signaling pathways provides a framework for understanding the complex interplay between neddylation, cell cycle control, and the DNA damage response. Further investigation into the precise molecular mechanisms underlying pevonedistat's impact on specific DNA repair pathways will be crucial for optimizing its clinical application.
References
- 1. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pevonedistat targeted therapy inhibits canine melanoma cell growth through induction of DNA re-replication and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 6. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Methodological & Application
Pevonedistat Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat hydrochloride (also known as MLN4924) is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] Inhibition of NAE prevents the neddylation of cullin-RING ligases (CRLs), a critical step for their ubiquitin ligase activity.[2][3] This disruption of protein degradation pathways leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor cell proliferation.[4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the cellular effects of pevonedistat, including cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action
Pevonedistat functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site and forming an irreversible covalent adduct with NEDD8.[5] This action terminates the neddylation cascade, leading to the inactivation of CRLs. The subsequent accumulation of CRL substrates, such as p21 and CDT1, disrupts downstream cellular processes including DNA replication, cell cycle progression, and cell survival signaling, ultimately triggering apoptosis in cancer cells.[3][4][6]
References
- 1. Facebook [cancer.gov]
- 2. What is Pevonedistat used for? [synapse.patsnap.com]
- 3. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pevonedistat Hydrochloride Cell Viability Assays: An Application Note and Protocol
Introduction
Pevonedistat hydrochloride (also known as MLN4924 or TAK-924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullin proteins, leading to the inactivation of CRLs.[5][6] This disruption of the ubiquitin-proteasome system results in the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest, DNA damage, and apoptosis in cancer cells.[2][7][8] Pevonedistat has shown promising anti-tumor activity in a variety of hematological malignancies and solid tumors and is being investigated in multiple clinical trials.[9][10]
This application note provides a detailed protocol for optimizing a cell viability assay to assess the cytotoxic effects of this compound on cancer cell lines. It includes a standardized methodology, guidelines for data interpretation, and visual diagrams to illustrate the mechanism of action and experimental workflow.
Mechanism of Action of Pevonedistat
Pevonedistat functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site and forming a stable covalent adduct with NEDD8.[2][11] This action terminates the enzymatic cascade that activates NEDD8, a ubiquitin-like protein.[6][12] The activation of CRLs is dependent on the covalent attachment of NEDD8 to the cullin subunit.[5] Consequently, pevonedistat-mediated NAE inhibition leads to the accumulation of various CRL substrates, including proteins involved in cell cycle control and DNA replication like p21, p27, and CDT1.[8][13][14] The accumulation of these proteins disrupts normal cellular processes, leading to cell cycle arrest, senescence, and ultimately, apoptosis in rapidly dividing cancer cells.[8]
Experimental Protocols
This section outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of pevonedistat in a selected cancer cell line using a luminescence-based cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HEL, HCT116, Neuroblastoma cell lines)[15][16][17]
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom white assay plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the optimized seeding density (refer to Table 1 for examples). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Pevonedistat Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform a serial dilution of the pevonedistat stock solution to create a range of concentrations. A common starting range is 1 µM to 1000 nM.[17] c. Add 100 µL of the diluted pevonedistat solutions to the appropriate wells of the 96-well plate, resulting in a final volume of 200 µL per well. Include vehicle control wells (medium with DMSO). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.[15][17]
-
Cell Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the luminescence-based cell viability reagent to each well. c. Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. b. Plot the percentage of cell viability against the logarithm of the pevonedistat concentration. c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Data Presentation and Optimization Parameters
The following tables summarize key quantitative data and optimization parameters for pevonedistat cell viability assays gathered from various studies.
Table 1: Recommended Cell Seeding Densities
| Cell Line | Seeding Density (cells/well) | Plate Format | Reference |
| HEL | 5,000 | 96-well | [15] |
| Mantle Cell Lymphoma (MCL) | 50,000 | 96-well | [18] |
| Neuroblastoma Cell Lines | Not Specified | 96-well | [17] |
Table 2: Reported IC50 Values of Pevonedistat in Various Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Duration | Reference |
| Multiple Myeloma (MM) Cell Lines | 25 - 150 | Not Specified | [4] |
| Neuroblastoma Cell Lines | 136 - 400 | 72 hours | [17] |
| Mantle Cell Lymphoma (Granta) | 78 | 48 hours | [18] |
| Mantle Cell Lymphoma (Rec-1) | 8445 | 48 hours | [18] |
| Melanoma (sensitive lines) | < 300 | 72 hours | [19] |
| Melanoma (resistant lines) | > 1000 | 72 hours | [19] |
Table 3: Optimization Parameters for Pevonedistat Cell Viability Assays
| Parameter | Recommended Range/Value | Considerations |
| Cell Seeding Density | 5,000 - 50,000 cells/well | Cell line dependent; optimize for logarithmic growth phase during treatment. |
| Pevonedistat Concentration | 10 nM - 10 µM | A wide range is recommended to capture the full dose-response curve. |
| Incubation Time | 48 - 96 hours | Cell line dependent; longer incubation may be required for some cell types to undergo apoptosis.[15][17] |
| Assay Type | Luminescence (e.g., CellTiter-Glo), Fluorescence (e.g., AlamarBlue), Colorimetric (e.g., MTT) | Luminescence assays often have higher sensitivity and a broader dynamic range.[15][17][18] |
| Vehicle Control | DMSO concentration should not exceed 0.1% | High concentrations of DMSO can be toxic to cells. |
Conclusion
This application note provides a comprehensive guide for researchers to optimize and perform cell viability assays with this compound. By following the detailed protocol and considering the provided optimization parameters, researchers can obtain reliable and reproducible data to evaluate the anti-cancer efficacy of this promising NAE inhibitor. The included diagrams offer a clear visualization of the drug's mechanism of action and the experimental workflow, facilitating a better understanding of the underlying principles.
References
- 1. What is Pevonedistat used for? [synapse.patsnap.com]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 11. Pevonedistat - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 14. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Pevonedistat-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pevonedistat (MLN4924) is a pioneering small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[2][3] This disruption of protein homeostasis affects numerous cellular processes, including cell cycle progression, DNA replication, and signal transduction, ultimately inducing apoptosis, senescence, or autophagy in cancer cells.[1][4] Western blot analysis is an essential technique to elucidate the molecular mechanisms of pevonedistat action by quantifying the changes in the levels of key regulatory proteins.
Signaling Pathways Modulated by Pevonedistat
Pevonedistat treatment leads to the accumulation of various CRL substrate proteins, impacting multiple signaling pathways. Key proteins and pathways affected include:
-
Cell Cycle Control: Accumulation of cell cycle inhibitors such as p21 and p27, and the G2-M checkpoint kinase Wee1.[3][4]
-
DNA Replication Stress: Stabilization of DNA licensing factors like CDT1 and ORC1, leading to DNA re-replication and damage.[1]
-
NF-κB Signaling: Inhibition of the NF-κB pathway through the accumulation of the inhibitor IκBα.[4]
-
Apoptosis: Induction of apoptosis through both intrinsic and extrinsic pathways, involving proteins like cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family.[4][5]
Caption: Pevonedistat inhibits NAE, leading to CRL inactivation and substrate accumulation.
Quantitative Data Summary
The following table summarizes proteins frequently analyzed by Western blot in pevonedistat-treated cells and their expected expression changes.
| Target Protein | Cellular Function | Expected Change with Pevonedistat | References |
| p21 | Cell cycle inhibitor (CDK inhibitor) | Increase | [1][3] |
| p27 | Cell cycle inhibitor (CDK inhibitor) | Increase | [1][3] |
| Wee1 | G2-M checkpoint kinase | Increase | [3] |
| CDT1 | DNA replication licensing factor | Increase | [1] |
| Phospho-IκBα | Inhibitor of NF-κB | Decrease | [4] |
| IκBα | Inhibitor of NF-κB | Increase | [4] |
| Cleaved PARP | Apoptosis marker | Increase | [1][4] |
| Cleaved Caspase-3 | Apoptosis executioner | Increase | [1] |
| Neddylated Cullins | Active form of Cullins | Decrease | [3] |
| Total Cullin 1 | Scaffold protein of SCF E3 ligases | No significant change | [3] |
Experimental Protocols
I. Cell Culture and Pevonedistat Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Pevonedistat Preparation: Prepare a stock solution of pevonedistat (e.g., 5 mM in DMSO).[2] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1.0 µM).[3]
-
Treatment: Treat cells with varying concentrations of pevonedistat or a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).[1][3]
II. Protein Extraction
This protocol is for adherent cells. For suspension cells, pellet the cells by centrifugation before washing.
-
Cell Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Cell Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blot Analysis
Caption: Standard workflow for Western blot analysis.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein normalization) to ensure accurate comparison between samples.
Antibody Selection
The success of a Western blot experiment is highly dependent on the quality of the primary antibody. When selecting antibodies for the analysis of pevonedistat-treated cells, consider the following:
-
Specificity: Ensure the antibody specifically recognizes the target protein. This can be verified by checking the manufacturer's validation data, which should ideally include knockout/knockdown cell line data.
-
Application: Confirm that the antibody is validated for use in Western blotting.
-
Host Species: Choose a primary antibody raised in a different species than the sample origin to avoid cross-reactivity with endogenous immunoglobulins.
-
Clonality: Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency, while polyclonal antibodies can sometimes provide a stronger signal.
Recommended Antibodies for Key Pevonedistat Targets:
| Target Protein | Recommended Antibody Source (Example) |
| p21 | Cell Signaling Technology |
| p27 | Cell Signaling Technology |
| Wee1 | Cell Signaling Technology |
| CDT1 | Cell Signaling Technology |
| Phospho-IκBα | Cell Signaling Technology |
| Cleaved PARP | Cell Signaling Technology |
| Neddylated Cullins | Commercially available NEDD8 antibodies can be used. |
| β-actin (Loading Control) | ABclonal |
Troubleshooting
-
No or Weak Signal: Increase protein load, primary/secondary antibody concentration, or exposure time. Check transfer efficiency.
-
High Background: Decrease antibody concentrations, increase blocking time, or increase the number and duration of wash steps.
-
Non-specific Bands: Optimize antibody dilution, use a more specific antibody, or ensure complete protein denaturation.
-
Saturated Signal: Reduce protein load, antibody concentration, or exposure time. Use an ECL substrate with a wider dynamic range. For quantitative analysis, it is crucial to be within the linear range of detection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 4. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pevonedistat Hydrochloride Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Neddylation is a post-translational modification process crucial for the activity of Cullin-RING ligases (CRLs), which represent the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs.[5][6] This results in the accumulation of various CRL substrate proteins, many of which are tumor suppressors involved in cell cycle regulation, DNA replication, and stress responses.[5][7][8] The accumulation of these substrates ultimately induces cell cycle arrest, senescence, and apoptosis in cancer cells, demonstrating significant anti-tumor activity in various preclinical models.[2][5][9][10]
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing xenograft mouse models to evaluate the in vivo efficacy of pevonedistat hydrochloride.
Pevonedistat Signaling Pathway
Pevonedistat functions by inhibiting the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. This pathway is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). The inhibition of NAE by pevonedistat leads to the accumulation of CRL substrate proteins, which in turn triggers downstream anti-tumor effects such as cell cycle arrest and apoptosis.
Caption: Pevonedistat inhibits NAE, blocking CRL-mediated protein degradation.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical xenograft studies investigating the efficacy of pevonedistat.
Table 1: Pevonedistat Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Pevonedistat Dose & Schedule | Route | Key Findings | Reference |
| Neuroblastoma | SH-SY5Y (p53 WT) | Nude | 50 & 100 mg/kg, daily, 6 days/week for 2 weeks | IP | Significant decrease in tumor weight. | [3][11] |
| Neuroblastoma | SK-NAS (p53 mutant) | Nude | 100 mg/kg, daily, 6 days/week for 2 weeks | IP | Significant decrease in tumor weight. | [3][11] |
| Melanoma | Multiple | - | 90 mg/kg, twice daily | SC | Prolonged survival and reduced tumor growth. | [9] |
| Osteosarcoma | SJSA-1 | Nude | 30 mg/kg, twice daily for 14 days | SC | Inhibition of tumor growth. | [5] |
| T-cell ALL | CEM | NOD/SCID | 60 mg/kg, once daily for 7 days | IP | Disease regression. | [10][12] |
| Renal Cell Carcinoma | ACHN | Nude | 10 & 60 mg/kg | - | Reduced tumor volume and weight. | [13] |
| Colorectal Cancer PDX | - | - | 90 mg/kg for 4 weeks | - | Reduced tumor size and improved survival. | [14] |
Table 2: Pevonedistat Combination Therapy in Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Combination Treatment | Route | Key Findings | Reference |
| Mantle Cell Lymphoma | Granta | SCID | Pevonedistat + Rituximab | - | Improved survival compared to monotherapy. | [2] |
| Cervical Carcinoma | ME-180, HeLa | Nu/Nu Nude | Pevonedistat + Cisplatin | IP | Enhanced anti-tumor effect. | [8] |
| AML | OCI-AML2-Red-Fluc | NOD SCID gamma | Pevonedistat (60 mg/kg, QD) + Azacitidine (8 mg/kg, Q7D) + Venetoclax (50 mg/kg, QD) | IP, IV, PO | Greatest tumor growth inhibition with triplet therapy. | [1][15] |
| Myelofibrosis | MPL W515L model | CD45.1 | Pevonedistat (60 mg/kg) + Ruxolitinib (90 mg/kg) | - | Reduced disease burden and prolonged survival. | [16] |
Experimental Protocols
General Xenograft Mouse Model Protocol
This protocol outlines the general steps for establishing a subcutaneous xenograft model to test the efficacy of pevonedistat. Specific cell lines, mouse strains, and treatment regimens should be adapted based on the research question.
Caption: Workflow for a pevonedistat xenograft efficacy study.
1. Cell Line Selection and Culture
-
Select a cancer cell line of interest (e.g., SH-SY5Y for neuroblastoma, ACHN for renal cell carcinoma).[3][13]
-
Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
2. Animal Model
-
Use immunodeficient mice (e.g., nude, SCID, or NOD/SCID) to prevent rejection of human tumor cells.[5][8][10]
-
Acclimate mice to the facility for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[8][15]
3. Tumor Cell Implantation
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing with Matrigel may enhance tumor take rate and growth.[8]
-
Inject a specific number of cells (typically 1 x 10⁶ to 10 x 10⁶) subcutaneously into the flank of each mouse.[2]
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
5. This compound Formulation and Administration
-
Formulation: this compound can be formulated in a vehicle such as DMSO.[10][12] The specific formulation may vary, and it is crucial to consult the manufacturer's instructions or relevant literature.
-
Dosing: Doses can range from 10 mg/kg to 100 mg/kg, administered once or twice daily.[3][13] The optimal dose and schedule will depend on the tumor model and the therapeutic window of the drug.
-
Administration Route: Pevonedistat can be administered via various routes, including subcutaneous (SC), intraperitoneal (IP), or intravenous (IV) injection.[3][9][15]
6. In Vivo Efficacy Evaluation
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is an important indicator of drug toxicity.
-
At the end of the study (based on predetermined endpoint criteria such as maximum tumor size or a specific time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis, such as histopathology, immunohistochemistry (IHC) for biomarkers like p21 and p27, and Western blotting to confirm the mechanism of action (e.g., accumulation of CRL substrates).[5]
7. Statistical Analysis
-
Analyze the data using appropriate statistical methods to determine the significance of the anti-tumor effects of pevonedistat. T-tests or ANOVA are commonly used to compare tumor growth between treatment and control groups.[14]
This detailed protocol and the accompanying data provide a solid foundation for researchers to design and execute robust preclinical studies to investigate the therapeutic potential of this compound in various cancer models.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 4. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 8. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pevonedistat (also known as MLN4924 or TAK-924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), in a cell culture setting. Pevonedistat blocks the neddylation pathway, a crucial process for the function of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrates. This disruption ultimately results in cell cycle arrest, apoptosis, and inhibition of cancer cell growth.[1][2][3] This document outlines the necessary cell culture conditions, provides detailed experimental protocols, and summarizes key quantitative data for the effective use of pevonedistat in cancer research.
Mechanism of Action
Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE active site and terminating the neddylation cascade.[1] This inhibition prevents the attachment of NEDD8 to cullin proteins, which is essential for the activity of CRL ubiquitin ligases.[4] The inactivation of CRLs leads to the accumulation of their substrates, many of which are tumor-suppressive proteins that regulate the cell cycle and apoptosis, such as p21, p27, and Wee1.[3][5] The downstream effects include disruption of the cell cycle, induction of DNA damage, and activation of apoptotic pathways.[1][3]
Cell Culture Conditions
Successful treatment with pevonedistat requires careful consideration of cell line selection, media, and drug preparation.
Cell Lines: Pevonedistat has demonstrated activity against a wide range of cancer cell lines. The choice of cell line should be guided by the specific research question.
| Cancer Type | Recommended Cell Lines |
| Hematologic Malignancies | K-562, HEL, Granta, HBL-2, OCI-AML2, MV4-11, THP-1[2][4][6][7] |
| Head and Neck Squamous Cell Carcinoma | Cal27, FaDu[8] |
| Pancreatic Cancer | Miapaca-2, Capan-1[5] |
| Renal Cell Carcinoma | ACHN, A498[3] |
| Melanoma | Various BRAF wild-type and mutant lines[9][10] |
| Neuroblastoma | Various neuroblastoma cell lines[11] |
| Colorectal Cancer | HCT-116[12] |
Media and Supplements: Standard cell culture media appropriate for the chosen cell line should be used. This is typically RPMI-1640 or DMEM supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
Pevonedistat Preparation and Storage: Pevonedistat is typically supplied as a lyophilized powder. For a 5 mM stock solution, reconstitute 1 mg of powder in 451.2 μl of DMSO.[4] Store the lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of pevonedistat on cancer cells.
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of pevonedistat on cancer cells using a tetrazolium-based assay (e.g., MTT, MTS, or WST-8) or a luminescence-based assay (e.g., CellTiter-Glo).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Pevonedistat stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of pevonedistat in complete culture medium. A typical concentration range to start with is 1 nM to 10 µM.[9] Include a vehicle control (DMSO) at the same concentration as the highest pevonedistat dose.
-
Remove the medium from the wells and add 100 µL of the prepared pevonedistat dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[2][9]
-
Following incubation, add the cell viability reagent according to the manufacturer's protocol. For MTT assays, this typically involves adding 10 µL of MTT solution (5 mg/mL) and incubating for 4 hours, followed by solubilization of formazan crystals.[14] For CellTiter-Glo, add the reagent directly to the wells.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with pevonedistat at the desired concentrations for the chosen duration (e.g., 48 hours).[2]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with pevonedistat as described for the apoptosis assay. Treatment durations can range from 24 to 96 hours.[2][6]
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of CRL substrates and other markers of pevonedistat activity.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p27, Wee1, Neddylated Cullin, PARP, γ-H2AX)[3][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with pevonedistat, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Summary of Quantitative Data
The following table summarizes typical concentration ranges and treatment durations for pevonedistat in various cell lines and assays. Note that optimal conditions may vary depending on the specific cell line and experimental goals.
| Cell Line(s) | Assay | Pevonedistat Concentration | Treatment Duration | Outcome | Reference |
| MCL cell lines (Granta, HBL-2) | Cell Viability (CellTiter-Glo) | 0-4000 nM | 48 hours | Dose-dependent cell death | [2] |
| MCL cell lines | Apoptosis (Annexin V/PI) | 250-500 nM | 48 hours | Increased apoptosis | [2] |
| MCL cell lines | Cell Cycle (PI) | 250-500 nM | 48 hours | G1 or S phase arrest | [2] |
| HNSCC cells (Cal27, FaDu) | Cullin Neddylation | 50 nM | 24-48 hours | Inhibition of cullin neddylation | [8] |
| Melanoma cells | Cell Viability (CellTiter96) | Various concentrations | 96 hours | Growth inhibition | [9] |
| Melanoma cells | Washout Experiment | 1 µM | 4-24 hours | Rereplication and growth inhibition | [9] |
| Pancreatic cancer cells (Miapaca-2, Capan-1) | Cell Growth (CCK-8) | Dose-dependent | Not specified | Inhibition of cell growth | [5] |
| Pancreatic cancer cells (Miapaca-2, Capan-1) | Cell Cycle (FACS) | Not specified | Not specified | G2 phase arrest | [5] |
| Renal cancer cells | Cell Viability (CCK8) | Serial dilutions | 72 hours | Reduced cell viability | [3] |
| HEL cells | Cell Viability (AlamarBlue) | 80 nM - 2 µM | 72 hours | Reduced viability | [6] |
| HEL cells | Cell Cycle (PI) | 80 nM - 2 µM | 96 hours | Cell cycle arrest | [6] |
| HEL cells | Apoptosis (Annexin V) | 80 nM - 2 µM | 48 hours | Increased apoptosis | [6] |
| K-562 cells | Western Blot (NEDD8) | 300 nM | 24 hours | Decreased neddylation | [4] |
| AML cell lines | Gene Expression | Not specified | 24 hours | Altered gene expression | [7] |
| ALL cell lines | Cell Growth | 159-300 nM (IC50) | Not specified | Growth inhibition | [17] |
| HCT-116 cells | Western Blot | 0.001-3 µM | 24 hours | Decreased neddylation, increased CRL substrates | [12] |
These notes and protocols provide a solid foundation for researchers to begin investigating the effects of pevonedistat in their specific cancer models. Adherence to these guidelines will help ensure reproducible and reliable results.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 6. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 8. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5. Cell Proliferation/Viability Assays and Washout Experiments [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 13. Immunomodulatory effects of pevonedistat, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Pevonedistat Hydrochloride Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][3][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullin proteins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which play crucial roles in cell cycle regulation, DNA replication, and stress responses.[5][6][7] The subsequent disruption of these processes can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising agent in oncology research.[3][7][8][9]
These application notes provide detailed protocols for generating a dose-response curve for pevonedistat hydrochloride in cancer cell lines. The described experiments will enable researchers to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and to characterize the cellular phenotypes induced by pevonedistat treatment.
Mechanism of Action: The Neddylation Pathway
Pevonedistat functions by forming a covalent adduct with NEDD8 in the NAE catalytic pocket, which blocks the transfer of NEDD8 to downstream targets.[9] This inhibition of the neddylation cascade leads to the accumulation of CRL substrates, including cell cycle regulators like p21 and p27, and the DNA replication factor CDT1.[5][7] The accumulation of these proteins disrupts normal cellular processes, leading to anti-tumor effects.[5]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of pevonedistat in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| Neuroblastoma Panel | Neuroblastoma | 136 - 400 | Not Specified | [6] |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 78 - 8445 | Not Specified | [10] |
| HCT116 | Colorectal Cancer | ~30 - 100 | 72 | [1] |
| Melanoma Panel | Melanoma | < 300 (sensitive) | 72 | [11] |
| MV4-11 | Acute Myeloid Leukemia | ~100 | 48 | [12] |
| THP-1 | Acute Myeloid Leukemia | ~100 | 48 | [12] |
| 786-0 | Renal Cell Carcinoma | 109,600 (as LD50) | 48 | [13] |
Experimental Protocols
The following are detailed protocols for assessing the dose-response of cancer cells to this compound.
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Pevonedistat Stock Solution Preparation: Prepare a high-concentration stock solution of pevonedistat (e.g., 5 mM) by dissolving the powder in DMSO.[14] Aliquot and store at -20°C or -80°C.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,500 - 5,000 cells/well) in 100 µL of complete medium.[15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of pevonedistat in complete medium from the stock solution. A typical concentration range could be from 1 nM to 10 µM. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time points (e.g., 48 or 72 hours).[10][11][16]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the pevonedistat concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Using Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of pevonedistat and a vehicle control as described for the apoptosis assay. A 48-hour treatment duration is often used.[10]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the dose-response of cancer cells to this compound. By systematically assessing cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this NAE inhibitor in various cancer models. The provided data and diagrams serve to facilitate experimental design and data interpretation for professionals in the field of drug development.
References
- 1. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Pevonedistat used for? [synapse.patsnap.com]
- 5. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 8. A first-in-class inhibitor, MLN4924 (pevonedistat), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pevonedistat - Wikipedia [en.wikipedia.org]
- 10. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 15. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Pevonedistat Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a pioneering small molecule inhibitor that targets the NEDD8-activating enzyme (NAE).[1][2][3] This inhibition disrupts the neddylation pathway, a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2] The inactivation of CRLs leads to the accumulation of a specific subset of proteins that are normally targeted for proteasomal degradation.[2][4] This disruption of protein homeostasis can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells, making pevonedistat a promising therapeutic agent.[1][2]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of these target proteins. This document provides detailed application notes and protocols for the immunofluorescent staining of key pevonedistat target proteins.
Pevonedistat's Mechanism of Action and Key Target Proteins
Pevonedistat's primary effect is the inhibition of NAE, which prevents the conjugation of NEDD8 to cullin proteins. This leads to the inactivation of CRLs and the subsequent accumulation of their substrates. Key proteins affected by pevonedistat treatment include:
-
Cullin-RING Ligase (CRL) Components: While not substrates, visualizing components like CUL4A, CUL4B, and DCAF1 can be important to understand the localization of the ligase complex itself.
-
CRL Substrates:
-
CDT1: A DNA replication licensing factor. Its accumulation leads to re-replication and DNA damage.[2]
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that regulates cell cycle progression at the G1 and S phases.[5]
-
WEE1: A kinase that inhibits entry into mitosis. Its accumulation can contribute to cell cycle arrest.[5]
-
c-Myc: A proto-oncogene and transcription factor that plays a critical role in cell proliferation and growth.[6]
-
Nrf2 (NFE2L2): A transcription factor that regulates the expression of antioxidant proteins.
-
Data Presentation: Effects of Pevonedistat on Target Protein Expression
The following tables summarize the expected qualitative and semi-quantitative changes in target protein expression and localization following pevonedistat treatment, as observed through immunofluorescence.
| Target Protein | Expected Cellular Localization | Expected Change with Pevonedistat Treatment | Reference |
| CDT1 | Nucleus | Increased nuclear accumulation | [2] |
| p21 (CDKN1A) | Nucleus | Increased nuclear expression | [5] |
| WEE1 | Nucleus | Increased nuclear accumulation | [5] |
| c-Myc | Nucleus | Increased nuclear accumulation | [6] |
| Nrf2 | Cytoplasm and Nucleus | Increased nuclear translocation and accumulation | |
| CUL4A/B | Nucleus and Cytoplasm | No significant change in overall levels, but localization may be studied | [7] |
| DCAF1 | Nucleus and Cytoplasm | No significant change in overall levels, but localization may be studied |
Signaling Pathways and Experimental Workflows
Pevonedistat Mechanism of Action
Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to substrate accumulation and apoptosis.
Immunofluorescence Experimental Workflow
References
- 1. CRL4DCAF1/VprBP E3 ubiquitin ligase controls ribosome biogenesis, cell proliferation, and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nedd8-activating enzyme inhibitor MLN4924 (TAK-924/Pevonedistat) induces apoptosis via c-Myc-Noxa axis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CUL4A antibody (66038-1-Ig) | Proteintech [ptglab.com]
Pevonedistat Hydrochloride: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, pevonedistat blocks the entire neddylation cascade, leading to the accumulation of CRL substrates. This disrupts key cellular processes in cancer cells, including cell cycle regulation, DNA replication, and signal transduction, ultimately inducing apoptosis and cell cycle arrest.[1][5] Preclinical studies in various animal models have demonstrated the anti-tumor activity of pevonedistat, both as a single agent and in combination with other therapies.[1][3][6] These application notes provide a comprehensive overview and detailed protocols for the use of pevonedistat hydrochloride in in vivo animal studies.
Mechanism of Action
Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation active site. This action terminates the neddylation enzymatic cascade.[1] The inhibition of NAE prevents the transfer of NEDD8 to its target cullins, thereby inactivating CRLs.[3][4] The inactivation of CRLs leads to the accumulation of their substrates, which include proteins that regulate cell cycle progression (e.g., p21, p27, CDT1) and signaling pathways such as NF-κB.[2][5][6] The accumulation of these regulatory proteins results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][3]
Signaling Pathway of Pevonedistat Action
Caption: Pevonedistat inhibits NAE, leading to CRL inactivation and downstream anti-tumor effects.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo animal studies investigating this compound.
Table 1: Pevonedistat Monotherapy in Solid Tumor Xenograft Models
| Animal Model | Tumor Type | Pevonedistat Dose & Schedule | Administration Route | Key Findings | Reference |
| Orthotopic Mouse Xenograft (SH-SY5Y cells) | Neuroblastoma (p53 wild-type) | 50 mg/kg and 100 mg/kg, daily, 6 days/week for 2 weeks | Intraperitoneal (i.p.) | Significant decrease in tumor weight compared to vehicle control. | [3][7] |
| Orthotopic Mouse Xenograft (SK-N-AS cells) | Neuroblastoma (p53 mutant) | 100 mg/kg, daily, 6 days/week for 2 weeks | Intraperitoneal (i.p.) | Significant decrease in tumor weight compared to vehicle control. | [3] |
| Subcutaneous Xenograft (ACC-Meso-1 and MSTO211H cells) | Malignant Pleural Mesothelioma | Not specified in abstract | Not specified in abstract | Significant prolongation of overall survival. | [8] |
| Subcutaneous Xenograft (Melanoma cell lines) | Melanoma | 90 mg/kg, twice daily | Subcutaneous (s.c.) | Significantly prolonged survival in mice with both sensitive and resistant tumors. | [9] |
Table 2: Pevonedistat in Hematological Malignancy Models
| Animal Model | Disease Model | Pevonedistat Dose & Schedule | Administration Route | Key Findings | Reference |
| SCID Mouse Model (MCL cells) | Mantle Cell Lymphoma (MCL) | 180 mg/kg (in combination with cytarabine) | Not specified in abstract | Improved median survival in combination with cytarabine. | [10] |
| MPL W515L Mouse Model | Myelofibrosis | 60 mg/kg | Subcutaneous (s.c.) | Reduced disease burden and prolonged survival. | [6] |
| Jak2 V617F Mouse Model | Polycythemia Vera | 60 mg/kg | Subcutaneous (s.c.) | Reduced disease burden. | [6] |
| Patient-Derived Xenograft (PDX) | Myelofibrosis | 60 mg/kg | Subcutaneous (s.c.) | Diminished CD34+ engraftment. | [6] |
| Systemic Murine Model (OCI-AML2 cells) | Acute Myeloid Leukemia (AML) | 60 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Part of a highly active triple combination with venetoclax and azacitidine. | [11] |
| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | 30 mg/kg (subtherapeutic dose in combination) | Not specified | Part of an effective triple combination with venetoclax and azacitidine. | [11] |
Table 3: Pharmacokinetic Parameters of Pevonedistat in Animal Models
| Species | Dose | Tmax | Cmax | Half-life | Reference |
| Human (for comparison) | 25 mg/m² and 33 mg/m² infusion | ~1 hour | Proportional to dose | ~12 hours | [1] |
| Human (for comparison) | 25 mg/m² [14C]-pevonedistat | Not specified | Not specified | 8.4 hours (plasma) | [12] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: A typical experimental workflow for evaluating pevonedistat efficacy in vivo.
Protocol 1: Orthotopic Neuroblastoma Xenograft Model
This protocol is based on studies evaluating pevonedistat in neuroblastoma.[3][7]
1. Cell Culture:
-
Culture human neuroblastoma cell lines (e.g., SH-SY5Y for p53 wild-type, SK-N-AS for p53 mutant) in appropriate media.
2. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Orthotopic Tumor Implantation:
-
Anesthetize the mice.
-
Inject 1 x 10^6 neuroblastoma cells in 0.1 mL of PBS under the renal capsule.
4. Treatment:
-
Two weeks post-implantation, randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg pevonedistat, 100 mg/kg pevonedistat).
-
Prepare this compound in a suitable vehicle (e.g., 20% 2-Hydroxypropyl-β-cyclodextrin).
-
Administer pevonedistat or vehicle via intraperitoneal (i.p.) injection daily, 6 days per week, for 2 weeks.
5. Monitoring and Endpoint:
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the mice.
-
Excise and weigh the primary tumors.
-
Perform statistical analysis to compare tumor weights between groups.
Protocol 2: Myeloproliferative Neoplasm (MPN) Mouse Model
This protocol is adapted from studies using pevonedistat in MPN models.[6]
1. Animal Model and Disease Induction:
-
For a polycythemia vera model, use the Jak2 V617F knock-in mouse model.
-
For a myelofibrosis model, use the MPL W515L transplant model.
-
For patient-derived xenograft (PDX) models, transplant human CD34+ cells from MPN patients into sublethally irradiated immunodeficient mice (e.g., NSGS mice).
2. Treatment:
-
After disease establishment (e.g., 2-4 weeks post-transplant), randomize mice into treatment groups (e.g., vehicle, 60 mg/kg pevonedistat, 90 mg/kg ruxolitinib, combination).
-
Administer pevonedistat subcutaneously (s.c.) and ruxolitinib by oral gavage, typically Monday through Friday.
3. Monitoring and Endpoint:
-
Collect peripheral blood weekly to monitor blood cell counts (WBC, hematocrit, platelets) and engraftment of malignant cells (e.g., by flow cytometry for GFP+ cells or human CD45+ cells in PDX models).
-
Monitor survival daily.
-
At the endpoint (e.g., end of treatment or when moribund), euthanize mice and collect spleens (weigh), bone marrow, and other tissues for analysis.
-
Perform histological analysis of bone marrow and spleen.
Preparation of this compound for In Vivo Use
This compound is typically dissolved in a vehicle suitable for the chosen administration route. For intraperitoneal and subcutaneous injections, a common vehicle is 20% 2-Hydroxypropyl-β-cyclodextrin in water. For intravenous administration, formulations used in clinical trials may be adapted for preclinical use. It is crucial to ensure complete dissolution and sterility of the final solution.
Safety and Toxicity
In preclinical animal studies, potential toxicities of pevonedistat have been noted, including effects on the cardiovascular system (myocardial degeneration and thrombosis in rats and dogs).[13] Clinical studies have reported dose-limiting toxicities such as hepatotoxicity and multi-organ failure at higher doses.[14] Common adverse events in patients include fatigue, nausea, and myelosuppression.[15][16] Researchers should carefully monitor animals for any signs of toxicity, including weight loss, changes in behavior, and signs of organ damage.
Conclusion
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical in vivo models of both solid tumors and hematological malignancies. The detailed protocols and data summaries provided in these application notes offer a valuable resource for researchers designing and conducting in vivo studies with this promising NAE inhibitor. Careful consideration of the animal model, dosing regimen, and relevant endpoints is crucial for obtaining robust and reproducible results.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 4. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 6. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 12. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expanded safety analysis of pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Synergistic Effects of Gene Knockdown and Pevonedistat Treatment using Lentiviral shRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed framework for combining lentiviral-mediated short hairpin RNA (shRNA) knockdown with pevonedistat treatment to explore gene function and identify potential synergistic anti-cancer effects. Pevonedistat (MLN4924) is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway that regulates protein degradation.[1][2] By disrupting this pathway, pevonedistat leads to the accumulation of specific protein substrates, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] Lentiviral vectors provide a robust system for stable shRNA expression, enabling long-term knockdown of a target gene in a wide variety of cell types, including both dividing and non-dividing cells.[4][5] The combination of these two powerful techniques allows researchers to investigate how the depletion of a specific protein influences cellular sensitivity to neddylation inhibition, potentially uncovering novel therapeutic targets and combination strategies.
Mechanism of Action: Pevonedistat and the Neddylation Pathway
The ubiquitin-proteasome system is essential for cellular homeostasis, and a related process called neddylation plays a key role in regulating a subset of E3 ubiquitin ligases, particularly the cullin-RING ligases (CRLs).[2] The neddylation cascade is initiated by the NAE, which activates the ubiquitin-like protein NEDD8.[6] Pevonedistat functions as a small molecule inhibitor that binds to the NAE active site, forming an irreversible complex with NEDD8 and halting the entire neddylation process.[7] This inhibition leads to the inactivation of CRLs, causing the accumulation of their substrates, which can disrupt the cell cycle and trigger apoptosis.[2][3]
Caption: Pevonedistat inhibits the NAE, blocking CRL-mediated protein degradation.
Experimental Workflow Overview
The overall experimental process involves designing and producing a lentivirus carrying an shRNA against the gene of interest, transducing a target cell line, selecting for successfully transduced cells, and then treating these knockdown cells with pevonedistat. The effects are subsequently measured using various cellular and molecular assays.
Caption: Overall experimental workflow from shRNA design to functional assays.
Detailed Experimental Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. Follow all institutional and published RGL-2 guidelines for handling and waste decontamination.[8]
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the generation of lentiviral particles in HEK293T packaging cells and their subsequent use to transduce a target cell line.
Materials:
-
shRNA-expressing lentiviral vector (e.g., pLKO.1) and non-target shRNA control vector
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Target cell line
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM and complete culture medium (e.g., DMEM with 10% FBS)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin[4]
-
0.45 µm filter
Procedure:
Day 0: Seed HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
Day 1: Transfection of HEK293T Cells [9]
-
In Tube A, dilute packaging plasmids and the shRNA-lentiviral vector into 500 µL of Opti-MEM.
-
In Tube B, dilute the transfection reagent into 500 µL of Opti-MEM.
-
Combine the contents of both tubes, mix gently, and incubate at room temperature for 20-30 minutes.
-
Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed Opti-MEM.
-
Add the DNA-transfection reagent mixture dropwise to the cells.
-
Incubate for 6-8 hours at 37°C.
-
Aspirate the transfection medium and replace it with 10 mL of complete culture medium.
Day 3: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the medium (viral supernatant) from the HEK293T cells.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.[5] The virus can be used immediately or aliquoted and stored at -80°C.
Day 4: Transduction of Target Cells
-
Seed the target cells in a 6-well plate so they are approximately 50-70% confluent on the day of transduction.
-
Prepare transduction medium: complete culture medium containing 4-8 µg/mL Polybrene.
-
Remove the existing medium from the target cells and replace it with the transduction medium.
-
Add the viral supernatant to the cells. It is recommended to test a range of viral volumes (Multiplicity of Infection - MOI) to optimize transduction efficiency.[4]
-
Incubate for 18-24 hours at 37°C.
Day 5 onwards: Selection of Stably Transduced Cells [8]
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
Allow cells to recover for 24 hours.
-
Begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a puromycin titration (kill curve) on the parental cell line.[4]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible and the non-transduced control cells have died.
-
Expand the resistant colonies for subsequent experiments.
Protocol 2: Pevonedistat Treatment and Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of pevonedistat.
Materials:
-
Stably transduced cells (shRNA-Control and shRNA-Target)
-
Pevonedistat (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate for both shRNA-Control and shRNA-Target lines. Allow cells to adhere overnight.
-
Prepare serial dilutions of pevonedistat in complete culture medium. A typical starting range is 1 nM to 10 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Remove the medium from the cells and add 100 µL of the pevonedistat-containing medium to the appropriate wells.
-
Incubate for 72 hours at 37°C.[10]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Materials:
-
Stably transduced cells
-
Pevonedistat
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with pevonedistat at a relevant concentration (e.g., at or near the IC50 value) for 24-48 hours. Include vehicle-treated controls.
-
For Apoptosis: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit protocol. Analyze immediately by flow cytometry.
-
For Cell Cycle: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.[10] Wash out the ethanol and resuspend cells in PI/RNase staining buffer. Incubate for 30 minutes at 37°C in the dark. Analyze by flow cytometry.
Protocol 4: Western Blot Analysis for Protein Knockdown and Pathway Modulation
Materials:
-
Stably transduced and pevonedistat-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (against the target protein, a CRL substrate like p21 or Cdt-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse cell pellets using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity to confirm knockdown and assess changes in downstream protein levels.[11]
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between experimental groups.
Table 1: Knockdown Efficiency of Target Gene X
| Cell Line | Relative mRNA Expression (Normalized to Control) | Protein Level (% of Control) |
|---|---|---|
| shRNA-Control | 1.00 ± 0.08 | 100% |
| shRNA-Target X | 0.21 ± 0.04 | 18% |
Data presented as mean ± SD from three independent experiments. Protein levels determined by densitometry of Western blots.
Table 2: Pevonedistat IC50 Values at 72 Hours
| Cell Line | Pevonedistat IC50 (nM) |
|---|---|
| shRNA-Control | 350.6 ± 25.1 |
| shRNA-Target X | 95.2 ± 8.7* |
*Data presented as mean ± SD. p < 0.01 compared to shRNA-Control, indicating synergistic effect.
Table 3: Apoptosis and Cell Cycle Analysis after 24h Pevonedistat Treatment (200 nM)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
|---|---|---|---|
| shRNA-Control | Vehicle | 4.5 ± 1.1 | 15.2 ± 2.3 |
| shRNA-Control | Pevonedistat | 18.2 ± 2.5 | 38.6 ± 4.1 |
| shRNA-Target X | Vehicle | 5.1 ± 1.3 | 16.8 ± 2.9 |
| shRNA-Target X | Pevonedistat | 45.7 ± 3.9* | 55.1 ± 5.2* |
*Data presented as mean ± SD. p < 0.01 compared to pevonedistat-treated shRNA-Control.
Troubleshooting and Considerations
-
Low Transduction Efficiency: Optimize the MOI, Polybrene concentration, or consider concentrating the virus via ultracentrifugation.[5]
-
Cell Toxicity: Some cell lines are sensitive to Polybrene or the lentivirus itself.[12] Reduce incubation time or Polybrene concentration if toxicity is observed.[4]
-
Incomplete Knockdown: Screen multiple shRNA sequences to find the most effective one for your target gene.[13]
-
Off-Target Effects: The expression of shRNAs can sometimes induce an interferon response or affect unintended genes.[12] Always include a non-target shRNA control and validate key findings with a second shRNA targeting a different sequence on the same gene.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Pevonedistat used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short hairpin RNA interference therapy for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentiviral-Mediated shRNA Silencing of PDE4D Gene Inhibits Platelet-Derived Growth Factor-Induced Proliferation and Migration of Rat Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pevonedistat Resistance Using CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] This pathway regulates the activity of cullin-RING ligases (CRLs), which are involved in the proteasomal degradation of a wide array of proteins implicated in cell cycle control, DNA replication, and signal transduction.[3][4][5] By inhibiting NAE, pevonedistat disrupts CRL-mediated protein turnover, leading to the accumulation of tumor-suppressive proteins and subsequent cell cycle arrest and apoptosis in cancer cells.[1][6] Despite its promising anti-neoplastic activity, the development of resistance remains a significant clinical challenge.[7][8]
This document provides detailed application notes and protocols for leveraging CRISPR-Cas9 genome-wide screening technology to identify and study the genetic basis of resistance to pevonedistat.
Pevonedistat's Mechanism of Action and Known Resistance Pathways
Pevonedistat functions by forming an adduct with NEDD8, preventing its transfer to cullins and thereby inactivating CRLs.[9] This leads to the accumulation of CRL substrates such as p21, p27, and WEE1, which can induce cell cycle arrest and apoptosis.[6][10] Resistance to pevonedistat has been attributed to several mechanisms, including mutations in the drug's target, NAE (specifically the UBA3 subunit), and the overexpression of the ATP-binding cassette (ABC) transporter ABCG2, which facilitates drug efflux.[7][11][12][13]
Caption: Pevonedistat mechanism of action and known resistance pathways.
Using CRISPR-Cas9 to Identify Pevonedistat Resistance Genes
Genome-wide CRISPR-Cas9 screens are a powerful, unbiased approach to identify genes whose loss-of-function or gain-of-function confers resistance to a therapeutic agent.[14][15] A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with pevonedistat, and the sgRNAs that are enriched in the surviving cell population correspond to genes whose knockout confers a survival advantage.
Caption: Experimental workflow for a CRISPR-Cas9 knockout screen.
Quantitative Data Summary
The following tables summarize key quantitative data related to pevonedistat sensitivity and resistance.
Table 1: Pevonedistat IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Granta-519 | Mantle Cell Lymphoma | 78 | |
| HBL-2 | Mantle Cell Lymphoma | 185 | |
| Mino | Mantle Cell Lymphoma | 289 | |
| Z-138 | Mantle Cell Lymphoma | 496 | |
| Jeko-1 | Mantle Cell Lymphoma | 1140 | |
| Rec-1 | Mantle Cell Lymphoma | 8445 | |
| SK-N-AS (p53MUT) | Neuroblastoma | ~136-400 | [3] |
| SH-SY5Y (p53WT) | Neuroblastoma | ~136-400 | [3] |
Table 2: Effect of ABCG2 Overexpression on Pevonedistat Resistance
| Cell Line | Background | ABCG2 Status | Pevonedistat IC50 (µM) | Fold Resistance | Citation |
| A2780 | Ovarian Cancer | Parental | ~0.1 | - | [7] |
| A2780/MLN-R | Ovarian Cancer | Overexpression | >10 | >100 | [7] |
| NCI-H460 | Lung Cancer | Parental | ~0.2 | - | [7] |
| NCI-H460/MX20 | Lung Cancer | Overexpression | ~2.5 | ~12.5 | [7] |
| HEK293 | Embryonic Kidney | Wild-Type | ~0.5 | - | [7] |
| HEK293-ABCG2 | Embryonic Kidney | Overexpression | ~5.0 | ~10 | [7] |
Table 3: Representative Data from a Hypothetical CRISPR-Cas9 Screen for Pevonedistat Resistance
This table presents a hypothetical outcome to illustrate the expected data format from a CRISPR screen.
| Gene Symbol | sgRNA Count (Pevonedistat) | sgRNA Count (Control) | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| ABCG2 | 15,432 | 1,289 | 3.58 | 1.2e-8 | 4.5e-7 |
| UBA3 | 12,876 | 1,567 | 3.04 | 5.6e-7 | 9.8e-6 |
| CUL4A | 9,875 | 5,432 | 0.86 | 0.001 | 0.02 |
| TP53 | 1,123 | 1,150 | -0.04 | 0.89 | 0.95 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Pevonedistat Resistance
Objective: To identify genes whose knockout confers resistance to pevonedistat.
Materials:
-
Human cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentivirus packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin and/or Blasticidin
-
Pevonedistat (MLN4924)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Methodology:
-
Cell Line Preparation:
-
Transduce the A2780 cell line with a lentivirus expressing Cas9 nuclease.
-
Select for a stable Cas9-expressing cell population using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP-knockout assay).
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing A2780 cells to determine the optimal multiplicity of infection (MOI).
-
-
CRISPR Library Transduction:
-
Transduce the Cas9-expressing A2780 cells with the sgRNA library at a low MOI (0.2-0.3) to ensure that most cells receive a single sgRNA.
-
The number of cells transduced should be sufficient to maintain a library coverage of at least 300-500 cells per sgRNA.
-
Select transduced cells with puromycin.
-
-
Pevonedistat Selection:
-
After selection, harvest a baseline cell population (Day 0 sample).
-
Split the remaining cells into two arms: a control group treated with DMSO and a treatment group treated with pevonedistat.
-
The concentration of pevonedistat should be predetermined to kill 80-90% of the cells over the course of the selection period (e.g., 14-21 days).
-
Continuously culture the cells, splitting as necessary and maintaining library coverage, until a resistant population emerges in the pevonedistat-treated arm.
-
-
Sample Collection and Analysis:
-
Harvest cells from both the DMSO and pevonedistat-treated populations.
-
Extract genomic DNA from the Day 0, control, and treated samples.
-
Amplify the integrated sgRNA sequences using PCR.
-
Analyze the PCR products by next-generation sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the pevonedistat-treated population compared to the control.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidates for conferring pevonedistat resistance.
-
Protocol 2: Validation of Candidate Resistance Genes
Objective: To confirm that the knockout of a candidate gene identified from the CRISPR screen confers resistance to pevonedistat.
Materials:
-
Cas9-expressing A2780 cells
-
Lentiviral vectors expressing individual sgRNAs targeting the candidate gene and a non-targeting control (NTC) sgRNA
-
Pevonedistat
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Methodology:
-
Generate Gene-Specific Knockout Cells:
-
Transduce Cas9-expressing A2780 cells with lentivirus carrying either an sgRNA against the candidate gene or an NTC sgRNA.
-
Select for transduced cells.
-
Verify gene knockout by immunoblotting or Sanger sequencing of the target locus.
-
-
Cell Viability Assay:
-
Plate the knockout and NTC control cells in 96-well plates.
-
Treat the cells with a range of pevonedistat concentrations for 72 hours.
-
Measure cell viability using a suitable assay.
-
-
Data Analysis:
-
Normalize the viability data to untreated controls.
-
Plot the dose-response curves and calculate the IC50 values for both the knockout and control cell lines.
-
A significant increase in the IC50 for the knockout cells compared to the control confirms that the loss of the gene confers resistance to pevonedistat.
-
Conclusion
The combination of CRISPR-Cas9 gene editing with robust validation assays provides a powerful platform for the unbiased discovery of novel mechanisms of resistance to pevonedistat. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding and ultimately overcoming pevonedistat resistance in cancer. The identification of new resistance genes will be crucial for developing rational combination therapies and for identifying patient populations most likely to respond to this novel therapeutic agent.
References
- 1. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of ABCG2 confers resistance to pevonedistat, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genome-wide CRISPR activation screen identifies PRRX2 as a regulator of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NEDD8-activating enzyme inhibitor pevonedistat activates the eIF2α and mTOR pathways inducing UPR-mediated cell death in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. CRISPR-Cas9-mediated saturated mutagenesis screen predicts clinical drug resistance with improved accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: Pevonedistat - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. ABCG2 Overexpression Contributes to Pevonedistat Resistance [mdpi.com]
- 13. A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadinstitute.org [broadinstitute.org]
Preparing Pevonedistat Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of pevonedistat hydrochloride stock solutions for use in research and drug development settings. Pevonedistat (also known as MLN4924) is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system.[1][2][3][4] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
The following tables summarize the key quantitative data for preparing this compound solutions.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 - 96 mg/mL[1][3] | 140.92 - 200.0 mM[1][3] | Sonication is recommended to aid dissolution.[1] Use fresh, moisture-free DMSO.[3] |
| DMSO | 10 mg/mL[2] | - | Soluble.[2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C[2][3] | 24 months to 3 years[2][3] | Store desiccated.[2] |
| In Solvent (DMSO) | -80°C[1][3] | 1 to 2 years[1][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| In Solvent (DMSO) | -20°C[2][3][4] | 1 to 3 months[2][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| Diluted Solutions (in 0.9% NaCl) | 2-8°C | Up to 14 days[5][6] | For concentrations of 50-200 µg/mL.[5][6] |
| Concentrated Solution (10 mg/mL in vial) | 2-8°C | Up to 7 days[5][6] | Allows for re-using the vial.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 479.98 g/mol for the hydrochloride salt), weigh out 4.80 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[2][3] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
-
Working Dilutions: For cell-based assays, the DMSO stock solution can be further diluted in an appropriate cell culture medium to the desired final concentration.[1] It is recommended to prepare working solutions fresh for each experiment.
Protocol 2: Preparation of a Formulation for In Vivo Animal Studies
This protocol provides a general method for preparing this compound for intraperitoneal injection in animal models. The final concentration and vehicle composition may need to be optimized for specific experimental requirements.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile tube, add the required volume of the this compound DMSO stock solution to achieve the final desired dosage.
-
Sequentially add the other components of the vehicle, ensuring the solution is mixed well after each addition.[1] For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock, followed by 400 µL of PEG300, 50 µL of Tween 80, and finally 450 µL of saline.
-
Vortex the solution thoroughly until it is clear. Sonication can be used to aid dissolution.[1]
-
-
Administration: This formulation should be prepared fresh on the day of use and administered to the animals as per the experimental design.[1][7]
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of pevonedistat in the neddylation pathway.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physicochemical stability of pevonedistat at 50, 100 and 200 µg/mL diluted in 0.9% sodium chloride and at 10 mg/mL in partially used vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Pevonedistat Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates. Many of these substrates are key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction. Consequently, pevonedistat has emerged as a promising anti-cancer agent, with demonstrated activity in various hematological malignancies and solid tumors.
Mass spectrometry-based proteomics has become an indispensable tool for elucidating the mechanism of action of targeted therapies like pevonedistat. It allows for the unbiased, global, and quantitative analysis of protein expression changes induced by the drug, providing a comprehensive view of its cellular targets and downstream effects. These application notes provide a detailed overview of the mass spectrometry-based analysis of pevonedistat targets, including experimental protocols and data interpretation guidelines.
Mechanism of Action of Pevonedistat
Pevonedistat mimics AMP and forms a covalent adduct with NEDD8 in the catalytic pocket of NAE. This irreversible binding inhibits the entire neddylation cascade, leading to the accumulation of various CRL substrates. The accumulation of these proteins disrupts normal cellular functions and can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Key Targets and Affected Signaling Pathways
Quantitative proteomic studies have identified numerous proteins that are upregulated upon pevonedistat treatment. These are primarily substrates of various CRL complexes.
Data Presentation: Upregulated Proteins Post-Pevonedistat Treatment
Table 1: Proteins Significantly Upregulated in MV4-11 AML Cells Treated with Pevonedistat (1 µM for 24 hours) [1]
| Protein | Gene Symbol | Fold Change | p-value | Primary Function |
| Cdt1 | CDT1 | >2.0 | <0.05 | DNA replication licensing factor |
| p27 | CDKN1B | >2.0 | <0.05 | Cyclin-dependent kinase inhibitor |
| WEE1 | WEE1 | >2.0 | <0.05 | G2/M checkpoint kinase |
| IκBα | NFKBIA | >2.0 | <0.05 | Inhibitor of NF-κB |
| NRF2 | NFE2L2 | >2.0 | <0.05 | Transcription factor (oxidative stress response) |
| Cyclin E | CCNE1 | >2.0 | <0.05 | Cell cycle regulator |
| c-Myc | MYC | >2.0 | <0.05 | Transcription factor (cell proliferation) |
| HIF-1α | HIF1A | >2.0 | <0.05 | Transcription factor (hypoxia response) |
| ... (and 39 other proteins) | ... | >2.0 | <0.05 | Various |
Table 2: Key Pevonedistat Targets Upregulated in Various Solid Tumors (Qualitative Summary)
| Target Protein | Cancer Type(s) | Effect of Accumulation |
| CDT1 | Neuroblastoma, Pancreatic Cancer | DNA re-replication, DNA damage, S-phase arrest |
| p27 (CDKN1B) | Pancreatic Cancer, T-cell Lymphoma | G1/S phase cell cycle arrest |
| WEE1 | Neuroblastoma, Pancreatic Cancer | G2/M phase cell cycle arrest |
| p21 (CDKN1A) | Pancreatic Cancer, T-cell Lymphoma | Cell cycle arrest |
Signaling Pathways Perturbed by Pevonedistat
1. Cell Cycle Regulation:
The accumulation of CRL substrates like CDT1, p21, and p27 leads to profound cell cycle dysregulation. The stabilization of CDT1 can cause DNA re-replication and induce a DNA damage response.[2][3][4][5] The accumulation of CDK inhibitors p21 and p27 results in the inhibition of cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[6][7]
2. NF-κB Signaling Pathway:
The inhibitor of NF-κB, IκBα, is a well-established substrate of the SCF(β-TrCP) CRL complex. Pevonedistat treatment leads to the stabilization of IκBα, which sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting its pro-survival signaling.[8][9][10][11][12]
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of protein expression changes in response to pevonedistat treatment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry.
SILAC Labeling of Cells
-
Cell Line Selection: Choose a cell line appropriate for the research question. Ensure the cells can be cultured in suspension or adherent culture as required.
-
Media Preparation:
-
Light Medium: Prepare the appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with normal ("light") L-arginine and L-lysine.
-
Heavy Medium: Prepare the same medium but replace the normal amino acids with stable isotope-labeled "heavy" L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).
-
Supplement both media with dialyzed fetal bovine serum (FBS) to avoid the presence of unlabeled amino acids.
-
-
Cell Adaptation:
-
Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids in the "heavy" population.
-
Verify incorporation efficiency (>95%) by a small-scale mass spectrometry analysis.
-
Pevonedistat Treatment
-
Once full incorporation is confirmed, plate the "heavy" labeled cells and treat them with the desired concentration of pevonedistat for the specified duration (e.g., 1 µM for 24 hours).
-
Treat the "light" labeled cells with vehicle control (e.g., DMSO) under the same conditions.
Cell Harvesting and Lysis
-
Harvest both "light" (control) and "heavy" (pevonedistat-treated) cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
Protein Quantification
-
Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
Sample Mixing
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
Protein Digestion
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide (IAA).
-
-
In-solution Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Peptide Desalting and Cleanup
-
Acidify the digested peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 StageTips or a similar solid-phase extraction method.
-
Elute the peptides and dry them under vacuum.
LC-MS/MS Analysis
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Set up the instrument for data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database (e.g., UniProt human).
-
Protein Identification and Quantification:
-
The software will identify peptides and proteins based on their fragmentation spectra.
-
For SILAC data, the software will calculate the ratio of the intensities of the "heavy" and "light" peptide pairs to determine the relative abundance of each protein between the pevonedistat-treated and control samples.
-
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or downregulated upon pevonedistat treatment (e.g., t-test, ANOVA).
Result Interpretation
-
Generate a list of proteins with significant fold changes and low p-values.
-
Perform pathway analysis and gene ontology (GO) enrichment analysis to identify the biological processes and signaling pathways that are most affected by pevonedistat treatment.
-
Validate key findings using orthogonal methods such as Western blotting or targeted mass spectrometry (e.g., Selected Reaction Monitoring - SRM).
Potential Off-Target and Indirect Effects
While pevonedistat is highly selective for NAE, comprehensive proteomic analyses may reveal changes in the abundance of proteins that are not direct CRL substrates. These could represent indirect downstream consequences of CRL inhibition or potential off-target effects of the drug. Further investigation is required to distinguish between these possibilities.
Conclusion
Mass spectrometry-based proteomics is a powerful technology for the in-depth characterization of the cellular response to pevonedistat. The protocols and data presented in these application notes provide a framework for researchers to identify and quantify the targets of pevonedistat, elucidate its mechanism of action, and discover potential biomarkers of drug response. This information is critical for the continued development and clinical application of this promising anti-cancer agent.
References
- 1. Comprehensive quantitative proteomic profiling of the pharmacodynamic changes induced by MLN4924 in acute myeloid leukemia cells establishes rationale for its combination with azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Licensing Factor Cdt1 Links Cell Cycle Progression to the DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. waters.com [waters.com]
- 8. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pvreporter.com [pvreporter.com]
- 12. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pevonedistat Hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat hydrochloride (also known as MLN4924) is a first-in-class, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the NEDDylation pathway, a post-translational modification process that regulates the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which play crucial roles in cell cycle progression, DNA replication, and stress responses.[2][3][4] The subsequent cellular consequences, including the induction of apoptosis and cell cycle arrest, make pevonedistat a compelling agent for anti-cancer drug discovery and a valuable tool for high-throughput screening (HTS) to identify novel therapeutic combinations.
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize potential anti-cancer agents.
Mechanism of Action
Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation active site. This leads to the formation of a stable, covalent pevonedistat-NEDD8 adduct, which terminates the neddylation enzymatic cascade.[2] The inhibition of NAE prevents the activation of CRLs, which are essential for the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins. Key substrates that accumulate upon pevonedistat treatment include cell cycle regulators such as p27 and Wee1, and the DNA replication licensing factor CDT1.[2] The accumulation of these proteins leads to G2 phase cell cycle arrest and apoptosis.[2]
Signaling Pathway of Pevonedistat Action
Caption: Pevonedistat inhibits NAE, blocking the NEDDylation pathway and leading to apoptosis.
Data Presentation
The following tables summarize quantitative data for this compound from various studies, providing a reference for assay design and data interpretation.
Table 1: In Vitro Activity of Pevonedistat in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 (nM) | Incubation Time (h) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | Cell Growth | ~150 | 72 | [2] |
| Capan-1 | Pancreatic Cancer | CCK-8 | Cell Growth | ~100 | 72 | [2] |
| K-562 | Chronic Myeloid Leukemia | Western Blot | NEDD8 Conjugation | 300 | 24 | [1] |
| HL-60 | Acute Myeloid Leukemia | Proliferation Assay | Cell Proliferation | 25 | 72 | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | Proliferation Assay | Cell Proliferation | 25 | 72 | [5] |
| MV4-11 | Acute Myeloid Leukemia | Proliferation Assay | Cell Proliferation | 25 | 72 | [5] |
Table 2: High-Throughput Screening Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 500 - 2,000 cells/well (384-well plate) | Optimal density should be determined for each cell line to ensure logarithmic growth during the assay period.[6] |
| Pevonedistat Concentration | 1 nM - 10 µM | A wide concentration range is recommended for initial screening to determine the dose-response curve. For combination screens, a fixed concentration near the IC50 is often used. |
| Incubation Time | 24 - 72 hours | The optimal time depends on the cell line's doubling time and the specific endpoint being measured. 72 hours is common for cell viability assays.[2][5] |
| Assay Readout | Luminescence (CellTiter-Glo®) | A highly sensitive and robust method for determining cell viability based on ATP levels.[7][8] |
| Z'-Factor | > 0.5 | A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[4][9] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Single-Agent Activity of Pevonedistat using CellTiter-Glo®
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of pevonedistat in a cancer cell line using a luminescent cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MiaPaCa-2, K-562)
-
Complete cell culture medium
-
384-well white, opaque-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium to the predetermined optimal seeding density (e.g., 1,000 cells/well). c. Dispense 40 µL of the cell suspension into each well of a 384-well plate. d. Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation and Addition: a. Prepare a 10 mM stock solution of pevonedistat in DMSO. b. Perform serial dilutions of the pevonedistat stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). c. Add 10 µL of the diluted pevonedistat solutions to the appropriate wells. Add 10 µL of medium with DMSO for negative controls. d. Include wells with medium only for background luminescence measurement.
-
Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Cell Viability Measurement: a. Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[10] b. Add 25 µL of CellTiter-Glo® reagent to each well.[8] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10] e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence from all experimental wells. b. Normalize the data to the negative control wells (DMSO-treated cells) to determine the percent viability. c. Plot the percent viability against the logarithm of the pevonedistat concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: High-Throughput Combination Screening with Pevonedistat
This protocol outlines a workflow for screening a compound library in combination with a fixed concentration of pevonedistat to identify synergistic interactions.
Experimental Workflow for Combination Screening
Caption: A typical workflow for high-throughput screening of drug combinations with pevonedistat.
Procedure:
-
Assay Setup: Follow steps 1a-1d from Protocol 1.
-
Compound Dosing: a. Add a fixed, sublethal concentration of pevonedistat (e.g., IC20) to all wells except for the library-only and negative control wells. b. Using an acoustic liquid handler or pintool, transfer a dose range of the library compounds to the appropriate wells. c. Include controls for pevonedistat alone, each library compound alone, and DMSO (negative control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Readout: Follow steps 4a-4e from Protocol 1.
-
Data Analysis: a. Normalize the data to the DMSO control. b. Calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity) to identify synergistic, additive, or antagonistic interactions. c. Identify "hit" compounds that exhibit significant synergy with pevonedistat for further validation.
Conclusion
This compound is a valuable tool for high-throughput screening in cancer drug discovery. Its well-defined mechanism of action and potent anti-proliferative effects make it an excellent candidate for both single-agent profiling and combination screening. The protocols provided here offer a robust framework for researchers to utilize pevonedistat in their HTS campaigns to identify novel therapeutic strategies. Careful optimization of assay parameters, particularly cell seeding density and incubation time, is crucial for generating high-quality, reproducible data.
References
- 1. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 2. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Integrated RNAi screening identifies the NEDDylation pathway as a synergistic partner of azacytidine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ch.promega.com [ch.promega.com]
- 9. assay.dev [assay.dev]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
Pevonedistat hydrochloride resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to pevonedistat hydrochloride (MLN4924) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to pevonedistat?
A1: The primary mechanisms of acquired resistance to pevonedistat in cancer cells include:
-
Overexpression of the ABCG2 drug efflux pump: The ATP-binding cassette transporter G2 (ABCG2), also known as BCRP, can actively transport pevonedistat out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3]
-
Mutations in the NEDD8-activating enzyme (NAE): While identified in preclinical models, mutations in the β-subunit of NAE (NAEβ) that prevent pevonedistat binding have not been commonly observed in clinical samples from patients who have relapsed.[1][2]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as FLIP (FLICE-inhibitory protein), can confer resistance to pevonedistat-induced apoptosis.
-
Dysregulation of the DNA Damage Response: Pevonedistat can induce DNA damage.[2] Alterations in DNA damage repair pathways may contribute to resistance. The NEDD8-CUL4 pathway is involved in the repair of Topoisomerase I-induced DNA damage, and its alteration could be a resistance mechanism.[4]
-
Status of the p53 Tumor Suppressor: The mechanism of cell death induced by pevonedistat can be dependent on p53 status. In neuroblastoma, cells with wild-type p53 undergo apoptosis, whereas p53-mutant cells exhibit rereplication.[5]
-
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway: Lack of induction of NRF2, a key regulator of the oxidative stress response, has been observed in pevonedistat-resistant cells.[2] The NRF2 pathway is a known contributor to chemoresistance.[6][7][8]
Q2: My pevonedistat-resistant cell line does not show any mutations in NAEβ. What other mechanisms should I investigate?
A2: Given that NAEβ mutations are rare in clinical resistance, it is crucial to investigate other potential mechanisms. A recommended starting point is to assess the expression and function of the ABCG2 transporter.[1][2][3][9] You should also examine key components of the apoptotic machinery, particularly the expression levels of anti-apoptotic proteins like FLIP. Furthermore, evaluating the activation status of the NRF2 pathway and the integrity of the DNA damage response signaling would be informative.[2][4]
Q3: Can resistance to pevonedistat be reversed?
A3: In cases where resistance is mediated by ABCG2 overexpression, co-treatment with ABCG2 inhibitors such as YHO-13351 or fumitremorgin C has been shown to restore sensitivity to pevonedistat.[1][2][9] For resistance mechanisms involving specific signaling pathways, targeting those pathways with other small molecule inhibitors could potentially resensitize the cells. For instance, in cases of FLIP-mediated resistance, strategies to downregulate FLIP could be explored.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for pevonedistat in a cancer cell line.
| Possible Cause | Troubleshooting Step |
| High intrinsic expression of ABCG2. | 1. Perform immunoblotting or qPCR to determine the expression level of ABCG2 in your cell line and compare it to sensitive cell lines. 2. Conduct a cell viability assay with pevonedistat in the presence and absence of a known ABCG2 inhibitor (e.g., Ko143, YHO-13351). A significant decrease in the IC50 value in the presence of the inhibitor suggests ABCG2-mediated resistance. |
| Pre-existing mutations in NAEβ. | Although rare, sequence the coding region of the UBE1C (NAEβ) gene to check for mutations that might affect pevonedistat binding. |
| Defective apoptotic signaling. | Assess the basal expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, IAPs, FLIP) by immunoblotting. |
Issue 2: Developing a pevonedistat-resistant cell line in vitro results in a heterogeneous population.
| Possible Cause | Troubleshooting Step |
| Multiple resistance mechanisms emerging simultaneously. | 1. Perform single-cell cloning to isolate and characterize distinct resistant populations. 2. For each clone, perform transcriptomic (RNA-seq) and proteomic analyses to identify the predominant resistance mechanism(s). |
| Clonal selection of pre-existing resistant cells. | Characterize the parental cell line for the presence of subpopulations with varying sensitivity to pevonedistat. |
Data Presentation
Table 1: Pevonedistat IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cells
| Cell Line | Pevonedistat IC50 (µM) | Fold Resistance | Reference |
| A2780 (Parental) | ~0.1 | - | [2] |
| A2780/MLN-R | >10 | >100 | [2] |
Table 2: Effect of ABCG2 Inhibition on Pevonedistat Sensitivity in Resistant Cells
| Cell Line | Treatment | Pevonedistat IC50 (µM) | Reference |
| NCI-H460/MX20 | Pevonedistat alone | High (exact value not specified) | [2] |
| NCI-H460/MX20 | Pevonedistat + YHO-13351 | Significantly reduced | [2] |
| NCI-H460/MX20 | Pevonedistat + Fumitremorgin C | Significantly reduced | [2] |
Experimental Protocols
Generation of Pevonedistat-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to pevonedistat.
-
Dose Escalation: Continuously expose the cells to gradually increasing concentrations of pevonedistat, starting from a sub-lethal dose (e.g., the IC20).
-
Sub-culturing: Allow the cells to recover and repopulate between dose escalations.
-
Selection: Over a period of several months, select for a population of cells that can proliferate in the presence of a high concentration of pevonedistat (e.g., >10 µM).
-
Validation: Confirm the resistant phenotype by performing a dose-response cell viability assay and comparing the IC50 value to the parental cell line.
-
Stability Check: Culture the resistant cells in a drug-free medium for an extended period (e.g., 3 months) and then re-assess their resistance to ensure the phenotype is stable.[2]
Immunoblotting for Resistance Markers
-
Cell Lysis: Lyse pevonedistat-sensitive and -resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABCG2, NAEβ, FLIP, p21, p27, NRF2, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of pevonedistat (and co-treatments with inhibitors, if applicable) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of pevonedistat and key resistance mechanisms.
Caption: Workflow for investigating pevonedistat resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCG2 confers resistance to pevonedistat, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 6. Role of NRF2 in Ovarian Cancer [mdpi.com]
- 7. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pevonedistat Hydrochloride Concentration for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of pevonedistat hydrochloride for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a crucial enzyme in the neddylation pathway, a process similar to ubiquitination that regulates protein degradation.[1][2] By inhibiting NAE, pevonedistat prevents the activation of Cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins.[4][5][6] This disruption of protein homeostasis results in cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of cancer cell proliferation.[2][4][7]
Q2: What is a typical starting concentration range for pevonedistat in cell culture?
The optimal concentration of this compound is highly dependent on the cell line being studied. Based on published data, a reasonable starting point for most cancer cell lines is in the nanomolar (nM) to low micromolar (µM) range. For example, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be between 136–400 nM in neuroblastoma cell lines and can range from 78 nM to 8.4 µM in mantle cell lymphoma lines.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder.[6] For a stock solution, it is soluble in DMSO.[6][10] For example, to create a 5 mM stock, you can reconstitute 1 mg of the powder in 451.2 µl of DMSO.[6] It is recommended to store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months.[6] Once dissolved, the stock solution should be stored at -20°C and used within 3 months to maintain potency.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[6]
Q4: My cells are not responding to pevonedistat treatment. What are some possible reasons?
Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration used may be too low for your specific cell line. It is crucial to perform a dose-response curve to determine the effective concentration range.
-
Cell Line Resistance: Some cell lines may be inherently resistant to pevonedistat. This could be due to various mechanisms, including alterations in the neddylation pathway or upregulation of pro-survival pathways.
-
Incorrect Drug Handling: Ensure the drug has been stored and prepared correctly to maintain its activity.
-
Experimental Duration: The treatment duration may be too short to observe a significant effect. Time-course experiments are recommended.
-
Cell Culture Conditions: Factors such as cell density and media composition can influence drug efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates in a cell viability assay. | Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Mix the drug thoroughly in the media before adding to the wells. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| Unexpected cell death in the vehicle control (DMSO). | DMSO concentration is too high. | Most cell lines can tolerate DMSO concentrations up to 0.5%. However, it is best to keep the final DMSO concentration below 0.1% and consistent across all treatment groups, including the vehicle control. |
| Pevonedistat precipitates in the cell culture medium. | The final concentration of pevonedistat is too high, or the drug has low solubility in the specific medium. | Prepare a more diluted stock solution or use a different solvent if compatible. Ensure the final DMSO concentration is not causing precipitation. Gentle warming and vortexing of the stock solution before dilution may help. |
| Difficulty in interpreting apoptosis assay results (e.g., high background in Annexin V staining). | Suboptimal cell handling during the staining procedure, or cells were harvested too late. | Handle cells gently to avoid mechanical damage that can lead to false-positive Annexin V staining. Harvest cells at an earlier time point to capture the early stages of apoptosis. Include appropriate controls, such as unstained cells and single-stained cells, for proper compensation and gating during flow cytometry analysis. |
Experimental Protocols
Determining Optimal Pevonedistat Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of pevonedistat.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of pevonedistat in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[8][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the pevonedistat concentration to determine the IC50 value.
Assessing Apoptosis using Annexin V/PI Staining
This protocol outlines the steps to quantify apoptosis induced by pevonedistat using flow cytometry.
Materials:
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of pevonedistat (e.g., based on the IC50 value) and a vehicle control for the chosen time period (e.g., 24 or 48 hours).[7][11]
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Signaling Pathway of Pevonedistat Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Optimizing Pevonedistat Concentration
References
- 1. What is Pevonedistat used for? [synapse.patsnap.com]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 11. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pevonedistat in Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of pevonedistat-treated samples.
No Signal or Weak Signal
-
Question: I am not detecting my protein of interest after pevonedistat treatment. What could be the cause?
-
Possible Cause: The concentration of your target protein may be too low in the cell or tissue type you are using.[1]
-
Troubleshooting Tip: Confirm the expected expression level of your target protein in your specific cell line or tissue using resources like The Human Protein Atlas or BioGPS.[1] It is also recommended to include a positive control lysate known to express the target protein.
-
-
Question: My signal is very weak. How can I enhance it?
-
Possible Cause: The primary antibody concentration may be too low, or the incubation time might be insufficient.[2]
-
Troubleshooting Tip: Increase the primary antibody concentration or extend the incubation period, for instance, to overnight at 4°C.[2] Titrating the antibody is recommended to find the optimal concentration.[3]
-
-
Question: Could the pevonedistat treatment itself be affecting the expression of my protein of interest?
-
Possible Cause: Pevonedistat, an inhibitor of the NEDD8-activating enzyme (NAE), can lead to the accumulation of certain proteins by preventing their degradation.[4][5] Conversely, it can also indirectly lead to decreased expression of other proteins.
-
Troubleshooting Tip: Review the literature to understand how pevonedistat affects the pathway your protein is involved in. Pevonedistat treatment has been shown to induce the accumulation of proteins such as Wee1, p27, and p21.[6]
-
High Background
-
Question: My Western blot has high background, obscuring my bands of interest. What can I do?
-
Possible Cause: Inadequate blocking or washing steps can lead to high background.[3][7] The choice of blocking buffer can also be a factor.[1]
-
Troubleshooting Tip: Increase the duration and volume of your washing steps.[3] You can also try increasing the concentration of Tween-20 in your wash buffer (e.g., from 0.05% to 0.1%).[3] Optimizing the blocking buffer is also crucial; for example, non-fat dry milk may be more effective at reducing background than BSA for some antibodies, but it can also sometimes mask epitopes.[1]
-
Unexpected or Multiple Bands
-
Question: I am seeing multiple bands, and I'm not sure which one is my target protein.
-
Possible Cause: Non-specific antibody binding, protein degradation, or post-translational modifications can result in multiple bands.[7][8][9]
-
Troubleshooting Tip: Ensure you are using fresh samples and that protease and phosphatase inhibitors have been added to your lysis buffer to minimize protein degradation.[1] Titrating the primary antibody to a higher dilution can help reduce non-specific binding.[7]
-
-
Question: After pevonedistat treatment, I see a shift in the molecular weight of my protein of interest. Is this expected?
-
Possible Cause: Pevonedistat inhibits the neddylation pathway.[10] If your protein of interest is a substrate for neddylation or is modified by a neddylation-dependent process, you may observe a shift in its molecular weight.
-
Troubleshooting Tip: Consult the literature to determine if your protein is known to be neddylated or affected by the inhibition of cullin-RING ligases (CRLs).[5][10]
-
Quantitative Data Summary
The following tables provide a summary of concentrations and incubation times for pevonedistat (also known as MLN4924) and antibodies used in Western blot experiments as reported in various studies.
Table 1: Pevonedistat Treatment Parameters
| Cell Line | Concentration(s) | Duration | Reference |
| MCL cell lines | 250 or 500 nM | 48 hours | [4] |
| Miapaca-2 | 0.1, 0.3, and 1.0 µM | 48 hours | [6] |
| Capan-1 | 0.1, 0.3, and 1.0 µM | 48 hours | [6] |
| HCT-116 | < 0.1 µM to 3 µM | Up to 24 hours | [11] |
| K-562 | 300 nM | 24 hours | [12] |
Table 2: Antibody Dilution Recommendations
| Antibody Type | Recommended Starting Dilution | Optimization Strategy | Reference |
| Primary Antibody | 1:1000 (if not specified) | Perform a titration series (e.g., 1:250, 1:500, 1:1000, 1:2000) to determine the optimal concentration.[3] | [3] |
| Secondary Antibody | 1:5,000 to 1:200,000 | Check the manufacturer's recommendations and optimize if high background is an issue.[13] | [13] |
Experimental Protocols
General Western Blot Protocol for Pevonedistat-Treated Cells
-
Cell Lysis:
-
Treat cells with the desired concentration of pevonedistat for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[1]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking agent can be antibody-dependent.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution, typically overnight at 4°C or for 1-2 hours at room temperature.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or film. Expose for a range of time points to ensure the signal is within the linear range.[3]
-
-
Analysis:
Visualizations
Signaling Pathways and Workflows
Caption: Pevonedistat's mechanism of action in the neddylation pathway.
Caption: Experimental workflow for pevonedistat Western blotting.
Caption: Troubleshooting logic for pevonedistat Western blot issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 6. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biocompare.com [biocompare.com]
- 9. biocompare.com [biocompare.com]
- 10. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western blot optimization | Abcam [abcam.com]
- 15. LabXchange [labxchange.org]
- 16. Evaluating your Western Blot Results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Technical Support Center: NAEβ Mutations and Pevonedistat Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAEβ mutations and pevonedistat sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is pevonedistat and what is its mechanism of action?
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates protein stability and function. Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to NAE and forming a stable adduct with NEDD8. This action blocks the entire neddylation cascade.[1] The inhibition of neddylation leads to the inactivation of Cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases. This results in the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2][3]
Q2: What are NAEβ mutations and how do they affect pevonedistat sensitivity?
NAEβ, encoded by the UBA3 gene, is the catalytic subunit of the NAE heterodimer. Mutations in the UBA3 gene have been identified as a primary mechanism of acquired resistance to pevonedistat in preclinical models.[4] These mutations often occur in the ATP-binding pocket or the NEDD8-binding cleft of NAEβ.[4] Biochemically, these mutations can lead to a slower rate of the formation of the NEDD8-pevonedistat adduct and reduce the adduct's affinity for the mutant enzyme, thereby diminishing the inhibitory effect of the drug.[4]
Q3: Are there other mechanisms of resistance to pevonedistat?
Yes, aside from NAEβ mutations, another significant mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP).[5][6] ABCG2 is a drug efflux pump that can actively transport pevonedistat out of the cancer cells, reducing its intracellular concentration and thus its efficacy.[6] Studies have shown that cancer cell lines with acquired resistance to pevonedistat can exhibit high levels of ABCG2 expression, even without mutations in NAEβ.[5]
Troubleshooting Guides
Cell Viability and IC50 Determination
Q4: My IC50 values for pevonedistat are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final cell viability reading and, consequently, the calculated IC50.[3] Ensure you use a consistent seeding density for all experiments. It is advisable to perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay period.
-
Assay Endpoint: The duration of drug exposure can affect the IC50 value. Different time points (e.g., 48h, 72h, 96h) can yield different results.[1] Standardize the incubation time for all your experiments to ensure comparability.
-
Metabolic Activity of Cells: Assays like MTT and MTS measure metabolic activity, which may not always directly correlate with cell number. Changes in cellular metabolism induced by pevonedistat could potentially lead to misleading results. Consider using a direct cell counting method or an assay that measures cell membrane integrity (e.g., trypan blue exclusion) to validate your findings.
-
Reagent Variability: Ensure that your drug stock solution is properly stored and that you use fresh dilutions for each experiment. The quality and concentration of assay reagents (e.g., MTT, MTS) can also impact the results.
Q5: I am observing unexpected cytotoxicity in my vehicle-treated (DMSO) control cells. What should I do?
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the untreated controls.
-
Cell Health: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Stressed or unhealthy cells are more susceptible to the toxic effects of DMSO.
-
Incubation Time: Prolonged incubation times can sometimes lead to increased cell death in control wells due to nutrient depletion or accumulation of waste products. Optimize your assay duration.
Western Blotting for Neddylation Pathway Proteins
Q6: I am having trouble detecting neddylated cullins by Western blot. The bands are faint or absent.
-
Antibody Selection: Use an antibody that specifically recognizes the neddylated form of the cullin you are interested in, or use a pan-NEDD8 antibody that detects all neddylated proteins.
-
Sample Preparation: Neddylation is a dynamic process. To preserve the neddylated state of proteins, it is crucial to use lysis buffers containing de-neddylating enzyme inhibitors, such as N-ethylmaleimide (NEM). Prepare lysates quickly on ice to minimize enzymatic activity.
-
Protein Loading: Neddylated cullins may be of low abundance. Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg).
-
Transfer Efficiency: Ensure efficient transfer of high molecular weight proteins. Use a wet transfer system and consider an overnight transfer at a low constant current in a cold room.[7]
-
Blocking: Non-fat dry milk can sometimes mask certain antigens. Try using 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent.[8]
Q7: My Western blot for neddylation pathway proteins has high background.
-
Blocking: Inadequate blocking is a common cause of high background. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[8][9]
-
Washing Steps: Increase the number and duration of washing steps with TBST to effectively remove non-specifically bound antibodies.[9]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the protocol.[10]
Neddylation Assays
Q8: My in vitro neddylation assay is not working. I don't see any neddylated product.
-
Enzyme Activity: Ensure that your recombinant E1 (NAE), E2 (UBE2M/UBC12), and NEDD8 proteins are active. Avoid repeated freeze-thaw cycles.
-
ATP: The neddylation reaction is ATP-dependent. Ensure that you are using a fresh, appropriately concentrated ATP solution. Include a negative control reaction without ATP to confirm the dependency.[5]
-
Reaction Buffer: The composition of the reaction buffer, including pH and salt concentration, is critical for enzyme activity. Use a validated neddylation assay buffer.
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the reaction. A typical condition is 30-60 minutes at 37°C.[5]
Data Presentation
Table 1: Pevonedistat IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHLA255 | Neuroblastoma | ~150 | |
| NGP | Neuroblastoma | ~200 | |
| SKNBE | Neuroblastoma | ~136 | |
| LAN1 | Neuroblastoma | ~400 | |
| SKNAS | Neuroblastoma | ~250 | |
| A2780 | Ovarian Cancer | < 100 | |
| A2780/MLN-R | Ovarian Cancer (Pevonedistat Resistant) | > 10,000 | |
| NCI-H460 | Non-Small Cell Lung Cancer | ~200 | |
| NCI-H460/MX20 | Non-Small Cell Lung Cancer (Mitoxantrone Resistant) | > 1,000 | |
| MiaPaCa-2 | Pancreatic Cancer | ~213 | |
| BxPC-3 | Pancreatic Cancer | > 1,000 | |
| U87 | Glioblastoma | ~4,280 | |
| LN229 | Glioblastoma | < 1,000 | |
| HEL | Myeloproliferative Neoplasm | ~80 | |
| Melanoma Cell Lines (Sensitive) | Melanoma | < 300 | |
| Melanoma Cell Lines (Resistant) | Melanoma | > 1,000 |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium per well. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of pevonedistat in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for Neddylated Cullins
This protocol is a general guideline for detecting neddylated proteins.[7]
-
Sample Preparation:
-
Treat cells with pevonedistat or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit de-neddylating enzymes.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein) and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-NEDD8, anti-Cullin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
In Vitro Neddylation Assay
This protocol is based on commercially available neddylation assay kits and published methods.[5]
-
Reaction Setup:
-
On ice, prepare a master mix containing the reaction buffer, ATP, and recombinant NEDD8.
-
In separate tubes, add recombinant NAE (E1) and UBE2M (E2).
-
Add the substrate protein (e.g., a recombinant Cullin).
-
If testing pevonedistat, add the desired concentration of the inhibitor to the reaction tubes. Include a vehicle control (DMSO).
-
-
Initiate Reaction:
-
Add the master mix to the enzyme/substrate tubes to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[5]
-
-
Quench Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or NEDD8 to detect the neddylated species (which will appear as a higher molecular weight band).
-
NAEβ (UBA3) Mutation Sequencing
This is a general protocol for Sanger sequencing to detect mutations in the UBA3 gene.
-
Genomic DNA Extraction: Extract genomic DNA from the cancer cell lines of interest (both pevonedistat-sensitive and resistant) using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers that flank the coding exons of the UBA3 gene.
-
PCR Amplification: Amplify the exonic regions of UBA3 using the designed primers and a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences to the reference UBA3 sequence (NCBI Gene ID: 9039) to identify any mutations.
ABCG2 Expression Analysis (qPCR)
This protocol outlines the steps for quantifying ABCG2 mRNA expression levels.[9][10]
-
RNA Extraction: Extract total RNA from pevonedistat-sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for the ABCG2 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ABCG2 expression in resistant cells compared to sensitive cells.
Mandatory Visualizations
Caption: Pevonedistat inhibits NAE, blocking the neddylation cascade.
Caption: Mechanisms of resistance to pevonedistat.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Mutation analysis of UBE3A in Angelman syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Node Attributes | Graphviz [graphviz.org]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. UBE3A Gene Sequencing | MLabs [mlabs.umich.edu]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Attributes | Graphviz [graphviz.org]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Edge Attributes | Graphviz [graphviz.org]
- 10. UBA3 ubiquitin like modifier activating enzyme 3 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
Pevonedistat Preclinical Hepatotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pevonedistat-induced hepatotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pevonedistat-induced hepatotoxicity?
A1: Pevonedistat is an inhibitor of the NEDD8-activating enzyme (NAE), which leads to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs). This inactivation results in the accumulation of various CRL substrates. The exact mechanism of hepatotoxicity is not fully elucidated but is thought to involve the sensitization of hepatocytes to inflammatory cytokine-mediated cell death. Preclinical studies suggest that pevonedistat can lower the activation threshold for tumor necrosis factor-alpha (TNF-α)-mediated apoptosis, leading to liver damage.[1] This synergistic cytotoxicity has been demonstrated in a rat model where the combination of pevonedistat and TNF-α resulted in significant liver injury.
Q2: What are the typical biochemical markers of pevonedistat-induced hepatotoxicity in preclinical models?
A2: The most commonly reported biochemical markers are elevations in serum levels of liver enzymes. In a preclinical rat model, significant increases in alanine transaminase (ALT), aspartate transaminase (AST), and sorbitol dehydrogenase (SDH) were observed following co-administration of pevonedistat and TNF-α. In clinical trials, dose-limiting toxicities have included elevations in transaminases and, in some cases, hyperbilirubinemia.[2][3] Regular monitoring of these markers is crucial in preclinical studies.
Q3: What histopathological findings are associated with pevonedistat-induced liver injury?
A3: In a rat model of pevonedistat and TNF-α co-administration, the primary histopathological finding was single-cell hepatocyte necrosis. Pevonedistat administered alone was observed to cause karyomegaly (enlarged hepatocyte nuclei), which is likely related to its mechanism of action on the cell cycle. However, significant hepatocyte necrosis was only observed with the combination treatment.
Q4: Are there established in vitro models to screen for pevonedistat's hepatotoxic potential?
A4: While specific in vitro models for pevonedistat-induced hepatotoxicity are not extensively detailed in the provided search results, general in vitro systems are available for assessing drug-induced liver injury (DILI). These include 2D and 3D cultures of primary hepatocytes or liver-derived cell lines (e.g., HepG2).[4][5][6][7] Given the proposed mechanism, a co-culture system that includes immune cells capable of producing TNF-α, or the direct addition of TNF-α to hepatocyte cultures treated with pevonedistat, could serve as a relevant in vitro screening model.[5]
Troubleshooting Guide
Issue: Unexpectedly high levels of liver enzymes (ALT/AST) are observed in our animal models treated with pevonedistat.
Possible Cause 1: Dosing and Schedule Continuous or high doses of pevonedistat have been associated with increased hepatotoxicity.[2] Intermittent dosing schedules have been explored in clinical trials to mitigate this risk.[2]
-
Recommendation: Review your dosing regimen. Consider implementing an intermittent dosing schedule (e.g., dosing on days 1, 3, and 5 of a cycle) as has been done in clinical studies to allow for recovery.[8][9]
Possible Cause 2: Synergistic Toxicity with Inflammation Preclinical evidence strongly suggests a synergistic effect between pevonedistat and TNF-α.[1] Underlying inflammation in the animal model, which may not be readily apparent, could be exacerbating the hepatotoxicity.
-
Recommendation: Assess the baseline inflammatory status of your animal models. If possible, measure circulating levels of pro-inflammatory cytokines like TNF-α. Be aware that conditions such as underlying infections or the tumor model itself could contribute to an inflammatory state.
Possible Cause 3: Animal Model Susceptibility Different animal strains or species may have varying susceptibilities to drug-induced liver injury.
-
Recommendation: If feasible, consider using a different rodent strain to assess if the observed hepatotoxicity is strain-specific. Ensure that the chosen model is appropriate for DILI studies.[10]
Experimental Protocols
Key Preclinical Model: Pevonedistat and TNF-α Co-administration in Rats
This protocol is based on a study demonstrating synergistic hepatotoxicity.
-
Animal Model: Male Sprague-Dawley rats.
-
Reagents:
-
Pevonedistat
-
Recombinant rat TNF-α
-
Vehicle for pevonedistat
-
Vehicle for TNF-α
-
-
Procedure:
-
Acclimatize animals prior to the study.
-
Divide animals into four groups: Vehicle control, Pevonedistat only, TNF-α only, and Pevonedistat + TNF-α.
-
Administer either vehicle or TNF-α (e.g., 10 μg/kg) via an appropriate route.
-
One hour after the first injection, administer either vehicle or pevonedistat (e.g., 120 mg/kg).
-
Monitor animals for clinical signs of toxicity.
-
Collect blood samples at a predetermined time point (e.g., 10-24 hours post-pevonedistat administration) for biochemical analysis of liver enzymes (ALT, AST, SDH).
-
Euthanize animals and collect liver tissue for histopathological examination. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Data Presentation
Table 1: Biochemical Markers of Hepatotoxicity in a Preclinical Rat Model
| Treatment Group | Mean ALT (U/L) | Mean AST (U/L) | Mean SDH (U/L) |
| Vehicle Control | ~50 | ~100 | ~10 |
| Pevonedistat only | ~60 | ~120 | ~12 |
| TNF-α only | ~55 | ~110 | ~11 |
| Pevonedistat + TNF-α | ~250 | ~500 | ~50 |
Note: Values are approximate based on graphical data from the described preclinical study and are for illustrative purposes.
Table 2: Histopathological Findings in the Rat Liver
| Treatment Group | Key Histopathological Findings |
| Vehicle Control | Normal liver architecture |
| Pevonedistat only | Karyomegaly (enlarged hepatocyte nuclei) |
| TNF-α only | Normal liver architecture |
| Pevonedistat + TNF-α | Single-cell hepatocyte necrosis |
Visualizations
Caption: Pevonedistat inhibits NAE, preventing cullin neddylation and CRL activation, leading to substrate accumulation and cellular effects.
Caption: Pevonedistat may induce hepatotoxicity by sensitizing hepatocytes to TNF-α, promoting caspase-8-mediated apoptosis.
Caption: Workflow for assessing pevonedistat-induced hepatotoxicity in a preclinical rat model.
References
- 1. Expanded safety analysis of pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with pevonedistat hydrochloride batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with pevonedistat hydrochloride batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between different batches. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors, ranging from compound handling to experimental setup:
-
Compound Stability and Storage: this compound is typically supplied as a lyophilized powder, which is stable for up to 24 months when stored at -20°C and desiccated[1]. Once reconstituted, typically in DMSO, the solution should be stored at -20°C and used within three months to avoid loss of potency[1]. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution[1].
-
Solubility Issues: this compound is soluble in DMSO[1][2][3][4]. Ensure the compound is fully dissolved when preparing your stock solution. Incomplete dissolution will lead to a lower effective concentration. Using fresh, high-quality DMSO is recommended, as moisture-absorbing DMSO can reduce solubility[2].
-
Experimental Protocol Variations: Minor differences in experimental protocols can lead to significant variations in results. Factors to standardize include:
-
Cell density at the time of treatment.
-
Duration of drug exposure.
-
The specific viability assay used (e.g., MTT, CellTiter-Glo).
-
Serum concentration in the cell culture media.
-
-
Cell Line-Specific Sensitivity: The cytotoxic effects of pevonedistat can vary significantly across different cell lines[5]. The p53 status of the cell line can also influence the mechanism of action, with p53 wild-type cells often undergoing apoptosis, while p53 mutant cells may exhibit cell cycle arrest[5]. Ensure you are comparing results within the same cell line and are aware of its genetic background.
-
Batch-to-Batch Purity and Impurities: While reputable suppliers provide highly pure compounds, minor variations in impurity profiles between batches could potentially affect biological activity. It is advisable to review the Certificate of Analysis (CoA) for each batch to check for any significant differences in purity.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in high-quality, anhydrous DMSO[1][2]. For example, to create a 5 mM stock solution, you would reconstitute 1 mg of the powder in 451.2 μl of DMSO[1]. Sonication may be recommended to ensure complete dissolution[3][4].
-
Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before freezing[1].
Q3: Can this compound degrade in cell culture medium?
Q4: Are there known impurities in this compound that could affect my experiments?
The manufacturing process of this compound can result in process-related impurities[7]. While commercial suppliers typically provide material with high purity (e.g., >98%)[1], the nature and concentration of any residual impurities could theoretically vary between batches. If you suspect that impurities are affecting your results, it is recommended to:
-
Review the Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles.
-
Consider using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity and integrity of your compound.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from a new vial of lyophilized powder. 2. Ensure the stock solution is stored correctly at -20°C or -80°C and has been prepared within the last three months[1]. 3. Avoid using stock solutions that have undergone multiple freeze-thaw cycles[1]. |
| Inaccurate Drug Concentration | 1. Verify the calculations used to prepare the stock solution and working dilutions. 2. Ensure the lyophilized powder was fully dissolved in DMSO during stock solution preparation. Gentle warming or sonication may aid dissolution[3][4]. 3. Use calibrated pipettes for all dilutions. |
| Variations in Cell Culture Conditions | 1. Standardize the cell seeding density across all experiments. 2. Use the same batch of fetal bovine serum (FBS) for all related experiments, as serum components can sometimes interact with compounds. 3. Ensure consistent incubation times and conditions (CO2, temperature, humidity). |
| Cell Line Health and Passage Number | 1. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. 2. Regularly test for mycoplasma contamination. |
Issue 2: Unexpected or Absent Downstream Signaling Effects (e.g., no accumulation of CRL substrates)
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | 1. Prepare a fresh stock solution. 2. As a positive control, treat a sensitive cell line (if known) with a concentration of pevonedistat reported to be effective in the literature to confirm the activity of your compound stock. |
| Insufficient Treatment Time or Concentration | 1. Perform a time-course experiment to determine the optimal duration of treatment for observing the desired downstream effects. Accumulation of substrates like CDT1 and p27 can often be detected within 24 hours[8]. 2. Perform a dose-response experiment to ensure you are using a concentration that is sufficient to inhibit NAE in your specific cell line. |
| Incorrect Antibody for Western Blotting | 1. Verify that the primary antibody you are using for your target of interest (e.g., p27, CDT1, NRF2) is validated for Western blotting and is from a reputable source. 2. Run a positive control lysate, if available, to confirm the antibody is working correctly. |
| Cell Line Resistance | 1. Some cell lines may be inherently more resistant to pevonedistat. Consider testing a different, more sensitive cell line to confirm that your experimental setup is capable of detecting the expected biological response. |
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of pevonedistat. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours)[3].
-
Viability Assessment: Measure cell viability using a suitable assay, such as AlamarBlue or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for CRL Substrate Accumulation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 300 nM) for a specified time (e.g., 24 hours)[1]. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., CDT1, p27, NRF2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Pevonedistat Mechanism of Action
Caption: Mechanism of action of pevonedistat, an inhibitor of the NAE enzyme.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NEDD8 activase inhibitor | TargetMol [targetmol.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat hydrochloride precipitation in stock solution
Welcome to the technical support center for Pevonedistat hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing and resolving stock solution precipitation.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of precipitation in this compound stock solutions through a question-and-answer format.
Q1: My this compound precipitated out of my stock solution. What are the likely causes?
A1: Precipitation of this compound from a stock solution can be attributed to several factors:
-
Improper Solvent: Using a solvent in which this compound has low solubility.
-
Concentration Exceeds Solubility Limit: Attempting to prepare a solution at a concentration higher than the compound's solubility in the chosen solvent.
-
Incorrect Storage: Storing the solution at a temperature that reduces its solubility or allows for solvent evaporation.
-
Moisture Absorption by Solvent: DMSO, a common solvent, is hygroscopic. Absorbed water can reduce the solubility of this compound.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.[2][3]
Q2: What is the recommended solvent and concentration for preparing a this compound stock solution?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) . It is soluble in DMSO at concentrations up to 96 mg/mL (200.0 mM).[1] For a 5 mM stock, you can reconstitute 1 mg of powder in 451.2 μl of DMSO.[2] It is crucial to use fresh, anhydrous DMSO to avoid solubility issues.[1]
Q3: I observed precipitation after storing my DMSO stock solution at -20°C. How can I prevent this?
A3: To prevent precipitation upon storage at -20°C, it is recommended to:
-
Aliquot the stock solution: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2][3]
-
Ensure the solution is fully dissolved before freezing: Gentle warming and sonication can aid in complete dissolution.[4]
-
Store at -80°C for long-term stability: For storage longer than a few months, -80°C is preferable to -20°C.[3] Stock solutions in DMSO are stable for up to 1 year at -80°C.[4]
Q4: Can I redissolve the precipitate in my stock solution?
A4: In many cases, you can redissolve the precipitate. Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate is fully dissolved.[4] However, ensure the solution is visually clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q5: I need to prepare an aqueous working solution from my DMSO stock. How can I avoid precipitation upon dilution?
A5: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, rapid changes in solvent composition can cause precipitation. To minimize this:
-
Use a two-step dilution: First, dilute the DMSO stock with a small volume of the aqueous solution while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Do not exceed a final DMSO concentration of 0.5-1% in your final working solution, as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 are recommended to maintain solubility.[4] A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound?
A: Solid this compound powder should be stored at -20°C for up to 3 years.[4] It should be kept desiccated.[2]
Q: How long is a this compound stock solution in DMSO stable?
A: When stored at -80°C, a stock solution in DMSO is stable for up to 1 year.[3][4] At -20°C, it is recommended to use the solution within 1-3 months.[2][3]
Q: What is the mechanism of action of Pevonedistat?
A: Pevonedistat is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[2][5] Inhibition of NAE blocks the neddylation pathway, which is crucial for the activity of cullin-RING ligases (CRLs). This disruption of CRL-mediated protein degradation leads to cell cycle arrest and apoptosis in cancer cells.[6][7][8]
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 96 mg/mL (200.0 mM) | [1] |
| DMSO | 62.5 mg/mL (140.92 mM) | [4] | |
| DMSO | 10 mg/mL | [2] | |
| Storage (Solid) | -20°C, desiccated | Up to 3 years | [2][4] |
| Storage (In DMSO) | -80°C | Up to 1 year | [3][4] |
| -20°C | Up to 3 months | [2] | |
| Chemical Stability (Diluted in 0.9% NaCl) | 50, 100, and 200 µg/mL at 2-8°C | Stable for 14 days | [9][10] |
| Chemical Stability (Concentrated in vial) | 10 mg/mL at 2-8°C | Stable for 7 days | [9][10] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 479.98 g/mol ), add 208.3 µL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Visualizations
Caption: Workflow for troubleshooting precipitation of this compound.
Caption: Pevonedistat inhibits NAE, leading to cell cycle arrest and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 5. This compound | NEDD8 activase inhibitor | TargetMol [targetmol.com]
- 6. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pevonedistat - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical stability of pevonedistat at 50, 100 and 200 µg/mL diluted in 0.9% sodium chloride and at 10 mg/mL in partially used vials - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to pevonedistat hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pevonedistat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Pevonedistat is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, which is analogous to the ubiquitination pathway. This pathway regulates the activity of cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases.[2][4] By inhibiting NAE, pevonedistat prevents the neddylation of cullin proteins, which in turn inactivates CRLs.[5] This leads to the accumulation of CRL substrate proteins, many of which are involved in cell cycle regulation, DNA replication, and stress responses.[4][6][7] The accumulation of these substrates disrupts normal cellular processes, ultimately leading to cell cycle arrest, apoptosis, and senescence in cancer cells.[1][7][8]
Q2: What are the expected cellular effects of pevonedistat treatment?
The primary cellular effects of pevonedistat are cell cycle arrest and induction of apoptosis.[1][8] However, the specific outcome can be cell line-dependent.
-
Cell Cycle Arrest: Pevonedistat has been shown to induce cell cycle arrest at different phases, including G1, S, and G2/M, depending on the cancer cell type.[6] For instance, in some neuroblastoma cell lines, p53 wild-type cells undergo G0/G1 arrest, while p53 mutant cells arrest in G2-M.[6] In pancreatic cancer cells, pevonedistat treatment leads to a G2 phase defect.[7]
-
Apoptosis: Pevonedistat is a potent inducer of apoptosis in many cancer cell lines.[8] This is often characterized by the cleavage of PARP and activation of caspases.[5]
-
Senescence and Autophagy: In some contexts, pevonedistat has also been observed to induce cellular senescence or autophagy.[8]
Q3: Why do different cell lines show varying sensitivity to pevonedistat?
The differential sensitivity of cell lines to pevonedistat can be attributed to several factors:
-
p53 Status: The tumor suppressor protein p53 can play a significant role in the cellular response to pevonedistat. In some cancer types, such as neuroblastoma and colorectal cancer, p53-proficient cells are more sensitive to pevonedistat-induced apoptosis.[5][6]
-
Genetic Background: The overall genetic and molecular makeup of a cell line, including the expression levels of various CRL substrates and anti-apoptotic proteins, can influence its response.[6]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to increased efflux of pevonedistat from the cell, thereby conferring resistance.[9][10][11][12]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity or apoptosis in my cell line.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Pevonedistat has shown a wide range of IC50 values in different cell lines.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution:
-
Check the expression of ABCG2 in your cell line. High expression may indicate a mechanism of resistance.[9][10] Consider co-treatment with an ABCG2 inhibitor like YHO-13351 or fumitremorgin C to see if sensitivity is restored.[9][10]
-
Sequence the NAEβ gene to check for mutations, which have been shown to confer resistance in preclinical models.[9]
-
-
-
Possible Cause 3: Incorrect Assessment of Cell Death.
Problem 2: I am observing inconsistent results between experiments.
-
Possible Cause 1: Drug Instability.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. The cellular microenvironment can influence the response to pevonedistat.[6]
-
-
Possible Cause 3: Issues with Experimental Assays.
-
Solution: Ensure all reagents for your assays are within their expiration dates and properly calibrated. Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: Pevonedistat IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SK-N-AS | Neuroblastoma | Mutant | 136 | [6] |
| NGP | Neuroblastoma | Wild-Type | 400 | [6] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 200-300 | [6] |
| HEL | Myeloproliferative Neoplasm | Mutant | ~100 | [13] |
| HCT116 | Colorectal Cancer | Wild-Type | <100 | [5] |
| LoVo | Colorectal Cancer | Wild-Type | <100 | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the desired concentration of pevonedistat for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with pevonedistat for the desired time point.
-
Harvest and wash cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
4. Immunoblotting
-
Lyse pevonedistat-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDT1, WEE1, cleaved PARP, p53, p21, cullins) overnight at 4°C.[5][6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for pevonedistat experiments.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Pevonedistat used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 8. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [논문]ABCG2 Overexpression Contributes to Pevonedistat Resistance [scienceon.kisti.re.kr]
- 12. ABCG2 Overexpression Contributes to Pevonedistat Resistance [repository.arizona.edu]
- 13. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pevonedistat Hydrochloride and Ibrutinib Combination Therapy: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the combination therapy of pevonedistat hydrochloride and ibrutinib against other therapeutic alternatives for B-cell malignancies. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and mechanistic rationale.
Introduction
The combination of this compound, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, and ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, has shown promise in preclinical and early clinical studies for the treatment of relapsed/refractory B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] This combination therapy aims to overcome resistance and enhance efficacy by targeting two distinct and critical signaling pathways in B-cell cancers.
Mechanisms of Action
Pevonedistat: Pevonedistat inhibits the NAE, which is crucial for the neddylation process. Neddylation is a post-translational modification that activates Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the degradation of CRL substrate proteins, leading to the accumulation of proteins that induce cell cycle arrest, apoptosis, and the downregulation of the NF-κB signaling pathway.[1][3]
Ibrutinib: Ibrutinib is an irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][3] This pathway is essential for the survival, proliferation, and trafficking of malignant B-cells. By blocking BTK, ibrutinib effectively disrupts these pro-survival signals.
Combination Rationale: The combination of pevonedistat and ibrutinib offers a dual-pronged attack on B-cell malignancies. While ibrutinib directly inhibits the BCR pathway, pevonedistat's inhibition of the NF-κB pathway, a downstream effector of BCR signaling, provides a synergistic effect.[1][3] This is particularly relevant in cancers like Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which are dependent on NF-κB signaling.[1]
Preclinical Data
In Vitro Studies
Pevonedistat has demonstrated dose- and time-dependent cytotoxic effects in various B-cell lymphoma cell lines. The combination with ibrutinib has been shown to be synergistic, particularly in ABC-DLBCL cell lines.[1]
Table 1: In Vitro Efficacy of Pevonedistat in DLBCL Cell Lines [1]
| Cell Line | Subtype | Pevonedistat IC50 (µM) at 48h |
| TMD8 | ABC | 0.56 |
| U2932 | ABC | 4.05 |
| DB | GCB | 0.75 |
| OCI-LY2 | GCB | 14.94 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Studies
In a xenograft model using SCID mice, the combination of pevonedistat and ibrutinib resulted in a significant prolongation of survival compared to either agent alone, without a noticeable increase in toxicity.[1]
Clinical Data
A Phase I clinical trial (NCT03479268) evaluated the safety and efficacy of pevonedistat in combination with ibrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL) and CLL.[2][3]
Table 2: Patient Demographics and Disease Characteristics (N=18) [2][3]
| Characteristic | Value |
| Median Age (years) | 71 |
| Diagnosis | |
| Mantle Cell Lymphoma (MCL) | 8 |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 4 |
| Chronic Lymphocytic Leukemia (CLL) | 3 |
| Follicular Lymphoma (FL) | 1 |
| Marginal Zone Lymphoma (MZL) | 1 |
| B-cell Prolymphocytic Leukemia (B-PLL) | 1 |
| Median Prior Lines of Therapy | 1 (range, 1-3) |
Table 3: Overall Response Rates (ORR) [2][3]
| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| All Patients (n=18) | 65% | 4 | 7 |
| MCL (n=8) | 100% | 3 | 5 |
| CLL/SLL/B-PLL (n=4) | 50% | 0 | 2 |
Table 4: Safety Profile (Most Common Treatment-Related Adverse Events) [2][3]
| Adverse Event (Any Grade) | Frequency |
| Bruising | 44% |
| Diarrhea | 44% |
| Myalgia | 28% |
| Fatigue | 28% |
| Thrombocytopenia | 22% |
| Anemia | 17% |
| Nausea | 17% |
| Atrial Fibrillation | 17% |
The recommended Phase 2 dose (RP2D) for pevonedistat in this combination was established at 50 mg/m².[2]
Comparison with Alternative Therapies
The pevonedistat and ibrutinib combination offers a novel approach for patients with relapsed/refractory B-cell malignancies. Below is a comparison with other established therapies for MCL and CLL.
Table 5: Comparison of Therapies for Relapsed/Refractory Mantle Cell Lymphoma
| Therapy | Mechanism of Action | Reported Overall Response Rate (ORR) |
| Pevonedistat + Ibrutinib | NAE Inhibitor + BTK Inhibitor | 100% (in a Phase I trial)[2][3] |
| Ibrutinib (single agent) | BTK Inhibitor | ~68% |
| Acalabrutinib (single agent) | BTK Inhibitor | ~81% |
| Zanubrutinib (single agent) | BTK Inhibitor | ~84% |
| Venetoclax (single agent) | BCL-2 Inhibitor | ~75% |
| Lenalidomide + Rituximab | Immunomodulator + Anti-CD20 Antibody | ~57% |
| CAR-T Cell Therapy (Brexucabtagene autoleucel) | CD19-directed CAR-T | ~93% (CR: 67%) |
Table 6: Comparison of Therapies for Relapsed/Refractory Chronic Lymphocytic Leukemia
| Therapy | Mechanism of Action | Reported Overall Response Rate (ORR) |
| Pevonedistat + Ibrutinib | NAE Inhibitor + BTK Inhibitor | 50% (in a small Phase I cohort)[2][3] |
| Ibrutinib (single agent) | BTK Inhibitor | ~58-71% |
| Acalabrutinib (single agent) | BTK Inhibitor | ~94% |
| Zanubrutinib (single agent) | BTK Inhibitor | ~97% |
| Venetoclax + Rituximab | BCL-2 Inhibitor + Anti-CD20 Antibody | ~92% |
| Idelalisib + Rituximab | PI3Kδ Inhibitor + Anti-CD20 Antibody | ~81% |
| CAR-T Cell Therapy (Lisocabtagene maraleucel) | CD19-directed CAR-T | ~82% (CR: 45%) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of pevonedistat, ibrutinib, or the combination to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, BAK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of DLBCL cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, pevonedistat alone, ibrutinib alone, and the combination of pevonedistat and ibrutinib.
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example, pevonedistat may be given intravenously on a specific schedule, while ibrutinib is administered orally daily.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Survival Monitoring: Monitor mice for signs of toxicity and record survival data.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., Kaplan-Meier survival analysis) to compare the efficacy between treatment groups.
Visualizations
Caption: Combined inhibition of BCR and Neddylation pathways.
Caption: Overview of the experimental workflow.
References
- 1. Pevonedistat, a NEDD8‐activating enzyme inhibitor, induces apoptosis and augments efficacy of chemotherapy and small molecule inhibitors in pre‐clinical models of diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Pevonedistat, a Nedd8-activating enzyme inhibitor, in combination with ibrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pevonedistat and Other NEDD8-Activating Enzyme (NAE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The neddylation pathway, a crucial component of the ubiquitin-proteasome system, has emerged as a significant target in oncology. This pathway is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which regulate the turnover of numerous proteins involved in critical cellular processes like cell cycle progression, DNA replication, and signal transduction.[1][2] Inhibition of the key E1 enzyme in this cascade, the NEDD8-Activating Enzyme (NAE), represents a promising therapeutic strategy. This guide provides an objective comparison of the first-in-class NAE inhibitor, pevonedistat (MLN4924), with other emerging inhibitors, supported by preclinical experimental data.
Mechanism of Action: Targeting the Neddylation Cascade
The neddylation process involves a three-step enzymatic cascade analogous to ubiquitination, initiated by NAE.[3]
-
Activation: NAE, a heterodimer of NAE1 and UBA3, activates the ubiquitin-like protein NEDD8 in an ATP-dependent manner.[4][5]
-
Conjugation: Activated NEDD8 is transferred to a NEDD8-conjugating enzyme (E2), such as UBC12.
-
Ligation: A NEDD8 E3 ligase facilitates the covalent attachment of NEDD8 to a lysine residue on a cullin protein subunit within a CRL complex.
This final step, the neddylation of the cullin scaffold, is critical for CRL activity. Neddylated CRLs are active and can target specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[6][7]
NAE inhibitors like pevonedistat act as substrate-assisted inhibitors. Pevonedistat forms a stable, covalent adduct with NEDD8 within the NAE active site, mimicking the natural NEDD8-AMP reaction intermediate but preventing the downstream transfer of NEDD8.[3][5] This effectively terminates the neddylation cascade, leading to the inactivation of CRLs and the accumulation of their substrates (e.g., CDT1, p27, IκB).[6][8] The resulting cellular consequences include cell cycle arrest, induction of DNA damage, and apoptosis, which collectively contribute to the anti-tumor activity of these inhibitors.[2][8]
Quantitative Comparison of NAE Inhibitors
The following tables summarize key quantitative data for pevonedistat and other NAE inhibitors from preclinical studies. Direct comparison of IC50 values should be approached with caution due to inter-assay variability.[9]
Table 1: In Vitro Enzymatic and Cellular Potency
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular IC50 Range (72h/96h exposure) | Cell Lines / Notes | Reference(s) |
| Pevonedistat (MLN4924) | NAE | 10.5 nM | 15 nM - 678 nM | Broad panel of human tumor cell lines. | [6][10] |
| NAE | 0.26 nM | 201.11 nM (mean) | HCT-116 and a panel of 28 cell lines. | [11] | |
| NAE | 4.7 nM | 136 nM - 400 nM | Neuroblastoma cell lines. | [12] | |
| TAS4464 | NAE | 0.955 nM | 3- to 64-fold more potent than Pevonedistat | Broad panel of human tumor cell lines. | [6][13] |
| NAE | 0.004 nM | N/A | CCRF-CEM xenograft model context. | [11] | |
| SOMCL-19-133 | NAE | 0.36 nM | ~5.3-fold more potent than Pevonedistat | HCT-116 and a panel of 28 cell lines. | [11] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Model | Dosing Schedule | Outcome | Reference(s) |
| Pevonedistat (MLN4924) | Neuroblastoma Orthotopic Xenograft | 100 mg/kg | Significant decrease in tumor weight vs. control. | [12] |
| AML Xenografts (AZA-resistant) | Subtherapeutic doses (with Azacitidine) | Complete and sustained tumor regression. | [7] | |
| Mantle Cell Lymphoma | Monotherapy or with Rituximab | Pevonedistat alone induced tumor growth delay; enhanced Rituximab activity. | [14] | |
| TAS4464 | AML Xenograft (THP-1) | IV administration | 100% tumor growth inhibition. | [4] |
| ABC-DLBCL Xenograft (TMD8) | IV administration | >2-fold increase in survival. | [4] | |
| ALL Xenograft (CCRF-CEM) | 100 mg/kg, weekly | Complete tumor regression; more efficacious than Pevonedistat (120 mg/kg, twice-weekly). | [1] | |
| SOMCL-19-133 | Colon Cancer Xenograft (HCT-116) | 50 mg/kg/day, oral | 72.8% tumor growth inhibition. | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to evaluate NAE inhibitors.
Protocol 1: In Vitro NAE Enzymatic Assay (E1-E2 Thioester Transfer)
This assay measures the ability of an inhibitor to block the transfer of NEDD8 from the NAE (E1) to the E2 conjugating enzyme.
-
Reaction Mixture Preparation: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT), combine recombinant human NAE (E1 enzyme), recombinant human UBC12 (E2 enzyme), and NEDD8 protein.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., pevonedistat) or vehicle control (DMSO) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to NAE.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of ATP to a final concentration of 20-100 µM. Incubate the reaction at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding 2x non-reducing SDS-PAGE loading buffer. Do not heat the samples, as this will hydrolyze the thioester bond.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot analysis using an antibody specific for NEDD8. The formation of the NEDD8-UBC12 thioester conjugate (a higher molecular weight band) indicates NAE activity. The reduction in this band in the presence of the inhibitor is used to determine the IC50 value.[15]
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
This assay determines the effect of NAE inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, THP-1) in triplicate into 96-well plates at a density of 1 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the NAE inhibitor (e.g., 1 nM to 10 µM) or vehicle control (DMSO <0.1%).[3][16]
-
Incubation: Incubate the plates for a defined period, typically 72 or 96 hours, at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[17]
Protocol 3: Western Blot for Cullin Neddylation and Substrate Accumulation
This method confirms the on-target effect of NAE inhibitors within cells by observing the neddylation status of cullins and the levels of known CRL substrates.
-
Cell Lysis: Treat cultured cancer cells with the NAE inhibitor at various concentrations (e.g., 0.04 µM to 1 µM) for a specified time (e.g., 1, 6, 24, or 48 hours).[5][8] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the neddylated cullin band and an increase in substrate protein levels confirm NAE inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Pevonedistat and Azacitidine: A Synergistic Combination in Higher-Risk Myelodysplastic Syndromes
A detailed comparison of the combination therapy versus azacitidine monotherapy, supported by clinical trial data and mechanistic insights.
The combination of pevonedistat hydrochloride and azacitidine has been investigated as a promising therapeutic strategy for patients with higher-risk myelodysplastic syndromes (MDS). Pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), and azacitidine, a hypomethylating agent, have demonstrated synergistic anti-tumor activity in preclinical models. This guide provides a comprehensive overview of the clinical data, experimental protocols, and underlying mechanisms of this combination therapy compared to azacitidine monotherapy.
Mechanism of Action and Synergy
Pevonedistat inhibits NAE, a critical enzyme in the neddylation pathway, which is a process that modifies a subset of ubiquitin ligases called Cullin-RING ligases (CRLs).[1] Inhibition of NAE leads to the accumulation of CRL substrates, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][2] Azacitidine is a nucleoside analog that incorporates into DNA and RNA.[3] Its primary anti-neoplastic effect in MDS is believed to be through the inhibition of DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[3][4][5]
The synergistic effect of combining pevonedistat and azacitidine is thought to arise from their complementary mechanisms of action. Preclinical studies suggest that pevonedistat can enhance the anti-leukemic effects of azacitidine.[6][7] This synergy is being explored in clinical trials to improve outcomes for patients with MDS.
Caption: Signaling pathways of Pevonedistat and Azacitidine.
Clinical Efficacy: A Comparative Analysis
Clinical trials have evaluated the efficacy of pevonedistat in combination with azacitidine versus azacitidine alone in patients with higher-risk MDS. The results from key Phase 2 and Phase 3 studies are summarized below.
Phase 2 Study (NCT02610777)
A randomized, open-label, Phase 2 trial provided encouraging results for the combination therapy.[8]
| Efficacy Endpoint | Pevonedistat + Azacitidine (n=58) | Azacitidine Alone (n=62) | Hazard Ratio (95% CI) | P-value |
| Median Event-Free Survival (EFS) | 21.0 months | 16.6 months | 0.67 (0.42-1.05) | 0.076[9] |
| Median Overall Survival (OS) | 21.8 months | 19.0 months | 0.80 (0.51-1.26) | 0.334[9] |
| Overall Response Rate (ORR) | 71% | 60% | - | -[8] |
| Complete Remission (CR) Rate | 52% | 27% | - | -[10] |
| Median Duration of Response | 34.6 months | 13.1 months | - | -[10] |
In a subgroup analysis of patients with higher-risk MDS, the combination of pevonedistat and azacitidine demonstrated a statistically significant improvement in EFS (20.2 vs 14.8 months; HR 0.539; p=0.045).[9][11]
Phase 3 PANTHER Study (NCT03268954)
The PANTHER trial was a global, randomized, Phase 3 study designed to confirm the findings of the Phase 2 trial.[12][13]
| Efficacy Endpoint | Pevonedistat + Azacitidine (n=227) | Azacitidine Alone (n=227) | Hazard Ratio (95% CI) | P-value |
| Median Event-Free Survival (EFS) - ITT | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | 0.557[12][13] |
| Median Overall Survival (OS) - Higher-Risk MDS | 21.6 months | 17.5 months | 0.785 | 0.092[12][13] |
| Median EFS - Higher-Risk MDS | 19.2 months | 15.6 months | 0.887 (0.659-1.193) | 0.431[12][13] |
While the PANTHER trial did not meet its primary endpoint of EFS in the intent-to-treat (ITT) population, a trend towards improved OS was observed in the higher-risk MDS cohort.[13] A post-hoc analysis showed that in patients with higher-risk MDS who received more than three cycles of treatment, there was a statistically significant improvement in median OS with the combination therapy (23.8 vs 20.6 months; p=0.021).[12][14]
Safety and Tolerability
The addition of pevonedistat to azacitidine did not significantly increase the incidence of adverse events compared to azacitidine monotherapy. The safety profiles were comparable between the two treatment arms in both the Phase 2 and Phase 3 trials.[1][12]
| Grade ≥3 Adverse Events | Pevonedistat + Azacitidine | Azacitidine Alone |
| Neutropenia | 33% (Phase 2)[1], 31% (Phase 3)[12] | 27% (Phase 2)[1], 33% (Phase 3)[12] |
| Febrile Neutropenia | 26% (Phase 2)[1] | 29% (Phase 2)[1] |
| Anemia | 19% (Phase 2)[1], 33% (Phase 3)[12] | 27% (Phase 2)[1], 34% (Phase 3)[12] |
| Thrombocytopenia | 19% (Phase 2)[1], 30% (Phase 3)[12] | 23% (Phase 2)[1], 30% (Phase 3)[12] |
Experimental Protocols
The clinical trials followed a structured protocol for patient selection, treatment administration, and response assessment.
Caption: Experimental workflow for pevonedistat + azacitidine trials.
Patient Population
Eligible patients were adults with a diagnosis of higher-risk MDS, including those with intermediate-2 or high-risk scores according to the International Prognostic Scoring System (IPSS) or higher-risk by the Revised International Prognostic Scoring System (IPSS-R).[10][15] Patients with chronic myelomonocytic leukemia (CMML) and low-blast acute myeloid leukemia (AML) were also included in some cohorts.[10] A key exclusion criterion was prior treatment with a hypomethylating agent.[15]
Dosing Regimen
-
Pevonedistat: 20 mg/m² administered as an intravenous infusion on days 1, 3, and 5 of a 28-day cycle.[9][10]
-
Azacitidine: 75 mg/m² administered intravenously or subcutaneously on days 1 through 5, and 8 and 9 of a 28-day cycle.[9][10]
Response Assessment
Response to treatment was assessed according to the International Working Group (IWG) criteria for MDS. Endpoints included event-free survival (defined as time to death or transformation to AML), overall survival, overall response rate, and duration of response.[9]
Conclusion
The combination of pevonedistat and azacitidine has shown encouraging clinical activity in patients with higher-risk MDS. While the Phase 3 PANTHER study did not meet its primary endpoint, the data suggest a potential clinical benefit, particularly in terms of overall survival for patients who remain on therapy. The combination has a manageable safety profile that is comparable to azacitidine monotherapy. Further investigation may be warranted to identify patient subgroups who are most likely to benefit from this combination therapy.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. The role of azacitidine in the management of myelodysplastic syndromes (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. A phase 1/2 study of azacitidine, venetoclax and pevonedistat in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from the phase II P-2001 study on pevonedistat plus azacytidine for high-risk MDS [mds-hub.com]
- 8. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. onclive.com [onclive.com]
- 10. Pevonedistat plus Azacitidine Improves Outcomes versus Azacitidine Monotherapy in High-Risk MDS [jhoponline.com]
- 11. Pevonedistat plus Azacitidine Combination Improves Outcomes in Higher-Risk MDS - Oncology Practice Management [oncpracticemanagement.com]
- 12. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validate User [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat (MLN4924): A Comparative Guide for Researchers
An Objective Analysis of the Nedd8-Activating Enzyme Inhibitor in Oncology Research
Introduction
Pevonedistat, also known as MLN4924, is a first-in-class, small molecule inhibitor of the Nedd8-Activating Enzyme (NAE). This investigational drug has been the subject of numerous preclinical and clinical studies, exploring its potential as a therapeutic agent in various hematologic malignancies and solid tumors. In scientific literature, the compound is frequently referred to as pevonedistat (MLN4924), with both names used interchangeably to identify the same molecule. This guide provides a comprehensive comparison of pevonedistat in combination therapy versus a standard-of-care alternative, supported by clinical trial data, detailed experimental protocols, and visualizations of its mechanism of action.
Nomenclature in Publications
A review of published studies indicates that "pevonedistat" is the approved United States Adopted Name (USAN), while "MLN4924" was its earlier developmental code. It is common practice in scientific publications to introduce the compound as "pevonedistat (MLN4924)" upon first mention to ensure clarity and thereafter use "pevonedistat."
Performance Comparison: Pevonedistat in Combination Therapy
Pevonedistat has been extensively studied in combination with azacitidine for the treatment of patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The following tables summarize key efficacy and safety data from major clinical trials comparing pevonedistat plus azacitidine to azacitidine monotherapy.
Efficacy in Higher-Risk MDS, CMML, and Low-Blast AML (PANTHER Phase 3 Trial)
The PANTHER trial was a global, randomized phase 3 study that compared the efficacy and safety of pevonedistat plus azacitidine against azacitidine alone in newly diagnosed patients.[1][2]
| Outcome | Pevonedistat + Azacitidine (n=227) | Azacitidine Alone (n=227) | Hazard Ratio (95% CI) | P-value |
| Intent-to-Treat (ITT) Population | ||||
| Median Event-Free Survival (EFS) | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | 0.557 |
| Median Overall Survival (OS) | 20.3 months | 16.8 months | 0.881 (0.697-1.115) | 0.181 |
| Higher-Risk MDS Cohort (n=324) | ||||
| Median EFS | 19.2 months | 15.6 months | 0.887 (0.659-1.193) | 0.431 |
| Median OS | 21.6 months | 17.5 months | 0.785 (0.593-1.039) | 0.092 |
| AML with 20-30% Blasts Cohort (n=103) | ||||
| Median OS | 14.5 months | 14.7 months | 1.107 | 0.664 |
Efficacy in Higher-Risk MDS (Phase 2 Trial - P-2001)
A phase 2, open-label trial (P-2001) also evaluated the combination of pevonedistat and azacitidine versus azacitidine alone.[3][4][5]
| Outcome | Pevonedistat + Azacitidine | Azacitidine Alone | Hazard Ratio (95% CI) | P-value |
| Intent-to-Treat (ITT) Population | ||||
| Median EFS | 21.0 months | 16.6 months | 0.67 (0.42-1.05) | 0.076 |
| Median OS | 21.8 months | 19.0 months | 0.80 (0.51-1.26) | 0.334 |
| Higher-Risk MDS (Post-hoc Analysis) | ||||
| Median EFS | 20.2 months | 14.8 months | 0.539 | 0.045 |
| Median OS | 23.9 months | 19.1 months | 0.701 | 0.240 |
| Complete Response (CR) Rate | 52% | 27% | N/A | N/A |
| Median Duration of Response | 34.6 months | 13.1 months | N/A | N/A |
Safety Profile (PANTHER Phase 3 Trial)
The safety profile of the combination therapy was comparable to azacitidine alone, with no significant increase in myelosuppression.[1][2]
| Grade ≥3 Treatment-Emergent Adverse Event | Pevonedistat + Azacitidine | Azacitidine Alone |
| Anemia | 33% | 34% |
| Neutropenia | 31% | 33% |
| Thrombocytopenia | 30% | 30% |
Mechanism of Action: The Neddylation Pathway
Pevonedistat functions by inhibiting the Nedd8-Activating Enzyme (NAE), a critical component of the neddylation pathway. This pathway is essential for the function of Cullin-RING ligases (CRLs), a class of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest, senescence, and apoptosis in cancer cells.
Caption: Pevonedistat's mechanism of action via NAE inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the effects of pevonedistat.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of pevonedistat on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Pevonedistat (MLN4924)
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of pevonedistat in culture medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with varying concentrations of pevonedistat or DMSO control and incubate for a specified period (e.g., 72 hours).[6]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the substrate.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the dose-response curves to determine the IC50 value.[7]
Western Blot Analysis
This protocol is used to assess the effect of pevonedistat on the neddylation pathway and downstream CRL substrates.
Materials:
-
Cancer cell lines
-
Pevonedistat (MLN4924)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nedd8, anti-Cullin, anti-p21, anti-p27, anti-CDT1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with pevonedistat at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The inhibition of neddylation can be observed by a decrease in the neddylated form of cullins and an accumulation of CRL substrates.[8][9][10]
Experimental and Clinical Trial Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of pevonedistat.
Caption: A simplified workflow from preclinical to clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. onclive.com [onclive.com]
- 4. Pevonedistat plus Azacitidine Combination Improves Outcomes versus Azacitidine Monotherapy in High- Risk Myelodysplastic Syndromes [ahdbonline.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systemic inhibition of neddylation by 3-day MLN4924 treatment regime does not impair autophagic flux in mouse hearts and brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat: A Comparative Guide to its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). By blocking NAE, pevonedistat prevents the neddylation of cullin proteins, a crucial step for the activation of Cullin-RING E3 ligases (CRLs). This disruption of the ubiquitin-proteasome system leads to the accumulation of specific CRL substrate proteins, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells. This guide provides a comprehensive cross-validation of pevonedistat's efficacy across various cancer models, presenting quantitative data, detailed experimental protocols, and a comparison with alternative therapies to support further research and drug development efforts.
Data Presentation
In Vitro Efficacy of Pevonedistat: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of pevonedistat in a variety of human cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Neuroblastoma | CHLA255 | 136-400 | [1] |
| NGP | 136-400 | [1] | |
| SKNBE | 136-400 | [1] | |
| LAN1 | 136-400 | [1] | |
| SKNAS | 136-400 | [1] | |
| SY5Y | 136-400 | [1] | |
| SY5Y-sip53 | 136-400 | [1] | |
| Mantle Cell Lymphoma | Granta | ~100-500 | [2] |
| HBL-2 | ~100-500 | [2] |
In Vivo Efficacy of Pevonedistat: Xenograft Models
The following table summarizes the in vivo efficacy of pevonedistat in mouse xenograft models of various human cancers.
| Cancer Type | Xenograft Model | Pevonedistat Dosage | Efficacy Readout | Reference |
| Melanoma | Patient-derived xenograft (PDX) | 90 mg/kg, s.c., twice daily | Significant tumor growth inhibition (<50%) | [3] |
| High-Grade Mucinous Colorectal Cancer | Patient-derived xenograft (PDX) | 90 mg/kg | Significant reduction in tumor size and improved survival | [4] |
| Acute Myeloid Leukemia | OCI-AML2 cell line xenograft | 60 mg/kg, i.p., daily for 14 days | Significantly improved response in combination with venetoclax and azacitidine | [5] |
Clinical Efficacy of Pevonedistat in Combination Therapy
The following table summarizes the clinical efficacy of pevonedistat in combination with azacitidine in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML).
| Indication | Clinical Trial | Treatment Arms | Key Efficacy Endpoints | Reference |
| Higher-Risk MDS/CMML, Low-Blast AML | PANTHER (Phase 3) | Pevonedistat + Azacitidine vs. Azacitidine alone | Median EFS: 17.7 vs 15.7 months (HR 0.968); Median OS: 20.3 vs 16.8 months (HR 0.881) | [1] |
| Relapsed/Refractory AML | Phase 2 | Pevonedistat + Azacitidine vs. Azacitidine alone | Comparison of Overall Survival (OS) | [6] |
Experimental Protocols
Cell Viability Assay (Based on AlamarBlue)
This protocol is adapted from methodologies used to assess the in vitro efficacy of pevonedistat.[7]
-
Cell Seeding: Plate cells in triplicate in a 96-well assay plate at a density of 0.05 x 10^6 cells/mL.
-
Drug Treatment: Add varying concentrations of pevonedistat and/or other compounds (e.g., ruxolitinib) to the wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Annexin V Apoptosis Assay
This protocol is a standard method for detecting apoptosis and has been referenced in pevonedistat studies.[7]
-
Cell Seeding and Treatment: Seed 4 x 10^5 cells per well and treat with the desired concentrations of pevonedistat or combination agents for 48 hours.
-
Cell Harvesting and Staining:
-
Wash cells with phosphate-buffered saline (PBS).
-
Resuspend cells in binding buffer provided in the PE Annexin V Apoptosis Detection Kit I (BD Biosciences).
-
Add PE-Annexin V and 7-AAD viability staining solution and incubate as per the manufacturer's protocol.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCanto II).
-
Data Analysis: Differentiate between healthy (Annexin V-/7-AAD-), apoptotic (Annexin V+/7-AAD-), and necroptotic (Annexin V+/7-AAD+) cell populations.
Cell Cycle Assay
This protocol outlines a common method for analyzing cell cycle distribution following drug treatment.[7]
-
Cell Seeding and Treatment: Seed 4 x 10^5 cells per well and treat with pevonedistat or combination therapies for 96 hours.
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix cells in 70% ethanol for 24 hours at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat with ribonuclease.
-
Stain the cells with propidium iodide.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCanto II).
-
Data Analysis: Analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using software like FlowJo.
Western Blotting
This protocol provides a general framework for assessing protein expression changes induced by pevonedistat.[8][9]
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Assay
This is a generalized protocol for establishing and evaluating the efficacy of pevonedistat in a mouse xenograft model.[10]
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line in a suitable medium (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer pevonedistat or vehicle control to the mice according to the desired dosing schedule and route (e.g., subcutaneous or intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualization
Caption: Pevonedistat inhibits the NEDD8-activating enzyme (NAE), blocking Cullin-RING ligase (CRL) activity.
Caption: Workflow for assessing the in vitro efficacy of pevonedistat in cancer cell lines.
Comparison with Alternative Therapies
Pevonedistat vs. Bortezomib (Preclinical)
Pevonedistat and the proteasome inhibitor bortezomib both target the ubiquitin-proteasome system, but at different points. Pevonedistat inhibits the upstream NAE, leading to the inactivation of CRLs, while bortezomib directly inhibits the 26S proteasome, the final step in protein degradation.
Preclinical studies in high-grade mucinous colorectal cancer patient-derived xenografts have shown that both pevonedistat (90mg/kg) and bortezomib (0.5mg/kg) can significantly reduce tumor growth and improve survival compared to vehicle controls.[4] In mantle cell lymphoma cell lines, pevonedistat exhibited synergistic or additive effects when combined with bortezomib.[11] These findings suggest that targeting different components of the ubiquitin-proteasome system can be an effective anti-cancer strategy and that combination approaches may be beneficial.
Pevonedistat in Combination with Azacitidine vs. Azacitidine Monotherapy (Clinical)
The PANTHER phase 3 trial evaluated the combination of pevonedistat and azacitidine versus azacitidine alone in patients with higher-risk MDS, CMML, or low-blast AML.[1] While the primary endpoint of event-free survival (EFS) did not reach statistical significance in the overall population, a trend towards improved overall survival (OS) was observed in the combination arm.[1] In a phase 2 trial for relapsed or refractory AML, the combination of pevonedistat and azacitidine was also compared to azacitidine monotherapy with the primary objective of comparing OS.[6] These clinical studies highlight the potential of pevonedistat as a combination partner for existing standard-of-care therapies.
Conclusion
Pevonedistat has demonstrated significant anti-cancer activity across a broad range of preclinical cancer models, including hematological malignancies and solid tumors. Its unique mechanism of action, targeting the NAE and subsequently inhibiting CRL activity, provides a distinct therapeutic strategy within the ubiquitin-proteasome system. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. While clinical trials have shown modest single-agent activity, the combination of pevonedistat with other anti-cancer agents, such as azacitidine and venetoclax, holds considerable promise. Further investigation into biomarkers of response and exploration of novel combination strategies will be crucial in fully realizing the therapeutic potential of pevonedistat in the treatment of cancer.
References
- 1. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial: NCT03745352 - My Cancer Genome [mycancergenome.org]
- 7. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. nacalai.com [nacalai.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Pevonedistat vs. Proteasome Inhibitors in Oncology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, both pevonedistat and proteasome inhibitors represent crucial strategies that disrupt cellular protein homeostasis, ultimately leading to cancer cell death. While both drug classes impact the ubiquitin-proteasome system (UPS), they do so via distinct mechanisms, resulting in different downstream effects and potential therapeutic applications. This guide provides an objective, data-driven comparison of pevonedistat and proteasome inhibitors, offering insights into their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between pevonedistat and proteasome inhibitors lies in their molecular targets within the protein degradation pathway.
Pevonedistat: Targeting the Neddylation Cascade
Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) .[1][2] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a process that conjugates the ubiquitin-like protein NEDD8 onto substrate proteins.[1][2] The primary substrates of neddylation are the cullin subunits of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3] By inhibiting NAE, pevonedistat prevents the activation of CRLs.[3] This leads to the accumulation of a specific subset of CRL substrate proteins, which include key regulators of cell cycle progression, DNA replication, and signal transduction.[4] The accumulation of these substrates, such as p21 and CDT1, induces cell cycle arrest, DNA re-replication, and ultimately, apoptosis.[4]
Proteasome Inhibitors: Direct Blockade of the Proteasome
Proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, directly target the 26S proteasome , the cellular machinery responsible for degrading ubiquitinated proteins.[5][6][7] These inhibitors typically bind to the β5 subunit of the 20S catalytic core of the proteasome, inhibiting its chymotrypsin-like activity.[7] This blockade leads to the accumulation of a broad range of polyubiquitinated proteins, triggering the unfolded protein response (UPR) and overwhelming the cell's capacity to manage protein stress, thereby inducing apoptosis.[6] Malignant cells, particularly those with high rates of protein synthesis like multiple myeloma, are especially sensitive to proteasome inhibition.[8][9]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using the Graphviz DOT language.
Head-to-Head Preclinical Efficacy
Direct comparative studies in preclinical models provide valuable insights into the relative potency of these agents.
In Vitro Cytotoxicity
-
Pevonedistat: In a panel of neuroblastoma cell lines, pevonedistat demonstrated cytotoxicity with IC50 values ranging from 136 to 400 nM.[10]
-
Bortezomib: In multiple myeloma cell lines, bortezomib has shown IC50 values in the nanomolar range. For instance, in the MM1S cell line, the IC50 for bortezomib was 15.2 nM.[11] In another study, IC50 values for bortezomib in various myeloma cell lines ranged from sensitive to resistant profiles.[12]
It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. However, both classes of drugs exhibit potent in vitro anti-cancer activity in the nanomolar range.
In Vivo Tumor Growth Inhibition
A preclinical study in a patient-derived xenograft (PDX) model of high-grade mucinous colorectal cancer provided a direct in vivo comparison of pevonedistat and bortezomib.[13]
| Treatment Group | Dosage | Mean Tumor Volume (end of treatment) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~1200 mm³ | - |
| Bortezomib | 0.5 mg/kg | ~600 mm³ | p < 0.05 |
| Pevonedistat | 90 mg/kg | ~400 mm³ | p < 0.01 |
Table 1: In Vivo Efficacy of Pevonedistat vs. Bortezomib in a Colorectal Cancer PDX Model. [13]
In this model, both pevonedistat and bortezomib significantly inhibited tumor growth compared to the vehicle control. Notably, pevonedistat demonstrated a more pronounced anti-tumor effect at the tested doses.[13]
Impact on the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Both pevonedistat and proteasome inhibitors modulate this pathway, but through their distinct mechanisms of action.
Pevonedistat's Effect on NF-κB
Pevonedistat inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[14] IκBα is a substrate of a CRL E3 ligase, and its degradation is required for the release and nuclear translocation of the NF-κB p65 subunit. By inhibiting CRL activity, pevonedistat leads to the accumulation of phosphorylated IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[14]
Proteasome Inhibitors' Effect on NF-κB
The effect of proteasome inhibitors on the NF-κB pathway is more complex. The initial rationale for their use was the inhibition of IκBα degradation, which is a proteasome-dependent process.[15][16] However, some studies have shown that bortezomib can, paradoxically, lead to the activation of the canonical NF-κB pathway in some cancer cells, including multiple myeloma and breast cancer cells.[15][17] This activation is associated with the downregulation of IκBα and enhanced nuclear translocation of p65.[15][17] This suggests that while proteasome inhibitors can block cytokine-induced NF-κB activation, their effect on constitutive NF-κB signaling can be context-dependent.
Resistance Mechanisms
Understanding the mechanisms of resistance is crucial for the development of effective therapeutic strategies.
-
Pevonedistat: Preclinical studies have identified that mutations in the NAEβ subunit can confer resistance to pevonedistat. However, these mutations have not been detected in relapsed/refractory patients.[15][18] Another identified mechanism of resistance is the overexpression of the ATP-binding cassette transporter ABCG2, which can be a clinical biomarker for predicting resistance.[15][18]
-
Proteasome Inhibitors: Resistance to proteasome inhibitors is a significant clinical challenge. Mechanisms include mutations in the proteasome subunits, particularly PSMB5, which reduces drug binding. Other mechanisms involve the upregulation of alternative protein degradation pathways, such as the aggresome pathway, and increased expression of anti-apoptotic proteins.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of pevonedistat and proteasome inhibitors on cancer cell lines.
-
Protocol:
-
Seed neuroblastoma cells in 96-well plates and allow them to adhere for 24 hours.[10]
-
Treat the cells with increasing concentrations of pevonedistat (e.g., 12–1000 nM) or a proteasome inhibitor for 72 hours.[10]
-
Add 15 µL of [3-(4,5-dimethyl-thiazol-2yl)-2,5-diphenyl-tetrazolium bromide] (MTT) solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
Proteasome Activity Assay
-
Objective: To measure the inhibitory effect of proteasome inhibitors on the chymotrypsin-like activity of the proteasome.
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add up to 50 µL of cell extract to paired wells.[2]
-
To one well of each pair, add a proteasome inhibitor (e.g., MG-132) as a control for non-proteasomal activity. Add assay buffer to the other well.[2]
-
Add 1 µL of the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.[2]
-
Incubate the plate at 37°C and measure the fluorescence kinetics at an excitation/emission of 350/440 nm in a microplate reader for 30-60 minutes.[2]
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence.
-
Western Blot for Ubiquitinated Proteins
-
Objective: To assess the accumulation of polyubiquitinated proteins following treatment with a proteasome inhibitor.
-
Protocol:
-
Treat cells with the desired concentration of a proteasome inhibitor (e.g., MG-132) for a specified time.
-
Lyse the cells and determine the protein concentration of the whole-cell extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. An increase in high-molecular-weight smears indicates the accumulation of polyubiquitinated proteins.[19]
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
-
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with pevonedistat or a proteasome inhibitor, with or without a stimulant like TNF-α.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[20]
-
Block non-specific binding with 3% BSA.[20]
-
Incubate with a primary antibody against NF-κB p65 overnight.[20]
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594).[20]
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.[20]
-
Visualize the cells using a confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.[21][22]
-
Conclusion
Pevonedistat and proteasome inhibitors are both potent anti-cancer agents that disrupt protein homeostasis, but they do so by targeting distinct components of the ubiquitin-proteasome system. Pevonedistat offers a more targeted approach by inhibiting the upstream NAE enzyme, leading to the accumulation of a specific subset of CRL substrates. In contrast, proteasome inhibitors provide a broader blockade of protein degradation.
The choice between these agents in a research or clinical setting will depend on the specific cancer type, its underlying molecular drivers, and potential resistance mechanisms. The preclinical data presented here suggest that in some contexts, pevonedistat may offer superior in vivo efficacy. Furthermore, their distinct mechanisms of action and resistance profiles suggest that combination therapies involving both pevonedistat and proteasome inhibitors, or their use in sequence, could be promising therapeutic strategies.[10][23] Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy and safety in various malignancies.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat - Wikipedia [en.wikipedia.org]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitor Drugs | Annual Reviews [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]
- 10. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 23. Oncolytic immunotherapy and bortezomib synergy improves survival of refractory multiple myeloma in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevonedistat Hydrochloride in Combination with FLT3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical rationale and available data for the combination of pevonedistat hydrochloride with FMS-like tyrosine kinase 3 (FLT3) inhibitors in the context of Acute Myeloid Leukemia (AML).
While direct clinical or preclinical studies evaluating the combination of pevonedistat with FLT3 inhibitors are limited, a strong mechanistic rationale supports this therapeutic strategy, particularly for FLT3-ITD mutated AML. This guide will objectively present the individual performance of pevonedistat and key FLT3 inhibitors, detail the scientific basis for their potential synergy, and provide relevant experimental data and methodologies to inform future research.
Introduction to Pevonedistat and its Novel Mechanism in FLT3-ITD AML
Pevonedistat (MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, pevonedistat disrupts the turnover of a subset of proteins, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.
Recent preclinical evidence has elucidated a specific mechanism of action for pevonedistat in FLT3-ITD AML. In this AML subtype, the oncogenic microRNA, miR-155, is often overexpressed and associated with a poor prognosis. Pevonedistat has been shown to downregulate miR-155 expression by inhibiting the NF-κB pathway. This leads to the upregulation of miR-155 target genes, including SHIP1 (an inhibitor of the PI3K/Akt pathway) and PU.1 (a key myeloid transcription factor), ultimately resulting in monocytic differentiation and apoptosis of AML cells.
Comparative Overview of Key FLT3 Inhibitors
FLT3 mutations, particularly internal tandem duplications (ITD), are common drivers of AML and are associated with a poor prognosis. Several FLT3 inhibitors have been developed and are in various stages of clinical use. The following table provides a comparative summary of three prominent FLT3 inhibitors: quizartinib, gilteritinib, and sorafenib.
| Feature | Quizartinib | Gilteritinib | Sorafenib |
| Primary Target(s) | FLT3 | FLT3, AXL | Multikinase (including FLT3, VEGFR, PDGFR, RAF) |
| FLT3 Mutation Coverage | Potent against FLT3-ITD | FLT3-ITD and FLT3-TKD | FLT3-ITD |
| Preclinical Activity (FLT3-ITD AML Cell Lines) | Potent growth inhibition (IC50 <1 nM)[1] | Potent growth inhibition and induction of apoptosis[2] | Inhibition of cell proliferation via cell cycle arrest and apoptosis[3] |
| Reported Resistance Mechanisms | FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, F691L) | On-target FLT3 mutations, activation of parallel signaling pathways | Activation of alternative signaling pathways |
| Clinical Status in AML | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy | Approved for relapsed/refractory FLT3-mutated AML | Used off-label, particularly in combination regimens |
Rationale for Combining Pevonedistat with FLT3 Inhibitors
The combination of pevonedistat and an FLT3 inhibitor represents a rational and potentially synergistic therapeutic strategy for FLT3-mutated AML based on their distinct and complementary mechanisms of action:
-
Dual Targeting of Oncogenic Pathways: FLT3 inhibitors directly target the primary driver of leukemogenesis in FLT3-mutated AML, the constitutively active FLT3 receptor. Pevonedistat, on the other hand, targets a downstream signaling node (NF-κB/miR-155) that is also critical for AML cell survival and proliferation.
-
Overcoming Resistance: FLT3 inhibitors are susceptible to resistance mechanisms, often involving mutations in the FLT3 kinase domain or activation of bypass signaling pathways. Pevonedistat's mechanism is independent of direct FLT3 inhibition and could therefore be effective against FLT3 inhibitor-resistant clones.
-
Potential for Synergy: By simultaneously inhibiting a key driver mutation and a crucial downstream effector pathway, the combination could lead to a more profound and durable anti-leukemic effect than either agent alone.
Preclinical Data Summary
While direct combination studies are lacking, the following tables summarize key preclinical findings for pevonedistat in FLT3-ITD AML models and for representative FLT3 inhibitors.
Pevonedistat in FLT3-ITD Acute Myeloid Leukemia
| Cell Line | Assay | Key Findings |
| THP-1, MV4-11 (FLT3-ITD) | miRNA Expression | ~50% decrease in miR-155 expression at 300-500nM |
| THP-1, MV4-11 (FLT3-ITD) | NF-κB Activity | ~50% decrease in NF-κB activity and ~70% decrease in binding to the miR-155 promoter |
| THP-1 (FLT3-ITD) | Apoptosis | Forced expression of miR-155 partially prevented pevonedistat-induced apoptosis |
| In Vivo Xenograft | Survival | Pevonedistat significantly prolonged the survival of leukemic mice (median survival 45.5 vs. 31 days for control) |
FLT3 Inhibitors in Preclinical AML Models
| Inhibitor | Cell Line(s) | Assay | Key Findings |
| Quizartinib | MOLM-14 (FLT3-ITD) | Cell Viability | IC50 values of <1 nM[1] |
| MOLM-14 Xenograft | Tumor Growth | Tumor regression observed at doses of ≥1 mg/kg[1] | |
| Gilteritinib | MV4-11, MOLM-13 (FLT3-ITD) | Apoptosis | Significant increase in Annexin V-positive cells in a dose-dependent manner[2] |
| MV4-11, MOLM-13 Xenograft | Tumor Volume | Combination with chemotherapy reduced tumor volume to a greater extent than either agent alone[4] | |
| Sorafenib | MV4-11, EOL-1 | Cell Proliferation | Inhibited FLT3-dependent cell proliferation via cell cycle arrest and apoptosis[3] |
| Leukemia Xenograft | Tumor Growth | >60% complete responses with oral administration[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies.
Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Add serial dilutions of pevonedistat, FLT3 inhibitor, or the combination to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with the desired concentrations of pevonedistat, FLT3 inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
-
Drug Administration: Once tumors are established, randomize mice into treatment groups: vehicle control, pevonedistat alone, FLT3 inhibitor alone, and the combination. Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedules.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting). For survival studies, monitor mice until a predefined endpoint is reached.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Visualizations
Signaling Pathways
Caption: Mechanisms of Pevonedistat and FLT3 Inhibitors in AML.
Experimental Workflow
Caption: Preclinical workflow for evaluating Pevonedistat and FLT3 inhibitor combination.
Conclusion and Future Directions
The distinct and compelling mechanisms of action of pevonedistat and FLT3 inhibitors provide a strong rationale for their combined use in FLT3-mutated AML. While direct preclinical and clinical data are currently unavailable, the information presented in this guide is intended to serve as a valuable resource for the scientific community to design and initiate studies to explore this promising therapeutic strategy. Future research should focus on in vitro and in vivo studies to confirm the synergistic potential of this combination, elucidate the precise molecular mechanisms of synergy, and identify potential biomarkers of response. Such studies will be crucial in paving the way for the clinical development of pevonedistat in combination with FLT3 inhibitors for patients with this high-risk leukemia.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Azacitidine, Venetoclax, and Gilteritinib in Newly Diagnosed and Relapsed or Refractory FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic window of pevonedistat combinations
For Researchers, Scientists, and Drug Development Professionals
Pevonedistat (TAK-924/MLN4924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising therapeutic agent in oncology, particularly for hematologic malignancies.[1][2] Its mechanism of action, which disrupts the ubiquitin-proteasome system by inhibiting Cullin-RING ligase (CRL) activity, leads to cancer cell cycle arrest, apoptosis, and inhibition of cell migration.[1][2] This guide provides a comparative assessment of the therapeutic window of pevonedistat in combination with other anticancer agents, supported by preclinical and clinical data.
Mechanism of Action: The Neddylation Pathway
Pevonedistat functions by mimicking adenosine monophosphate (AMP) and binding to the NAE active site, thereby terminating the neddylation cascade.[1] This inhibition prevents the neddylation of cullins, essential components of CRLs, leading to the accumulation of CRL substrate proteins. These substrates include key regulators of cell cycle progression and apoptosis, such as p27 and CDT1.[1][3] The accumulation of these proteins triggers cell cycle arrest and apoptosis in cancer cells.
Preclinical Synergy of Pevonedistat Combinations
Preclinical studies have demonstrated synergistic anti-tumor activity when pevonedistat is combined with various agents, providing a strong rationale for clinical investigation.
Pevonedistat and Azacitidine in AML
In acute myeloid leukemia (AML) models, the combination of pevonedistat and the hypomethylating agent azacitidine has shown synergistic lethality.[2][4] This combination leads to increased DNA damage and cell death compared to either agent alone.[4] In vivo studies using AZA-resistant AML xenografts demonstrated that the combination resulted in tumor regression.[2]
Pevonedistat and Venetoclax in AML
The combination of pevonedistat and the BCL-2 inhibitor venetoclax, often in a triplet regimen with azacitidine, has also shown significant preclinical promise. Pevonedistat and azacitidine upregulate NOXA, a pro-apoptotic protein that can overcome resistance to venetoclax mediated by MCL-1.[5][6] This triple combination has demonstrated superior anti-tumorigenic activity in AML cell lines and xenograft models compared to single agents or doublets.[5]
Pevonedistat with Chemotherapy in Solid Tumors
In solid tumor models, pevonedistat has shown synergistic effects when combined with DNA-damaging agents like carboplatin and paclitaxel.[7] This suggests a potential to reverse resistance to standard chemotherapy.
Clinical Therapeutic Window: Efficacy and Toxicity
The therapeutic window of pevonedistat combinations has been primarily evaluated in patients with hematologic malignancies, particularly AML and myelodysplastic syndromes (MDS).
Pevonedistat plus Azacitidine in AML and MDS
Clinical trials have established the safety and efficacy of pevonedistat in combination with azacitidine. In a Phase 1b study in older patients with AML unfit for intensive chemotherapy, the recommended Phase 2 dose (RP2D) of pevonedistat was determined to be 20 mg/m² on days 1, 3, and 5 with standard-dose azacitidine.[4]
| Efficacy Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | Reference |
| Overall Response Rate (ORR) | 50% - 79.3% | 56.7% | [1][4] |
| Complete Remission (CR) | 51.7% | 26.7% | [1] |
| Median Duration of Response | 34.6 months | 13.1 months | [1] |
| Median Event-Free Survival (EFS) | 17.7 - 21.0 months | 15.7 - 16.6 months | [8][9] |
| Median Overall Survival (OS) | 20.3 - 21.8 months | 16.8 - 19.0 months | [8][9] |
Table 1: Efficacy of Pevonedistat plus Azacitidine in AML/MDS
The most common grade ≥3 adverse events (AEs) for the combination were hematologic, including neutropenia, febrile neutropenia, anemia, and thrombocytopenia, with rates comparable to azacitidine alone.[1] Dose-limiting toxicities (DLTs) observed at higher doses of pevonedistat included transient elevations in liver enzymes (AST/ALT).[4]
| Adverse Event (Grade ≥3) | Pevonedistat + Azacitidine (%) | Azacitidine Alone (%) | Reference |
| Neutropenia | 33 | 27 | [1] |
| Febrile Neutropenia | 26 | 29 | [1] |
| Anemia | 19 | 27 | [1] |
| Thrombocytopenia | 19 | 23 | [1] |
Table 2: Common Grade ≥3 Adverse Events with Pevonedistat plus Azacitidine
Pevonedistat, Azacitidine, and Venetoclax in Relapsed/Refractory AML
A Phase 1 study of the triplet combination of pevonedistat, azacitidine, and venetoclax in patients with relapsed/refractory AML established a recommended Phase 2 dose of pevonedistat at 20 mg/m².[6] The combination was found to be safe and showed encouraging preliminary activity.[6]
| Efficacy Endpoint | Pevonedistat + Azacitidine + Venetoclax | Reference |
| Overall Response Rate (ORR) | 46.7% | [6] |
| Complete Remission (CR) in HMA/Venetoclax-naïve | 71.4% | [6] |
Table 3: Efficacy of Pevonedistat, Azacitidine, and Venetoclax in R/R AML
Grade 3 or higher adverse events included neutropenia, thrombocytopenia, febrile neutropenia, anemia, hypertension, and sepsis.[6]
Pevonedistat with Chemotherapy in Solid Tumors
In a Phase 1b study of pevonedistat with standard-of-care chemotherapies in patients with advanced solid tumors, the maximum tolerated dose (MTD) of pevonedistat was 25 mg/m² with docetaxel and 20 mg/m² with carboplatin plus paclitaxel.[10] The combination with gemcitabine was poorly tolerated.[10]
| Combination | Overall Response Rate (ORR) | Reference |
| Pevonedistat + Docetaxel | 16% | [10] |
| Pevonedistat + Carboplatin/Paclitaxel | 35% | [10] |
Table 4: Efficacy of Pevonedistat with Chemotherapy in Solid Tumors
Dose-limiting toxicities included grade ≥3 liver enzyme elevations, febrile neutropenia, and thrombocytopenia.[10]
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of pevonedistat combinations on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., AML cell lines like HEL) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of pevonedistat, the combination agent(s), and the combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as AlamarBlue or MTT.
-
Fluorescence or absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated for each agent and the combination.
-
Synergy, additivity, or antagonism is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by pevonedistat combinations.
Methodology:
-
Cells are treated with pevonedistat, the combination agent(s), and the combination for a specified time (e.g., 48 hours).
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.[1]
-
Fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are added to the cells.[1][12]
-
After incubation at room temperature in the dark, the cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI/7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, PI/7-AAD-positive), and live cells (Annexin V-negative, PI/7-AAD-negative) is determined.[1][12]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and toxicity of pevonedistat combinations in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., AML cell lines).[5][13]
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment groups: vehicle control, pevonedistat alone, combination agent(s) alone, and the combination.
-
Drugs are administered according to a specified dose and schedule (e.g., pevonedistat administered intraperitoneally or intravenously).[13][14]
-
Tumor volume is measured regularly, or disease burden is monitored using bioluminescence imaging.[13]
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, immunoblotting).
Conclusion
Pevonedistat in combination with agents like azacitidine and venetoclax demonstrates a promising therapeutic window, particularly in hematologic malignancies. The synergistic preclinical activity translates to improved efficacy in clinical settings, with a manageable and predictable safety profile. The primary toxicities are hematologic and generally reversible, and careful dose selection is crucial to mitigate liver enzyme elevations. Further research is warranted to explore the full potential of pevonedistat combinations in various cancer types and to identify biomarkers that can predict patient response.
References
- 1. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4.7. DNA Content and Cell Cycle Analysis [bio-protocol.org]
- 5. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat Shows Promise in Overcoming Azacitidine Resistance in AML Models
New preclinical and clinical data suggest that the addition of pevonedistat, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, to standard therapies can effectively combat azacitidine-resistant Acute Myeloid Leukemia (AML). By disrupting the protein degradation machinery of cancer cells, pevonedistat, particularly in combination with azacitidine and the BCL-2 inhibitor venetoclax, demonstrates synergistic anti-leukemic activity, offering a potential new strategy for this hard-to-treat patient population.
For researchers and drug development professionals navigating the landscape of AML therapeutics, pevonedistat presents a compelling area of investigation. This guide provides a comparative analysis of pevonedistat's efficacy in azacitidine-resistant AML models, supported by experimental data and detailed methodologies.
Performance in Preclinical Models
Pevonedistat's primary mechanism of action is the inhibition of NAE, which is crucial for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). This inhibition leads to the accumulation of CRL substrate proteins, such as p27 and CDT1, ultimately inducing cell cycle arrest and apoptosis.[1][2] In the context of azacitidine resistance, a key mechanism of pevonedistat's efficacy is the upregulation of the pro-apoptotic protein NOXA.[3] NOXA, in turn, neutralizes the anti-apoptotic protein MCL-1, a common driver of resistance to venetoclax.[3][4]
In Vitro Efficacy
In preclinical studies, the combination of pevonedistat and azacitidine has demonstrated synergistic effects in AML cell lines, including those resistant to azacitidine. The addition of venetoclax to this doublet further enhances cytotoxicity.
| Cell Line | Treatment | Key Findings | Reference |
| HL-60 (AZA-resistant) | Pevonedistat + Azacitidine | Significantly increased DNA damage and cell death compared to single agents. | [1] |
| THP-1 (AZA-resistant) | Pevonedistat + Azacitidine | Significantly increased DNA damage and cell death compared to single agents. | [1] |
| Various AML Cell Lines | Pevonedistat + Venetoclax | Synergistic activity observed in 15 out of 18 AML cell lines. | [3] |
| Panel of 7 AML Cell Lines | Pevonedistat + Azacitidine + Venetoclax | The triple combination decreased cell viability more effectively than doublets of venetoclax/azacitidine or venetoclax/pevonedistat. | [3][5] |
In Vivo Efficacy
The promising in vitro results have been replicated in animal models of AML, demonstrating significant tumor regression and improved survival.
| Animal Model | Treatment | Key Findings | Reference |
| Azacitidine-resistant HL-60 Xenografts | Pevonedistat + Azacitidine | Complete and sustained tumor regression with subtherapeutic doses of each agent. | [1] |
| Azacitidine-resistant THP-1 Xenografts | Pevonedistat + Azacitidine | Complete and sustained tumor regression with subtherapeutic doses of each agent. | [1] |
| MV4-11 Subcutaneous Xenograft | Pevonedistat + Venetoclax | Pronounced tumor regression and a significant tumor growth delay compared to single agents. | [3] |
| OCI-AML2 Systemic Xenograft | Pevonedistat + Azacitidine + Venetoclax | The triple combination led to durable anti-leukemic activity and was superior to single agents or doublets in reducing tumor burden. | [3][6] |
Clinical Insights
Clinical trials have begun to explore the potential of pevonedistat in AML patients. A phase 1b study of pevonedistat combined with azacitidine in older, treatment-naive AML patients demonstrated a 50% overall response rate.[1][5] More recent phase 1/2 studies are evaluating the triplet combination of pevonedistat, azacitidine, and venetoclax in newly diagnosed secondary AML and in patients with MDS or CMML who have failed hypomethylating agents, with encouraging preliminary activity.[7][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay
-
Cell Plating: AML cell lines (e.g., HL-60, THP-1, MV4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells are treated with a dose-response matrix of pevonedistat, azacitidine, and/or venetoclax for 48-72 hours.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis in GraphPad Prism or equivalent software.
Annexin V Apoptosis Assay
-
Cell Treatment: Cells are treated with the desired concentrations of pevonedistat, with or without azacitidine and venetoclax, for 24-48 hours.
-
Cell Staining: Harvested cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. FITC Annexin V and Propidium Iodide (PI) are added to the cell suspension.[9]
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[9]
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NOXA, MCL-1, p27, CDT1, and a loading control like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with AML cells.
-
Tumor Growth and Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models) or monitored by bioluminescence imaging (for systemic models).
-
Drug Administration: Once tumors are established, mice are treated with pevonedistat, azacitidine, and/or venetoclax at predetermined doses and schedules. Vehicle-treated animals serve as controls.[3]
-
Efficacy Assessment: Tumor growth inhibition and changes in animal survival are the primary efficacy endpoints.
Conclusion
Pevonedistat, especially as part of a triplet therapy with azacitidine and venetoclax, represents a promising approach to overcoming resistance in AML. The preclinical data are robust, and early clinical findings are encouraging. The detailed mechanisms and protocols provided in this guide offer a foundation for further research and development in this critical area of oncology.
References
- 1. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of pevonedistat, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 6. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1/2 study of azacitidine, venetoclax and pevonedistat in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1/2 study of azacitidine, venetoclax and pevonedistat in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Pevonedistat: A Comparative Analysis of Preclinical and Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the NEDD8-activating enzyme (NAE) inhibitor, pevonedistat, with a focus on independent validation of its mechanism of action and clinical efficacy. The information is intended to offer a comprehensive overview for researchers, scientists, and drug development professionals engaged in the study of novel cancer therapeutics.
Mechanism of Action: Inhibition of the Neddylation Pathway
Pevonedistat is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] This enzyme is crucial for the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, pevonedistat prevents the conjugation of NEDD8 to cullin proteins, leading to the inactivation of CRLs.[3][4][5] This results in the accumulation of CRL substrate proteins, which play critical roles in various cellular processes, including cell cycle progression, DNA replication, and signal transduction.[3][5][6][7] The disruption of this pathway ultimately leads to cancer cell death through mechanisms such as apoptosis, cell cycle arrest, and senescence.
Multiple independent studies have validated the fundamental mechanism of pevonedistat. A consistent finding across various preclinical models is the decreased level of neddylated cullins and the accumulation of CRL substrates, such as pIκBα, CDT1, and WEE1, upon pevonedistat treatment.[4][5][7] This on-target effect has been observed in diverse cancer types, including acute lymphoblastic leukemia, neuroblastoma, and myeloproliferative neoplasms, by different research groups.[5][7][8]
Signaling Pathway Perturbation by Pevonedistat
The inhibition of CRLs by pevonedistat has significant downstream effects on key signaling pathways implicated in cancer.
Caption: Pevonedistat's mechanism of action leading to downstream cellular effects.
Preclinical Findings and Independent Validation
Induction of Apoptosis and Cell Cycle Arrest
A primary outcome of pevonedistat treatment in preclinical studies is the induction of apoptosis and cell cycle arrest. The specific cellular response, however, has been shown to be context-dependent, with some studies highlighting the influence of p53 mutational status.
| Finding | Original Study Context | Independent Validation / Contradictory Findings |
| Induces Apoptosis | Pevonedistat induces dose-dependent apoptosis in various cancer cell lines. | This finding has been widely corroborated across multiple studies and cancer types, including colorectal cancer and acute lymphoblastic leukemia.[5][9] |
| Causes Cell Cycle Arrest | Pevonedistat treatment leads to cell cycle arrest, often at the G1 or G2/M phase. | The induction of cell cycle arrest is a consistent finding. However, the specific phase of arrest can vary between cell types.[7] |
| p53 Status Dependency | The mechanism of cell death (apoptosis vs. rereplication and mitotic catastrophe) is dependent on p53 status in some cancer models. | This has been observed in neuroblastoma cell lines, where p53 wild-type cells undergo apoptosis, while p53 mutant cells exhibit rereplication.[7] Further studies in other cancers are needed to generalize this finding. |
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Pevonedistat has been shown to inhibit this pathway through the stabilization of the NF-κB inhibitor, IκBα.
| Finding | Original Study Context | Independent Validation / Contradictory Findings |
| Stabilization of pIκBα | Pevonedistat treatment leads to the accumulation of phosphorylated IκBα, a direct CRL substrate. | This has been independently confirmed in studies on chronic lymphocytic leukemia and myeloproliferative neoplasms.[4][8] |
| Inhibition of NF-κB Target Genes | Pevonedistat treatment results in the downregulation of NF-κB target gene expression. | Independent research in myeloproliferative neoplasms has validated the inhibition of TNFα-induced NF-κB target gene expression by pevonedistat.[8] |
| Synergy with TNF-α | Pevonedistat synergizes with TNF-α to induce apoptosis. | This synergistic effect has been explored, suggesting that pevonedistat lowers the threshold for TNF-mediated cell death.[10] |
Clinical Trials: A Tale of Two Phases
The clinical development of pevonedistat in combination with azacitidine for the treatment of higher-risk myelodysplastic syndromes (HR-MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML) provides a stark example of the challenges in translating promising early-phase results into late-stage clinical success.
Experimental Workflow for Clinical Validation
Caption: The progression and outcome of pevonedistat's clinical validation.
Comparison of Phase II and Phase III Trial Results
| Endpoint | Phase II (Pevonedistat-2001) Results (HR-MDS Subgroup)[2] | Phase III (PANTHER) Results (ITT Population)[1] | Validation Outcome |
| Overall Survival (OS) | Median OS: 23.9 months (Pevonedistat + Azacitidine) vs. 19.1 months (Azacitidine alone) | Did not demonstrate a statistically significant improvement in OS. | Not Validated |
| Event-Free Survival (EFS) | Trend towards benefit | Did not meet the primary endpoint of statistically significant improvement in EFS. | Not Validated |
| Complete Remission (CR) | CR rate: 51.7% (Pevonedistat + Azacitidine) vs. 26.7% (Azacitidine alone) | Did not show a statistically significant difference in CR rates. | Not Validated |
| Safety Profile | Similar to azacitidine alone. | The safety profile of the combination was consistent with previously reported data.[1] | Validated |
The failure of the Phase III PANTHER trial to replicate the promising efficacy signals from the Phase II study underscores the importance of large, randomized controlled trials for definitive validation of clinical benefit.[1][11]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in triplicate in a 96-well plate at a density of 0.05 x 10^6 cells/mL.
-
Treatment: Add varying concentrations of pevonedistat and/or other compounds to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., AlamarBlue) to each well.
-
Measurement: Measure fluorescence or absorbance using a microplate reader to determine cell viability relative to control-treated cells.[8]
Annexin V Apoptosis Assay
-
Cell Seeding and Treatment: Seed 4 x 10^5 cells per well and treat with the desired compounds for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and incubate with PE-Annexin V and 7-AAD viability staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Identify apoptotic (Annexin V+/7-AAD-), necrotic (Annexin V+/7-AAD+), and live (Annexin V-/7-AAD-) cell populations.[8]
Western Blotting for Neddylation Pathway Inhibition
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against neddylated cullins, total cullins, and relevant CRL substrates (e.g., pIκBα, CDT1).
-
Detection: Use horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Conclusion
Independent preclinical studies have consistently validated the core mechanism of action of pevonedistat as a potent and specific inhibitor of the NEDD8-activating enzyme, leading to the disruption of Cullin-RING ligase activity and the accumulation of their substrates. This on-target activity translates to downstream effects on critical cancer-related signaling pathways, most notably the NF-κB pathway, and results in cell cycle arrest and apoptosis in a variety of cancer models.
However, the clinical validation of pevonedistat's efficacy has been challenging. While early-phase trials showed promising results, the pivotal Phase III PANTHER trial failed to demonstrate a statistically significant improvement in event-free survival for patients with higher-risk MDS, CMML, or low-blast AML when pevonedistat was added to azacitidine. This discrepancy highlights the complexities of drug development and the critical need for robust, large-scale clinical trials to definitively validate the therapeutic benefit of novel agents. Further research may be warranted to identify specific patient populations or combination strategies that could derive benefit from pevonedistat treatment.
References
- 1. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 2. takeda.com [takeda.com]
- 3. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of pevonedistat, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NAE inhibitor pevonedistat (MLN4924) synergizes with TNF-α to activate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Pevonedistat Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Pevonedistat Hydrochloride. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
This compound is an investigational drug classified as a cytotoxic agent.[1] Due to its hazardous nature, strict protocols must be followed during all stages of handling, from receipt to disposal, to minimize exposure risks for researchers, scientists, and drug development professionals.[2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE.[3] The following table summarizes the required equipment.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free, disposable gloves. Double gloving is required.[4][5] | Prevents skin contact with the compound. The outer glove should be changed immediately upon known or suspected contact. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Must be demonstrated to resist permeability by hazardous drugs.[4] | Protects the body and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a face shield.[6] | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound outside of a containment device, or when there is a risk of aerosolization.[7][8] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Workflow for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following workflow diagram illustrates the key steps from receipt of the compound to its final disposal.
Detailed Experimental Protocols
Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[1]
-
If the package is damaged, it should be treated as a spill and handled by trained personnel with appropriate PPE.
-
Transport the intact package to the designated laboratory area.
-
Wear a single pair of chemotherapy gloves and eye protection when unpacking.
-
Verify the contents against the shipping documents and log the compound into the chemical inventory.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[6]
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
-
Access to the storage area should be restricted to authorized personnel.
Preparation of Solutions:
-
All manipulations of this compound, especially when in powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment primary engineering control to prevent aerosol generation.[3]
-
Before starting, assemble all necessary materials, including the compound, solvents, and weighing equipment, inside the BSC.
-
Don the full required PPE as outlined in the table above.
-
Place a plastic-backed absorbent pad on the work surface of the BSC to contain any minor spills.[9]
-
Carefully weigh the required amount of the compound.
-
Reconstitute the compound as per the experimental protocol, using techniques that minimize aerosolization (e.g., slowly adding solvent to the powder).
-
Clearly label all containers with the compound name, concentration, date of preparation, and a hazard warning.
Administration and Experimentation:
-
When transporting prepared solutions outside of the BSC, use a sealed, leak-proof, and impact-resistant secondary container.[1]
-
Ensure all experimental procedures are conducted in a manner that minimizes the risk of splashes or spills.
-
After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[10]
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated lab supplies must be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container.[11]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and shatter-proof container. Do not mix with other chemical waste streams.[10]
Final Disposal: All waste streams containing this compound are considered hazardous waste and must be disposed of through an approved hazardous waste management vendor in accordance with all federal, state, and local regulations.[12][13] Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
Spill Management
In the event of a spill, immediate action is required to contain the contamination and protect personnel.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
PPE: Personnel involved in the cleanup must wear the full PPE ensemble, including respiratory protection.
-
Containment and Cleanup: Use a cytotoxic spill kit to absorb and decontaminate the spill.[1] Follow the instructions provided in the spill kit.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 3. gerpac.eu [gerpac.eu]
- 4. pogo.ca [pogo.ca]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Pevonedistat|905579-51-3|MSDS [dcchemicals.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. web.uri.edu [web.uri.edu]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. osha.gov [osha.gov]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
